molecular formula C13H10N2O3 B196086 4-Amino-3-nitrobenzophenone CAS No. 31431-19-3

4-Amino-3-nitrobenzophenone

Cat. No.: B196086
CAS No.: 31431-19-3
M. Wt: 242.23 g/mol
InChI Key: NGOOFAMQPUEDJM-UHFFFAOYSA-N
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Description

4-Amino-3-nitrobenzophenone is a valuable chemical intermediate in advanced research and development, particularly within the pharmaceutical and specialty chemicals sectors. Its molecular structure, incorporating both amino and nitro functional groups on a benzophenone scaffold, makes it a versatile precursor for synthesizing more complex molecules. In pharmaceutical research, this compound is employed in the development of active pharmaceutical ingredients (APIs). Certain derivatives of nitrobenzophenone are known to exhibit significant pharmacological properties; for instance, analogous compounds are used in treatments such as Tolcapone, an inhibitor for Parkinson's disease, and other substances with reported antipyretic activity . Furthermore, the nitroarene moiety presents rich photochemical reactivity, which is being rediscovered in organic synthesis to unlock novel reactivities such as acting as an oxygen atom source or participating in [3+2] cycloadditions . Beyond pharmaceuticals, this compound serves as a key intermediate in the synthesis of dyes and pigments, contributing to the textile industry . The compound's demand is closely aligned with innovations in drug development and sustainable chemical processes, driven by a regulatory landscape that emphasizes safety and environmental protection . Its primary applications are as a crucial building block in chemical synthesis, a pharmaceutical intermediate, and a dye intermediate .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-amino-3-nitrophenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H10N2O3/c14-11-7-6-10(8-12(11)15(17)18)13(16)9-4-2-1-3-5-9/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGOOFAMQPUEDJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70185358
Record name 4-Amino-3-nitrobenzophenone
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Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

31431-19-3
Record name 4-Amino-3-nitrobenzophenone
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Record name 4-Amino-3-nitrobenzophenone
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Record name 4-Amino-3-nitrobenzophenone
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Record name 4-amino-3-nitrobenzophenone
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Record name 4-AMINO-3-NITROBENZOPHENONE
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Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-3-nitrobenzophenone: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-Amino-3-nitrobenzophenone. It is intended for an audience of researchers, scientists, and professionals in the field of drug development. This document details the physicochemical characteristics of the compound, provides established experimental protocols for its synthesis and purification, and explores its role as a key intermediate in the synthesis of pharmacologically active molecules, particularly benzodiazepines. The mechanism of action for these derivatives, focusing on the GABA-A receptor signaling pathway, is also elucidated through a visual diagram.

Chemical Properties

This compound is an organic compound characterized by a benzophenone core structure substituted with both an amino and a nitro functional group.[1] It typically appears as a yellow to orange crystalline powder.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
IUPAC Name (4-amino-3-nitrophenyl)(phenyl)methanone[2]
CAS Number 31431-19-3[2][3][4]
Molecular Formula C₁₃H₁₀N₂O₃[2][3][4]
Molecular Weight 242.23 g/mol [3][4]
Appearance Yellow to orange powder/crystals[1][5]
Melting Point 139-143 °C[4]
Boiling Point 449.7 °C at 760 mmHg (estimated)[4]
Solubility Sparingly soluble in water (10 mg/L at 20 °C)[1][4]
pKa -2.67 ± 0.10 (Predicted)[1]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the nitration of 4-aminobenzophenone. The following protocol is a representative example.

Experimental Workflow for Synthesis

G start Start: 4-Aminobenzophenone step1 Dissolve in concentrated sulfuric acid start->step1 step2 Cool to 0-5 °C step1->step2 step3 Add fuming nitric acid dropwise step2->step3 step4 Stir at low temperature step3->step4 step5 Pour onto crushed ice step4->step5 step6 Neutralize with ammonium hydroxide step5->step6 step7 Filter and wash the precipitate step6->step7 end_product Product: This compound step7->end_product

A generalized workflow for the synthesis of this compound.

Methodology:

  • Dissolution: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, cautiously add 4-aminobenzophenone to an excess of cold, concentrated sulfuric acid. Stir until complete dissolution.

  • Nitration: While maintaining the temperature between 0 and 5 °C, add fuming nitric acid dropwise to the solution over a period of 30-60 minutes.

  • Reaction: Continue stirring the reaction mixture at a low temperature for an additional 1-2 hours to ensure the completion of the nitration.

  • Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution with a concentrated ammonium hydroxide solution until a precipitate forms.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

  • Drying: Dry the product in a vacuum oven at a moderate temperature.

Purification by Recrystallization

Recrystallization is a standard method for purifying the crude this compound. The choice of solvent is critical for effective purification.

Experimental Protocol for Recrystallization

G start Crude this compound step1 Dissolve in a minimum amount of hot solvent (e.g., ethanol) start->step1 step2 Hot filtration to remove insoluble impurities (optional) step1->step2 step3 Allow the solution to cool slowly to room temperature step2->step3 step4 Cool further in an ice bath to maximize crystallization step3->step4 step5 Collect crystals by vacuum filtration step4->step5 step6 Wash crystals with a small amount of cold solvent step5->step6 end_product Purified Crystals step6->end_product

A generalized workflow for the purification of this compound.

Methodology:

  • Solvent Selection: Ethanol or a mixture of ethanol and water is a suitable solvent system for the recrystallization of this compound.[6]

  • Dissolution: Dissolve the crude product in a minimum amount of the chosen solvent at its boiling point.

  • Decolorization (Optional): If the solution is colored by impurities, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystals of the purified compound should form.

  • Complete Precipitation: To maximize the yield, cool the flask in an ice bath for about 30 minutes.[6]

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small portion of the cold recrystallization solvent.[6]

  • Drying: Dry the purified crystals in a vacuum oven.

Applications in Drug Development

This compound and its precursors are valuable intermediates in the synthesis of various pharmaceuticals, most notably the benzodiazepine class of drugs.[7] Benzodiazepines are widely used for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[8]

A key precursor in the synthesis of several benzodiazepines is 2-amino-5-nitrobenzophenone, which can be synthesized from related starting materials. For instance, the well-known benzodiazepine, nitrazepam, is synthesized from 2-amino-5-nitrobenzophenone.[8][9][10] The synthesis of another important benzodiazepine, clonazepam, starts from 2-amino-2'-chloro-5-nitrobenzophenone.[11][12][13]

Role in Benzodiazepine Synthesis

The general synthetic pathway to 1,4-benzodiazepines often involves the reaction of a substituted 2-aminobenzophenone with an α-amino acid or its derivative, or with a haloacetyl halide followed by cyclization with ammonia.[14]

Mechanism of Action of Benzodiazepine Derivatives: GABA-A Receptor Signaling

Benzodiazepines exert their pharmacological effects by modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[15][16][17] They bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site.[16][17] This binding potentiates the effect of GABA, increasing the frequency of chloride channel opening, which leads to hyperpolarization of the neuron and a reduction in its excitability.[17]

GABA-A Receptor Signaling Pathway with Benzodiazepine Modulation

G cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA_A_Receptor GABA-A Receptor (Chloride Channel) GABA->GABA_A_Receptor binds BZD Benzodiazepine BZD->GABA_A_Receptor binds (allosteric site) Chloride_Influx Increased Cl- Influx GABA_A_Receptor->Chloride_Influx potentiates opening Hyperpolarization Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Modulation of the GABA-A receptor by benzodiazepines.

Conclusion

This compound is a versatile chemical intermediate with well-defined properties and established synthetic routes. Its significance in the pharmaceutical industry, particularly as a precursor for the synthesis of benzodiazepines, underscores its importance in drug development. A thorough understanding of its chemistry and biological context is crucial for researchers and scientists working to develop new therapeutics targeting the central nervous system. Further research into the biological activities of other derivatives of this compound, such as benzimidazoles, could unveil new therapeutic opportunities.[18][19][20][21]

References

An In-depth Technical Guide to 4-Amino-3-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 31431-19-3

An Overview for Researchers, Scientists, and Drug Development Professionals

4-Amino-3-nitrobenzophenone is an aromatic organic compound characterized by a benzophenone core structure with both an amino (-NH2) and a nitro (-NO2) functional group attached to one of the phenyl rings.[1][2] This substitution pattern, featuring an electron-donating amino group and an electron-withdrawing nitro group, makes it a versatile and valuable intermediate in various fields of chemical synthesis.[2] It typically appears as a yellow to orange crystalline solid or powder.[1][3] Primarily produced through industrial chemical processes, it is not known to occur naturally.[1][3] Its main utility lies in its role as a foundational building block for the synthesis of more complex molecules, particularly in the pharmaceutical, dye, and polymer industries.[1][3][4]

Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for its application in synthesis and for ensuring appropriate handling and storage. The key properties are summarized below.

PropertyValueReference(s)
CAS Number 31431-19-3[1][2]
Molecular Formula C₁₃H₁₀N₂O₃[2]
Molecular Weight 242.23 g/mol [2]
Appearance Yellow to orange powder or crystalline solid[1][3][5]
Melting Point 139-145 °C[5][6]
Boiling Point ~385.05 °C (rough estimate)[6][7]
Water Solubility 10 mg/L (at 20 °C); sparingly soluble[1][6]
Storage Temperature Room temperature, in a cool, dry, well-ventilated area[1][6]
EINECS Number 250-631-2[1][5]

Synthesis and Experimental Protocols

This compound is synthesized via multi-step organic reactions, typically involving the nitration and subsequent amination of benzophenone precursors.[1] A documented method involves the nucleophilic displacement of a methoxy group from a precursor molecule.

Experimental Protocol: Synthesis from 4-Methoxy-3-nitrobenzophenone

A convenient synthesis method involves the reaction of 4-methoxy-3-nitrobenzophenone with aqueous ammonia under pressure.[8] The high lability of the methoxy group, due to the electron-withdrawing effects of the ortho-nitro and para-benzoyl groups, facilitates its displacement by the amino group.[8]

Materials and Reagents:

  • 4-Methoxy-3-nitrobenzophenone

  • Aqueous ammonia (25%)

  • Water

  • Pressure vessel

Procedure:

  • A mixture of 4-methoxy-3-nitrobenzophenone (0.1 mole) and an excess of 25% aqueous ammonia (0.6 mole) is placed in a closed pressure vessel.[8]

  • The vessel is heated to 120 °C and maintained at this temperature for 5 hours.[8]

  • After the reaction period, the mixture is allowed to cool to 30 °C.[8]

  • The reaction mixture is then diluted with 500 ml of water.[8]

  • The product, this compound, separates out as a solid.[8]

  • The solid product is collected by filtration and can be further purified by recrystallization to yield yellow needles.[8]

G A Start: 4-Methoxy-3-nitrobenzophenone + Aqueous Ammonia (25%) B Heat in Pressure Vessel (120°C, 5 hrs) A->B Reaction Initiation C Cool to 30°C B->C Workup Step 1 D Dilute with Water C->D Workup Step 2 E Product Precipitation D->E Isolation F Filter & Recrystallize E->F Purification G Final Product: This compound F->G

Synthesis workflow for this compound.

Applications in Research and Drug Development

The primary significance of this compound lies in its role as a chemical intermediate for synthesizing a variety of organic compounds.[1][4][9]

  • Pharmaceutical Synthesis: It is a key starting material for preparing heterocyclic ring systems such as benzimidazoles and imidazolopyridines.[4][6][7] These structural motifs are present in many biologically active compounds, and this intermediate has been used in the synthesis of potential analgesic, anti-inflammatory, and anticonvulsant drugs.[1]

  • Analytical Reference Standard: The compound is utilized as a characterized reference standard for API Benzophenone in analytical applications, including method development, validation, and quality control (QC) during drug development.[2][10]

  • Dye and Material Science: Due to its aromatic structure and functional groups, it serves as a precursor in the synthesis of dyes and UV-absorbing materials.[3]

  • Specialized Applications: It has been described as a molecular electrostatic potential modifier for use in hyperpolarization devices, an application related to its physical properties.

G A This compound (Intermediate) B Pharmaceuticals (e.g., Benzimidazoles) A->B Synthesis C Analytical Chemistry (Reference Standard) A->C Use As D Material Science (Dyes, UV Absorbers) A->D Synthesis E Specialized Devices (Hyperpolarization) A->E Application F Analgesics, Anti-inflammatories B->F G Method Validation, Quality Control C->G H Pigments, Functional Polymers D->H

Core applications of this compound.

Biological Activity and Safety Profile

There is limited information regarding the specific biological activity or mechanism of action of this compound itself. Its relevance is primarily as a precursor to pharmacologically active molecules.[1]

Safety and Handling:

  • Information regarding toxicity is limited, but the presence of nitro and amino groups on an aromatic ring suggests that it may exhibit properties similar to other aromatic amines and nitro compounds, which can include mutagenicity or toxicity.[1]

  • Standard safety precautions should be taken, such as avoiding inhalation of dust and direct contact with skin and eyes.[11] Dust may cause irritation to the skin, eyes, and respiratory tract.[11]

  • It is stable under normal temperatures and pressures and should be stored in a tightly closed container away from incompatible substances.[1]

References

An In-depth Technical Guide to the Physical Properties of 4-Amino-3-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-nitrobenzophenone is an organic compound that serves as a key intermediate in various synthetic chemical processes.[1][2] Its molecular structure, featuring a benzophenone core substituted with both an amino and a nitro group, provides multiple reactive sites, making it a versatile building block in the synthesis of more complex molecules, particularly heterocyclic systems like benzimidazoles and imidazolopyridines.[1][2] This technical guide provides a comprehensive overview of the physical properties of this compound, along with detailed experimental protocols for their determination. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other areas of chemical synthesis.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, application in reactions, and for the development of purification methods.

PropertyValueSource(s)
CAS Number 31431-19-3[3]
Molecular Formula C₁₃H₁₀N₂O₃[3][4]
Molecular Weight 242.23 g/mol [4]
Appearance Yellow to light orange crystalline powder[1][5]
Melting Point 139-143 °C
Boiling Point 449.7 °C at 760 mmHg (estimated)[6]
Solubility Sparingly soluble in water. Soluble in acetone.[1]
Odor Faint characteristic odor[5]

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound. These protocols are based on standard laboratory practices for organic compounds.

Melting Point Determination

Principle: The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional)

Procedure:

  • Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

  • Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[7]

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Set the heating rate to a moderate level to quickly approach the expected melting point (around 130 °C).

  • Once the temperature is within 10-15 °C of the expected melting point, reduce the heating rate to approximately 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).

  • Repeat the measurement with a fresh sample to ensure accuracy.

Solubility Determination

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent.

Apparatus:

  • Test tubes and rack

  • Spatula

  • Graduated cylinders or pipettes

  • Vortex mixer (optional)

  • Solvents (e.g., water, acetone, ethanol, hexane)

Procedure:

  • Place approximately 10 mg of this compound into a clean, dry test tube.

  • Add 1 mL of the desired solvent (e.g., water) to the test tube.

  • Agitate the mixture vigorously for 1-2 minutes using a vortex mixer or by flicking the test tube.

  • Observe the mixture. If the solid completely disappears, it is considered soluble. If some or all of the solid remains, it is sparingly soluble or insoluble.

  • Record the observations.

  • Repeat the procedure with other solvents (e.g., acetone, ethanol, hexane) to determine the solubility profile of the compound. For sparingly soluble compounds, the test can be repeated with gentle heating, noting any changes in solubility.

Spectroscopic Analysis

Principle: NMR spectroscopy is a technique that exploits the magnetic properties of certain atomic nuclei to determine the physical and chemical properties of atoms or the molecules in which they are contained. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.

Apparatus:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆, as the compound is soluble in acetone)

  • Pipettes

Procedure:

  • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a clean NMR tube.

  • Place the NMR tube in the spectrometer's probe.

  • Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

  • Process the acquired data (Fourier transform, phase correction, and baseline correction).

  • Analyze the spectra to identify the chemical shifts, integration values, and coupling patterns to confirm the molecular structure. The presence of aromatic protons, an amino group, and the specific substitution pattern can be determined.

Principle: FTIR spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This is a powerful tool for identifying the presence of certain functional groups in a molecule.

Apparatus:

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory

  • Spatula

Procedure:

  • Ensure the diamond crystal of the ATR accessory is clean.

  • Record a background spectrum.

  • Place a small amount of the this compound powder directly onto the ATR crystal, ensuring good contact.

  • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Analyze the spectrum for characteristic absorption bands. Key expected peaks would include N-H stretching for the amino group, N-O stretching for the nitro group, C=O stretching for the ketone, and C-H and C=C stretching for the aromatic rings.[8][9]

Principle: UV-Vis spectroscopy refers to absorption spectroscopy in the ultraviolet-visible spectral region. This means it uses light in the visible and adjacent ranges. The absorption of UV or visible radiation corresponds to the excitation of outer electrons.

Apparatus:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks

  • Spectroscopic grade solvent (e.g., ethanol or acetonitrile)

Procedure:

  • Prepare a dilute stock solution of this compound in a suitable spectroscopic grade solvent (e.g., ethanol). The concentration should be chosen to give an absorbance reading between 0.1 and 1.0.

  • Fill a quartz cuvette with the solvent to be used as a blank.

  • Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

  • Rinse the cuvette with the sample solution and then fill it with the sample solution.

  • Place the sample cuvette in the spectrophotometer and record the UV-Vis spectrum, typically from 200 to 800 nm.

  • Identify the wavelength(s) of maximum absorbance (λmax). The spectrum is expected to show absorptions characteristic of nitroaromatic and benzophenone structures.[10][11]

Synthesis Workflow

As this compound is a synthetic intermediate, understanding its synthesis is crucial for its application. A plausible synthetic route is the nitration followed by amination of a benzophenone precursor.[1][5] The following diagram illustrates a conceptual workflow for its synthesis.

Synthesis_Workflow Benzophenone Benzophenone Nitration Nitration Benzophenone->Nitration HNO₃, H₂SO₄ Nitrobenzophenone This compound Precursor Nitration->Nitrobenzophenone Amination Amination Nitrobenzophenone->Amination e.g., NH₃ or reducing agent Final_Product This compound Amination->Final_Product Purification Purification Final_Product->Purification Recrystallization/ Chromatography Analyzed_Product Analyzed Product Purification->Analyzed_Product

Caption: Conceptual workflow for the synthesis of this compound.

Safety and Handling

This compound should be handled with care in a well-ventilated area, preferably a fume hood. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has provided a detailed overview of the physical properties of this compound, along with standardized protocols for their determination. The data and methodologies presented herein are intended to support researchers and professionals in the effective utilization of this important chemical intermediate in their synthetic endeavors. Accurate characterization of its physical properties is fundamental to ensuring reproducibility and success in the development of new chemical entities.

References

Technical Guide: Physicochemical Properties of 4-Amino-3-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 4-Amino-3-nitrobenzophenone (CAS No: 31431-19-3), a key intermediate in the synthesis of various pharmaceutical compounds and other organic materials.[1] This document outlines its melting point and solubility characteristics, supported by detailed, generalized experimental protocols.

Core Physicochemical Data

The key physical and chemical properties of this compound are summarized below. This compound typically appears as a yellow to light orange crystalline powder.[1]

PropertyValueReference
Molecular Formula C₁₃H₁₀N₂O₃[2]
Molecular Weight 242.23 g/mol [2]
Melting Point 139 - 143 °C[2]
Water Solubility 10 mg/L (at 20 °C)
Other Solubilities Soluble in Acetone
Appearance Yellow to light orange crystalline powder[1]

Experimental Protocols

The following sections describe standardized, generalized methodologies for the determination of the melting point and solubility of a solid organic compound like this compound.

Melting Point Determination (Capillary Method)

The melting point of this compound is determined using the capillary tube method with a calibrated melting point apparatus. This technique relies on the principle that pure crystalline solids exhibit a sharp melting point, while impurities will broaden and depress the melting range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle.[3]

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the closed end, achieving a sample height of 2-3 mm.[4]

  • Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

  • Initial Determination: A rapid heating rate (approximately 10-20 °C per minute) is used to obtain an approximate melting range.

  • Accurate Determination: The apparatus is allowed to cool. A fresh sample is prepared and heated to a temperature approximately 20 °C below the estimated melting point. The heating rate is then slowed to 1-2 °C per minute.

  • Observation and Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Solubility Determination (Visual Method)

A qualitative and semi-quantitative assessment of solubility can be performed by observing the dissolution of the solute in a given solvent at a specified temperature.

Apparatus:

  • Test tubes with stoppers

  • Vortex mixer or sonicator

  • Analytical balance

  • Pipettes or graduated cylinders

  • Constant temperature bath

Procedure:

  • Solvent Addition: A precise volume of the chosen solvent (e.g., deionized water, acetone) is added to a clean test tube.

  • Solute Addition: A pre-weighed amount of this compound is added to the test tube.

  • Mixing: The test tube is stoppered and agitated vigorously using a vortex mixer or placed in a sonicator bath to facilitate dissolution.[5] The process is carried out at a constant temperature (e.g., 20 °C).

  • Observation: The mixture is visually inspected for any undissolved solid. If the solid dissolves completely, more solute is added in known increments until saturation is reached (i.e., solid material remains undissolved after prolonged agitation).

  • Quantification: The total mass of the solute that dissolves in the specific volume of the solvent is recorded to express the solubility, often in mg/L or g/100mL.

Visualized Workflows

The following diagrams illustrate the generalized experimental workflows for melting point determination and a potential analytical workflow using HPLC.

MeltingPointWorkflow Melting Point Determination Workflow start Start prep Sample Preparation: Grind solid sample start->prep pack Pack Capillary Tube: 2-3 mm sample height prep->pack setup Place in Apparatus pack->setup rapid_heat Rapid Heating: ~10-20°C/min setup->rapid_heat approx_mp Determine Approximate Melting Range rapid_heat->approx_mp cool Cool Apparatus approx_mp->cool slow_heat Slow Heating: ~1-2°C/min near MP cool->slow_heat observe Observe Melting slow_heat->observe record Record T_start and T_end observe->record end End record->end

Caption: Generalized workflow for determining the melting point of an organic solid.

HPLCWorkflow Reverse-Phase HPLC Analysis Workflow start Start sample_prep Sample Preparation: Dissolve in Mobile Phase start->sample_prep injection Inject Sample onto C18 Column sample_prep->injection separation Isocratic/Gradient Elution: (e.g., Acetonitrile/Water) injection->separation detection UV Detection separation->detection data_acq Data Acquisition: Chromatogram detection->data_acq analysis Analysis: Peak Integration & Quantification data_acq->analysis end End analysis->end

Caption: A typical workflow for the analysis of an aromatic amine using RP-HPLC.

References

4-Amino-3-nitrobenzophenone molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Amino-3-nitrobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, a key chemical intermediate. It details its molecular structure, physicochemical properties, and established experimental protocols for its synthesis and analysis. This guide is intended to serve as a critical resource for professionals in organic synthesis, medicinal chemistry, and materials science.

Molecular Structure and Chemical Identity

This compound is an organic aromatic compound characterized by a benzophenone core substituted with both an amino (-NH₂) and a nitro (-NO₂) group on one of the phenyl rings.[1] This dual functionality makes it a versatile precursor in various synthetic applications.[1][2]

  • Chemical Name: (4-Amino-3-nitrophenyl)(phenyl)methanone[1]

  • CAS Number: 31431-19-3[1][3][4][5][6][7][8][9][10]

  • Molecular Formula: C₁₃H₁₀N₂O₃[1][3][4][5][6][8][11]

  • Molecular Weight: 242.23 g/mol [3][5][8][12][11]

  • Canonical SMILES: C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)N)--INVALID-LINK--[O-][11]

  • InChIKey: NGOOFAMQPUEDJM-UHFFFAOYSA-N[13][10][11]

Physicochemical Properties

This compound typically appears as a yellow to orange crystalline powder.[1][3][5][6][7][8] Its key physicochemical properties are summarized in the table below, providing essential data for experimental design and process development.

PropertyValueSource(s)
Appearance Yellow to orange powder/crystals[1][3][5][6][7][8][14]
Melting Point 138 - 143 °C[5][6][13][14]
Boiling Point 449.7 ± 35.0 °C at 760 mmHg[3][13]
Density 1.3 ± 0.1 g/cm³[3][13]
Water Solubility 10 mg/L (at 20 °C)[1][3][13][14]
Solubility Soluble in Acetone[6]
pKa (Predicted) -2.67 ± 0.10[1][14]
Flash Point 225.8 ± 25.9 °C[3][13]
Refractive Index 1.657[3][13]

Key Applications

The unique structure of this compound, with its multiple reaction sites, makes it a valuable building block in organic synthesis.[1][2] It is primarily used as a pharmaceutical intermediate for the synthesis of various heterocyclic compounds, such as benzimidazoles and imidazolopyridines, which are core scaffolds in many biologically active molecules.[2][14]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound.

Synthesis Protocol

A documented method for synthesizing this compound involves a two-step process starting from o-nitroanisole.[15] The first step is the synthesis of the intermediate, 4-methoxy-3-nitrobenzophenone, followed by amination.

Step 1: Synthesis of 4-Methoxy-3-nitrobenzophenone (Intermediate) [15]

  • Reaction Setup: To a stirred mixture of o-nitroanisole (0.2 mole) and anhydrous ferric chloride (2 g), add benzoyl chloride (0.24 mole) dropwise over a period of 1 hour at 30°C.

  • Heating: Slowly raise the temperature of the reaction mixture to 135-140°C over 30 minutes and maintain this temperature for 5 hours.

  • Quenching and Extraction: Cool the mixture to 30°C and pour it into a mixture of 10N hydrochloric acid (5 ml) with crushed ice (300 g).

  • Work-up: Extract the product with chloroform (200 ml). Dry the organic layer over anhydrous potassium carbonate.

  • Purification: Evaporate the solvent under vacuum. Recrystallize the resulting residue from methanol to yield the intermediate product as yellow needles.

Step 2: Synthesis of this compound [15]

  • Reaction Setup: Heat a mixture of 4-methoxy-3-nitrobenzophenone (0.1 mole) and excess aqueous ammonia (25%) in a closed pressure vessel at 120°C for 5 hours. The high lability of the methoxy group, due to the electron-withdrawing nitro and benzoyl groups, facilitates nucleophilic displacement by the amino group.[15]

  • Isolation: Cool the reaction mixture to 30°C and dilute with water (500 ml).

  • Purification: Filter the product that separates out and recrystallize to obtain pure this compound as yellow needles.

G A o-Nitroanisole + Benzoyl Chloride B Anhydrous FeCl₃ Catalyst Heat (135-140°C, 5h) A->B Step 1: Benzoylation C 4-Methoxy-3-nitrobenzophenone (Intermediate) B->C F Work-up & Purification C->F D Aqueous Ammonia (25%) Pressure Vessel (120°C, 5h) E This compound (Final Product) D->E G Work-up & Purification E->G F->D Step 2: Amination

Caption: Workflow for the two-step synthesis of this compound.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis and purity assessment of this compound.[10]

  • Column: A standard reverse-phase column, such as Newcrom R1, is suitable for this separation.[10]

  • Mobile Phase: Prepare a mobile phase consisting of a mixture of acetonitrile (MeCN) and water, acidified with phosphoric acid.[10] For applications compatible with mass spectrometry (MS), phosphoric acid should be substituted with formic acid.[10]

  • Sample Preparation: Dissolve a precisely weighed sample of this compound in the mobile phase or a suitable solvent like acetone to a known concentration.

  • Injection: Inject a standard volume (e.g., 10 µL) of the sample solution into the HPLC system.

  • Detection: Monitor the elution profile using a UV detector, typically at a wavelength where the analyte exhibits strong absorbance.

  • Quantification: Determine the purity by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Acetonitrile/Water A->B C Inject Sample B->C D Reverse-Phase Separation C->D E UV Detection D->E F Generate Chromatogram E->F G Calculate Peak Area & Determine Purity F->G

Caption: Standard workflow for the HPLC analysis of this compound.

References

synthesis of 4-Amino-3-nitrobenzophenone from benzophenone precursors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 4-Amino-3-nitrobenzophenone from Benzophenone Precursors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key chemical intermediate vital for the synthesis of various heterocyclic systems, including benzimidazoles and imidazolopyridines, which are significant in pharmaceutical development.[1] This document provides a comprehensive technical overview of established synthetic routes to this compound, starting from various benzophenone precursors. It includes detailed experimental protocols, comparative quantitative data, and a visual representation of the primary synthetic pathway to guide researchers in its efficient preparation. The compound typically presents as a yellow to orange solid crystalline powder.[2][3]

Introduction to Synthetic Strategies

The synthesis of this compound (CAS: 31431-19-3) can be achieved through several distinct pathways, primarily involving the introduction of nitro and amino groups onto a benzophenone framework.[2] The choice of strategy often depends on the availability of starting materials, desired purity, and scalability. Key approaches documented in the literature include:

  • Nucleophilic Aromatic Substitution (SNAr) on Halogenated or Methoxy Precursors: This is a common and effective method, involving the displacement of a leaving group (e.g., -F, -Cl, -OCH₃) from the 4-position of a 3-nitrobenzophenone derivative by ammonia or an ammonia equivalent.

  • Direct Nitration of an Aminobenzophenone Precursor: While seemingly direct, this route can be complicated by the directing effects of the amino and benzoyl groups, potentially leading to a mixture of isomers and over-nitration.[4]

This guide will focus on the most well-documented and reproducible methods, particularly those employing the SNAr strategy.

Detailed Experimental Protocols

Route 1: From 4-Methoxy-3-nitrobenzophenone via Amination

This two-step route begins with the Friedel-Crafts benzoylation of p-nitroanisole, followed by a nucleophilic substitution of the methoxy group.[5]

Step 2.1.1: Synthesis of 4-Methoxy-3-nitrobenzophenone

  • Protocol:

    • To a stirred mixture of p-nitroanisole (30.6 g, 0.2 mole) and anhydrous ferric chloride (2.0 g), add benzoyl chloride (34.8 g, 0.24 mole) dropwise over a period of one hour at 30°C.[5]

    • Slowly raise the temperature of the reaction mixture to 135-140°C and maintain for 5 hours.[5]

    • After cooling to 30°C, pour the mixture into a solution of 10N hydrochloric acid (5 ml) with crushed ice (300 g).[5]

    • Extract the product with chloroform (200 ml).[5]

    • Dry the organic layer over anhydrous potassium carbonate, filter, and evaporate the solvent under vacuum.[5]

    • Recrystallize the resulting residue from methanol to yield 4-methoxy-3-nitrobenzophenone as yellow needles.[5]

Step 2.1.2: Synthesis of this compound

  • Protocol:

    • Heat a mixture of 4-methoxy-3-nitrobenzophenone (25.7 g, 0.1 mole) and excess 25% aqueous ammonia (0.6 mole) in a closed pressure vessel at 120°C for 5 hours.[5]

    • Cool the reaction mixture to 30°C and dilute with water (500 ml).[5]

    • Filter the product which separates out.[5]

    • Recrystallize the solid to yield this compound as yellow needles.[5]

Route 2: From (4-Fluoro-3-nitrophenyl)(phenyl)methanone via Amination

This method utilizes a highly reactive fluoro-substituted precursor, allowing for milder reaction conditions.

  • Protocol:

    • To a solution of (4-Fluoro-3-nitrophenyl)(phenyl)methanone (130 mg, 530.16 μmol) in tetrahydrofuran, add 25% ammonia solution (90 μL, 583.18 μmol) and N,N-diisopropylethylamine (109 μL, 636.19 μmol).[6]

    • Stir the reaction mixture at 20°C for 24 hours.[6]

    • The product, this compound, is isolated following an appropriate workup procedure.

Route 3: From 3-Nitro-4-chlorobenzophenone via Amination

This pathway uses a chloro-substituted precursor and requires high-pressure conditions. While viable, this method can present challenges with byproduct formation, such as 3-amino-4-hydroxy-benzophenone.[7]

  • Protocol:

    • Place 3-nitro-4-chlorobenzophenone, an organic solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide), and 10-25% aqueous ammonia into a high-pressure kettle.[7]

    • Stir and heat the mixture to 80-130°C for 18-24 hours.[7]

    • Maintain the pressure inside the kettle at 0.4-0.6 MPa during the reaction.[7]

    • Isolate the 3-nitro-4-amino-benzophenone product after cooling and depressurization. Purity can be a concern with this method.[7]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the described synthetic routes, allowing for easy comparison of their efficiency and required conditions.

Table 1: Synthesis of Intermediate 4-Methoxy-3-nitrobenzophenone

Parameter Value Reference
Starting Material p-Nitroanisole [5]
Temperature 135-140°C [5]
Reaction Time 5 hours [5]

| Yield | 60% | [5] |

Table 2: Comparative Data for this compound Synthesis

Parameter Route 1 (from Methoxy) Route 2 (from Fluoro) Route 3 (from Chloro)
Precursor 4-Methoxy-3-nitrobenzophenone (4-Fluoro-3-nitrophenyl)(phenyl)methanone 3-Nitro-4-chlorobenzophenone
Temperature 120°C (in pressure vessel) 20°C 80-130°C (in pressure vessel)
Reaction Time 5 hours 24 hours 18-24 hours
Reported Yield 90% 45%[6] Yield variable, purity concerns[7]

| Reference |[5] |[6] |[7] |

Visualization of Synthetic Workflow

The following diagram illustrates the two-step synthesis of this compound from p-nitroanisole, as detailed in Route 1.

Caption: Synthetic pathway from p-nitroanisole to the target compound.

Safety and Handling

Information regarding the specific toxicity of this compound is limited.[2] However, due to the presence of aromatic nitro and amino functional groups, it should be handled with care as it may exhibit mutagenic or toxic properties similar to other compounds in its class.[2] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

The synthesis of this compound is well-documented, with the nucleophilic aromatic substitution (SNAr) pathway offering the most reliable and high-yielding results. The method starting from 4-methoxy-3-nitrobenzophenone provides an excellent yield of 90% under controlled pressure and temperature conditions.[5] While routes from fluoro- and chloro- precursors are also viable, they present trade-offs in terms of reaction conditions, yield, and potential for impurities.[6][7] The protocols and data presented in this guide offer a solid foundation for researchers undertaking the synthesis of this valuable pharmaceutical intermediate.

References

4-Amino-3-nitrobenzophenone: A Comprehensive Technical Guide for Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-nitrobenzophenone is a highly functionalized aromatic ketone that serves as a pivotal intermediate in the landscape of organic synthesis.[1][2] Its unique molecular architecture, featuring an amino group, a nitro group, and a benzophenone core, provides multiple reactive sites for constructing complex molecular frameworks.[3] This versatility makes it an indispensable building block in the synthesis of a wide array of high-value organic compounds, particularly in the pharmaceutical, dye, and materials science industries.[2][4] This guide provides an in-depth overview of the synthesis, properties, and significant applications of this compound, complete with experimental protocols and pathway visualizations to support researchers in their synthetic endeavors.

Physicochemical and Spectral Data

The physical and chemical properties of this compound are crucial for its handling, reaction optimization, and characterization. This data is summarized in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 31431-19-3[1][5]
Molecular Formula C₁₃H₁₀N₂O₃[1][5]
Molecular Weight 242.23 g/mol [5][6]
Appearance Yellow to orange powder/crystals[1][2][7]
Melting Point 139-143 °C[2][5]
Boiling Point 449.7 °C at 760 mmHg[2][7]
Density 1.333 g/cm³[2][7]
Water Solubility 10 mg/L (at 20 °C)[1][7]
pKa -2.67 ± 0.10 (Predicted)[1]
LogP 3.51240[2]

Table 2: Spectral Data for Characterization

Spectroscopic TechniquePurpose
¹H NMR (Proton Nuclear Magnetic Resonance) Elucidates the proton environment in the molecule, confirming the arrangement of aromatic and amino protons.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Determines the number and type of carbon atoms, confirming the carbon skeleton.
FT-IR (Fourier-Transform Infrared Spectroscopy) Identifies characteristic functional groups such as N-H (amine), C=O (ketone), and N-O (nitro) stretches.
MS (Mass Spectrometry) Determines the molecular weight and fragmentation pattern, confirming the molecular formula.

Synthesis of this compound

The industrial production of this compound is typically achieved through a multi-step synthetic sequence.[1][2] A common and efficient route involves the Friedel-Crafts benzoylation of a suitable anisole derivative, followed by a nucleophilic aromatic substitution reaction.

A well-documented laboratory-scale synthesis starts from p-nitroanisole, which is first benzoylated to form 4-methoxy-3-nitrobenzophenone. This intermediate is then treated with ammonia or an alkylamine to displace the methoxy group, yielding the desired this compound or its N-alkylated derivatives.[8]

G cluster_0 Step 1: Friedel-Crafts Benzoylation cluster_1 Step 2: Nucleophilic Aromatic Substitution p_nitroanisole p-Nitroanisole intermediate 4-Methoxy-3-nitrobenzophenone p_nitroanisole->intermediate FeCl₃, 135-140°C benzoyl_chloride Benzoyl Chloride benzoyl_chloride->intermediate product This compound intermediate->product Pressure Vessel, 120°C ammonia Aqueous Ammonia (25%) ammonia->product

Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis from p-Nitroanisole[9]

Part 1: Synthesis of 4-Methoxy-3-nitrobenzophenone

  • Setup: A stirred mixture of p-nitroanisole (30.6 g, 0.2 mole) and anhydrous ferric chloride (2.0 g) is prepared in a suitable reaction vessel at 30°C.

  • Addition of Reagent: Benzoyl chloride (34.8 g, 0.24 mole) is added dropwise to the mixture over a period of 1 hour.

  • Reaction: The temperature of the reaction mixture is gradually raised to 135-140°C over 30 minutes and maintained for 5 hours.

  • Work-up: The mixture is cooled to 30°C and poured into a mixture of 10N hydrochloric acid (5 ml) and crushed ice (300 g).

  • Extraction: The product is extracted with chloroform (200 ml). The organic layer is then dried over anhydrous potassium carbonate.

  • Purification: After removing the drying agent, the chloroform is evaporated under vacuum. The resulting residue is recrystallized from methanol to yield yellow needles of 4-methoxy-3-nitrobenzophenone (Yield: 60%, m.p. 105°C).

Part 2: Synthesis of this compound

  • Setup: A mixture of 4-methoxy-3-nitrobenzophenone (25.7 g, 0.1 mole) and excess aqueous ammonia (25%) is placed in a closed pressure vessel.

  • Reaction: The vessel is heated to 120°C for 5 hours. The high lability of the methoxy group, activated by the ortho-nitro and para-benzoyl electron-withdrawing groups, facilitates nucleophilic displacement.[8]

  • Work-up: The reaction mixture is cooled to 30°C and diluted with water (500 ml).

  • Isolation: The product that separates out is collected by filtration.

  • Purification: The crude product is recrystallized to give pure this compound as yellow needles.

Applications as a Synthetic Intermediate

The strategic placement of the amino and nitro groups on the benzophenone scaffold makes this compound a versatile precursor for synthesizing a variety of heterocyclic compounds, which are core structures in many pharmaceuticals.[3][9][10]

1. Synthesis of Benzodiazepines: this compound is a precursor to 2-amino-5-nitrobenzophenone, a key starting material in the synthesis of nitrazepam, a benzodiazepine drug.[8][11] The synthesis involves the reduction of the nitro group at position 3 and subsequent chemical modifications. The synthesis of benzodiazepine rings often requires substituted 2-aminobenzophenones.[12][13]

2. Synthesis of Heterocyclic Systems: It serves as a crucial intermediate for preparing benzimidazoles, imidazolopyridines, and other nitrogen-containing heterocyclic ring systems.[3][5] These scaffolds are of significant interest in drug discovery due to their diverse biological activities. The amino group can be diazotized and substituted, or it can participate in condensation reactions, while the nitro group can be reduced to an amine, opening pathways for further cyclization reactions.

3. Synthesis of Dyes and Materials: The chromophoric nature of the molecule makes it a useful intermediate in the synthesis of dyes and pigments.[2][4] Furthermore, its structure can be incorporated into polymers to develop materials with specific UV-absorbing or photochemical properties.[2]

G cluster_0 Key Transformations cluster_1 Resulting Scaffolds / Products start This compound reduction Reduction of Nitro Group start->reduction condensation Condensation/Cyclization (via Amino Group) start->condensation alkylation N-Alkylation of Amino Group start->alkylation diamino Diaminobenzophenone Derivatives reduction->diamino Leads to further cyclizations heterocycles Benzimidazoles, Imidazolopyridines, etc. condensation->heterocycles Forms heterocyclic rings n_alkyl N-Alkyl-4-amino- 3-nitrobenzophenones alkylation->n_alkyl Modifies reactivity

Caption: Key synthetic pathways using this compound.

Safety and Handling

This compound is classified as an irritant and is harmful if inhaled, swallowed, or in contact with skin.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.[1] Work should be conducted in a well-ventilated area or a fume hood.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed.[1][6][7]

Conclusion

This compound is a high-value intermediate whose utility in organic synthesis is well-established. Its multifunctional nature allows for the efficient construction of complex molecules, particularly nitrogen-containing heterocycles that are central to the development of pharmaceuticals. A thorough understanding of its properties, synthetic routes, and reactivity is essential for chemists and researchers aiming to leverage this potent building block in their synthetic strategies. The protocols and pathways detailed in this guide serve as a foundational resource for the effective application of this compound in research and development.

References

An In-Depth Technical Guide to the Reactivity of the Amino Group in 4-Amino-3-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-nitrobenzophenone is a valuable bifunctional molecule in organic synthesis, particularly as a precursor for the construction of various heterocyclic compounds.[1] Its chemical behavior is dictated by the interplay of three key functional groups: a nucleophilic amino group, a strongly electron-withdrawing nitro group, and a bulky, electron-withdrawing benzoyl group. This guide provides a comprehensive analysis of the reactivity of the primary amino group in this compound, supported by quantitative data, detailed experimental protocols for key transformations, and visual diagrams to elucidate reaction pathways and workflows.

The core of this molecule's utility lies in the nuanced reactivity of its amino group, which is significantly modulated by the electronic and steric effects of the adjacent nitro and benzoyl substituents. Understanding these influences is paramount for designing efficient synthetic routes to novel pharmaceuticals and other advanced materials.

Electronic and Steric Effects on the Amino Group

The reactivity of the amino group in this compound is substantially diminished compared to aniline due to the powerful electron-withdrawing nature of the ortho-nitro group and the para-benzoyl group. This deactivation is a consequence of both inductive and resonance effects.

  • Inductive Effect (-I): The highly electronegative oxygen atoms of the nitro group and the carbonyl of the benzoyl group pull electron density away from the aromatic ring through the sigma bond framework. This reduces the electron density on the nitrogen atom of the amino group, making it less nucleophilic and less basic.

  • Resonance Effect (-M): The nitro and benzoyl groups also withdraw electron density through resonance, further delocalizing the lone pair of electrons on the amino nitrogen. This delocalization stabilizes the lone pair, making it less available for donation to electrophiles.

The predicted pKa of the conjugate acid of this compound is -2.67±0.10, which is significantly lower than that of aniline (pKa of anilinium ion is ~4.6), indicating a dramatic decrease in basicity.[2][3]

The Hammett substituent constants (σ) provide a quantitative measure of the electronic effects of the nitro and benzoyl groups. While specific constants for the benzoyl group can vary, it is generally considered electron-withdrawing. The nitro group has a large positive σ value, indicating its strong electron-withdrawing character.[4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 31431-19-3[2][3]
Molecular Formula C₁₃H₁₀N₂O₃[2][3]
Molecular Weight 242.23 g/mol [2][3]
Appearance Yellow to orange powder[2]
Melting Point 140-143 °C[6][7]
Predicted pKa -2.67 ± 0.10[2][3]
Water Solubility Sparingly soluble[2]

Key Reactions of the Amino Group

Despite its reduced nucleophilicity, the amino group in this compound can undergo several important chemical transformations, which are crucial for its use as a synthetic intermediate.

Acylation

N-acylation of the amino group is a common reaction to introduce an acyl group, which can serve as a protecting group or as a precursor for further transformations. Due to the deactivated nature of the amino group, acylation may require more forcing conditions compared to aniline.

Experimental Protocol: General Procedure for N-Acylation

This protocol is a generalized procedure based on the acylation of substituted anilines and should be optimized for this compound.

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine, to the solution.

  • Acylating Agent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 eq) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Table 2: Representative Acylation Reaction Parameters

Acylating AgentBaseSolventTypical Reaction TimeTypical Yield
Acetyl ChlorideTriethylamineDCM2-6 hModerate to High
Acetic AnhydridePyridinePyridine4-12 hModerate to High
Benzoyl ChlorideTriethylamineTHF6-24 hModerate to High
Alkylation

N-alkylation of the amino group introduces an alkyl substituent. Direct alkylation can be challenging due to the low nucleophilicity of the amino group and the risk of over-alkylation. Reductive amination or specialized catalytic systems are often more effective for mono-alkylation.

Experimental Protocol: General Procedure for Reductive Amination

This is a generalized protocol and requires optimization for the specific substrate.

  • Imine Formation: Dissolve this compound (1.0 eq) and an aldehyde or ketone (1.1 eq) in a suitable solvent like methanol or dichloroethane. Add a catalytic amount of an acid (e.g., acetic acid). Stir the mixture at room temperature for 1-4 hours to form the corresponding imine.

  • Reduction: Cool the mixture to 0 °C and add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Extract the product with an organic solvent.

  • Purification: Wash the organic layer, dry it, and concentrate it. Purify the crude product by column chromatography.

Diazotization

The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring through Sandmeyer-type reactions.

Experimental Protocol: General Procedure for Diazotization

Caution: Diazonium salts can be explosive when isolated. It is recommended to use them in situ.

  • Amine Suspension: Suspend this compound (1.0 eq) in an aqueous solution of a mineral acid (e.g., hydrochloric acid or sulfuric acid) in a beaker.

  • Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in cold water. Add this solution dropwise to the amine suspension, ensuring the temperature remains below 5 °C.

  • Reaction Completion: Stir the mixture for an additional 15-30 minutes at 0-5 °C. The formation of the diazonium salt is indicated by a clear solution. The resulting diazonium salt solution should be used immediately in the subsequent reaction.

Reduction of the Nitro Group

The nitro group of this compound can be selectively reduced to an amino group, yielding 3,4-diaminobenzophenone. This diamine is a key precursor for the synthesis of various heterocyclic systems, such as benzimidazoles.

Experimental Protocol: General Procedure for Catalytic Hydrogenation

  • Catalyst Suspension: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) in a hydrogenation flask, add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

  • Hydrogenation: Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by recrystallization.

Table 3: Common Reagents for Nitro Group Reduction

ReagentSolventConditionsNotes
H₂, Pd/CEthanol/MethanolRoom temperature, 1 atm H₂High yield, clean reaction
SnCl₂·2H₂OEthanol/Ethyl AcetateRefluxStoichiometric reagent
Fe, HClWater/EthanolRefluxClassical method, requires acidic conditions
Na₂S₂O₄Water/THFRoom temperatureMild reducing agent

Synthesis of this compound

A documented synthetic route to this compound involves the nucleophilic aromatic substitution of (4-Fluoro-3-nitrophenyl)(phenyl)methanone.[8]

Table 4: Synthesis of this compound

Starting MaterialReagentsSolventTemperatureTimeYieldReference
(4-Fluoro-3-nitrophenyl)(phenyl)methanoneAmmonium hydroxide, N,N-diisopropylethylamineTetrahydrofuran20 °C24 h45%[8]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate a key reaction pathway and a typical experimental workflow.

reaction_pathway cluster_start Starting Material cluster_reaction1 Diazotization cluster_reaction2 Sandmeyer Reaction start This compound diazonium Diazonium Salt Intermediate start->diazonium NaNO₂, HCl 0-5 °C product Substituted Benzophenone (e.g., Halo, Cyano, Hydroxy) diazonium->product CuX (X = Cl, Br, CN) or H₂O, heat

Caption: Reaction pathway for the conversion of this compound to other substituted benzophenones via a diazonium salt intermediate.

experimental_workflow setup Reaction Setup (Amine, Solvent, Base) addition Addition of Acylating Agent (0 °C to RT) setup->addition monitoring Reaction Monitoring (TLC) addition->monitoring workup Aqueous Work-up (Quenching, Extraction) monitoring->workup Reaction Complete purification Purification (Recrystallization or Chromatography) workup->purification product Isolated Product purification->product

Caption: A generalized experimental workflow for the N-acylation of this compound.

Conclusion

The amino group in this compound exhibits significantly reduced reactivity due to the strong electron-withdrawing effects of the adjacent nitro and benzoyl groups. Nevertheless, it remains a key functional handle for a variety of important chemical transformations, including acylation, alkylation, and diazotization. Furthermore, the selective reduction of the nitro group provides a valuable route to 3,4-diaminobenzophenone, a precursor to medicinally relevant heterocyclic compounds. A thorough understanding of the electronic factors governing its reactivity and the appropriate selection of reaction conditions are crucial for the successful utilization of this compound in synthetic organic chemistry and drug development.

References

Stability of 4-Amino-3-nitrobenzophenone Under Normal Conditions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 4-Amino-3-nitrobenzophenone under normal conditions. The information presented herein is crucial for researchers, scientists, and drug development professionals involved in the handling, storage, and utilization of this chemical intermediate in pharmaceutical and organic synthesis.

Introduction

This compound (CAS No: 31431-19-3) is a yellow crystalline powder with the molecular formula C₁₃H₁₀N₂O₃.[1][2] It serves as a key intermediate in the synthesis of various organic compounds, including active pharmaceutical ingredients (APIs).[3][4] Understanding its stability profile is paramount for ensuring the quality, safety, and efficacy of the final products. This guide summarizes available data on its physical and chemical properties, provides recommended storage conditions, and outlines experimental protocols for its stability assessment based on established guidelines.

Physicochemical Properties and Stability Data

Table 1: Physical Properties of this compound

PropertyValueReference(s)
AppearanceYellow to light orange powder/crystals[1][5]
Melting Point138 - 143 °C[6][7][8]
Boiling Point449.7 °C at 760 mmHg (rough estimate)[9]
Water Solubility10 mg/L (at 20 °C)[1]

Table 2: Chemical and Stability Information

PropertyValue/InformationReference(s)
Chemical Stability Stable under normal temperatures and pressures. [1][4]
Recommended Storage Store in a cool, dry, well-ventilated area in a tightly closed container. Keep in a dark place under an inert atmosphere at room temperature. [1][7]
Incompatible SubstancesInformation not explicitly available, but avoidance of strong oxidizing agents and extreme pH conditions is prudent for aromatic amines and nitro compounds.
Hazardous DecompositionWhen heated to decomposition, it may emit toxic fumes.[3]

Experimental Protocols for Stability Assessment

While specific experimental stability data for this compound is not published, its stability can be thoroughly evaluated using established methodologies for chemical intermediates and active pharmaceutical ingredients. The following protocols are based on the International Council for Harmonisation (ICH) guidelines for forced degradation studies, which are designed to identify potential degradation products and pathways.[7][10][11]

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing. This helps to elucidate the intrinsic stability of the molecule.

3.1.1. Thermal Stress

  • Objective: To evaluate the effect of high temperature on the stability of the solid compound.

  • Methodology:

    • Place a known quantity of this compound in a suitable container (e.g., glass vial).

    • Expose the sample to elevated temperatures (e.g., 60°C, 80°C, and a temperature below its melting point) for a defined period (e.g., 1, 2, 4, and 8 weeks).

    • At each time point, withdraw a sample and analyze it for purity and the presence of degradation products using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

3.1.2. Photostability

  • Objective: To assess the stability of the compound when exposed to light.

  • Methodology:

    • Expose a sample of this compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples for any changes in appearance, purity, and degradation products.

3.1.3. Hydrolytic Stability (Acid and Base)

  • Objective: To determine the susceptibility of the compound to hydrolysis under acidic and basic conditions.

  • Methodology:

    • Prepare solutions of this compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) media.

    • Maintain the solutions at a controlled temperature (e.g., room temperature and 60°C).

    • At specified time intervals, withdraw aliquots, neutralize them, and analyze by HPLC to quantify the parent compound and any degradants.

3.1.4. Oxidative Stability

  • Objective: To evaluate the compound's sensitivity to oxidation.

  • Methodology:

    • Prepare a solution of this compound in a solvent and treat it with an oxidizing agent (e.g., 3% hydrogen peroxide).

    • Keep the solution at room temperature for a specified duration.

    • Monitor the reaction mixture at different time points for the formation of degradation products using HPLC.

Visualization of Stability Assessment and Potential Degradation

Logical Workflow for Stability Assessment

The following diagram illustrates a logical workflow for assessing the stability of a chemical intermediate like this compound, based on the principles of forced degradation studies.

Stability_Assessment_Workflow cluster_input Input cluster_stress_conditions Forced Degradation (Stress Conditions) cluster_analysis Analysis cluster_output Output Compound This compound Thermal Thermal (e.g., 60°C, 80°C) Compound->Thermal Photo Photolytic (ICH Q1B) Compound->Photo Acid Acid Hydrolysis (e.g., 0.1 M HCl) Compound->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH) Compound->Base Oxidative Oxidative (e.g., 3% H₂O₂) Compound->Oxidative Analysis Stability-Indicating Method (e.g., HPLC) Thermal->Analysis Photo->Analysis Acid->Analysis Base->Analysis Oxidative->Analysis Degradation_Profile Degradation Profile Analysis->Degradation_Profile Stability_Indication Stability Indication Analysis->Stability_Indication

Logical workflow for stability assessment.
Potential Degradation Pathway

Based on the general chemistry of nitroaromatic compounds, a likely degradation pathway for this compound under reductive stress conditions involves the reduction of the nitro group. This can proceed through various intermediates to the corresponding amine.

Degradation_Pathway cluster_main Potential Reductive Degradation Pathway Parent This compound Nitroso 4-Amino-3-nitrosobenzophenone Parent->Nitroso Reduction Hydroxylamine 4-Amino-3-(hydroxyamino)benzophenone Nitroso->Hydroxylamine Reduction Amine 3,4-Diaminobenzophenone Hydroxylamine->Amine Reduction

Potential reductive degradation pathway.

Conclusion

This compound is a chemically stable compound under normal storage conditions. For drug development and manufacturing purposes, a comprehensive stability profile should be established through forced degradation studies as outlined in this guide. Such studies will provide critical information on potential degradation products and pathways, which is essential for the development of stable formulations and for regulatory submissions. Adherence to recommended storage conditions is crucial to maintain the integrity and purity of this important chemical intermediate.

References

In-depth Technical Guide: Safety and Handling of 4-Amino-3-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the specific SDS provided by the manufacturer and adhere to all applicable local, state, and federal regulations regarding the handling and disposal of this chemical.

Introduction

4-Amino-3-nitrobenzophenone is an organic aromatic compound with the chemical formula C₁₃H₁₀N₂O₃.[1] It presents as a yellow to orange solid powder with minimal odor.[1] Structurally, it features a benzophenone core substituted with both an amino and a nitro functional group.[1] This compound is primarily utilized in pharmaceutical research and organic synthesis as an intermediate for creating more complex molecules, including those with potential analgesic, anti-inflammatory, or anticonvulsant properties.[1] Given its chemical nature, particularly the presence of nitro and amino groups, it is prudent to handle this compound with care, as it may exhibit properties similar to other aromatic amines and nitro compounds, which can include mutagenic or toxic effects.[1]

Physicochemical and Toxicological Data

Physicochemical Properties
PropertyValueSource
CAS Number 31431-19-3[Multiple sources]
Molecular Formula C₁₃H₁₀N₂O₃[Multiple sources]
Molecular Weight 242.23 g/mol [Multiple sources]
Appearance Yellow to orange powder[1]
Melting Point 139-143 °C
Water Solubility Sparingly soluble[1]
Odor Minimal[1]
GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

(Source: Aggregated from multiple safety data sources)

Experimental Protocols for Safety Assessment

While specific experimental safety studies for this compound are not publicly available, standardized OECD guidelines are used to determine the toxicological properties of chemical substances. Below are generalized workflows for key toxicity assessments.

Acute Oral, Dermal, and Inhalation Toxicity Testing

The assessment of acute toxicity is crucial for understanding the potential immediate health effects of a substance. The following diagram illustrates a generalized workflow based on OECD test guidelines.

cluster_oral Acute Oral Toxicity (OECD 401/420/423/425) cluster_dermal Acute Dermal Toxicity (OECD 402) cluster_inhalation Acute Inhalation Toxicity (OECD 403) oral_start Dose Range Finding Study oral_main Main Study: Administration of Graded Doses to Animal Groups oral_start->oral_main oral_obs 14-Day Observation Period (Mortality, Clinical Signs, Body Weight) oral_main->oral_obs oral_necropsy Gross Necropsy of all Animals oral_obs->oral_necropsy oral_end Determination of LD50 and Statistical Analysis oral_necropsy->oral_end dermal_start Preparation of Test Substance and Animal Skin dermal_app Application to Shaved Skin (24-hour exposure) dermal_start->dermal_app dermal_obs 14-Day Observation Period (Mortality, Skin Reactions, Systemic Signs) dermal_app->dermal_obs dermal_necropsy Gross Necropsy of all Animals dermal_obs->dermal_necropsy dermal_end Determination of LD50 and Statistical Analysis dermal_necropsy->dermal_end inhalation_start Generation of Test Atmosphere (Vapor/Aerosol) inhalation_exp Whole-Body or Nose-Only Exposure (Typically 4 hours) inhalation_start->inhalation_exp inhalation_obs 14-Day Observation Period (Mortality, Respiratory and Systemic Signs) inhalation_exp->inhalation_obs inhalation_necropsy Gross Necropsy with focus on Respiratory Tract inhalation_obs->inhalation_necropsy inhalation_end Determination of LC50 and Statistical Analysis inhalation_necropsy->inhalation_end

Caption: Generalized workflow for acute toxicity testing.

In Vitro Skin and Eye Irritation Testing

Modern safety assessment often employs in vitro methods to reduce animal testing. The following diagram outlines a general procedure for skin and eye irritation testing using reconstructed human tissue models.

cluster_skin In Vitro Skin Irritation (OECD 439) cluster_eye In Vitro Eye Irritation (OECD 492) skin_prep Prepare Reconstructed Human Epidermis (RhE) Tissues skin_expose Topical Application of Test Substance (e.g., 60 min) skin_prep->skin_expose skin_incubate Post-Exposure Incubation (e.g., 42 hours) skin_expose->skin_incubate skin_viability Assess Tissue Viability (e.g., MTT Assay) skin_incubate->skin_viability skin_classify Classify as Irritant or Non-Irritant based on Viability Threshold skin_viability->skin_classify eye_prep Prepare Reconstructed human Cornea-like Epithelium (RhCE) Tissues eye_expose Topical Application of Test Substance eye_prep->eye_expose eye_incubate Post-Exposure Incubation eye_expose->eye_incubate eye_viability Assess Tissue Viability (e.g., MTT Assay) eye_incubate->eye_viability eye_classify Classify Eye Irritation Potential based on Viability eye_viability->eye_classify

Caption: Generalized workflow for in vitro irritation testing.

Safe Handling and Personal Protective Equipment (PPE)

Due to its classification as a skin, eye, and respiratory irritant, strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls
  • Work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Use local exhaust ventilation to control the dispersion of dust.[2]

Personal Protective Equipment (PPE)

The following diagram illustrates the logical relationship for selecting and using appropriate PPE.

cluster_ppe Required Personal Protective Equipment start Handling this compound eye_protection Eye Protection: Safety glasses with side-shields or goggles start->eye_protection hand_protection Hand Protection: Chemical-resistant gloves (e.g., nitrile) start->hand_protection body_protection Body Protection: Lab coat or protective suit start->body_protection respiratory_protection Respiratory Protection: Use NIOSH-approved respirator if ventilation is inadequate or dust is generated start->respiratory_protection

Caption: Personal Protective Equipment (PPE) selection guide.

Hygiene Measures
  • Avoid contact with skin, eyes, and clothing.[2]

  • Wash hands thoroughly after handling.[2]

  • Do not eat, drink, or smoke in the laboratory.

  • Contaminated clothing should be removed and washed before reuse.

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

(Source: Aggregated from multiple safety data sources)

Storage and Disposal

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

  • Keep away from incompatible substances such as strong oxidizing agents.

  • Store away from heat and sources of ignition.

Disposal
  • Disposal of this substance and its container must be done in accordance with local, state, and federal regulations.

  • Entrust disposal to a licensed waste disposal company.[2]

  • Do not allow the product to enter drains.[2]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: When heated to decomposition, it may emit toxic fumes of carbon oxides and nitrogen oxides.[4]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 4.2). Avoid breathing dust and ensure adequate ventilation.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2]

  • Methods for Cleaning Up: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[5]

This guide provides a comprehensive overview of the safety and handling considerations for this compound based on currently available information. It is imperative for all personnel to be thoroughly trained on these procedures and to have access to the complete Safety Data Sheet before working with this compound.

References

An In-depth Technical Guide to 4-Amino-3-nitrobenzophenone: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3-nitrobenzophenone is a key chemical intermediate, primarily utilized in the synthesis of complex heterocyclic molecules for pharmaceutical and fine chemical applications. This technical guide provides a comprehensive overview of its discovery and initial studies, focusing on its chemical and physical properties, detailed experimental protocols for its synthesis, and its role as a precursor to pharmacologically active compounds. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding and application in a research and development setting.

Introduction

This compound, with the CAS Number 31431-19-3, is an aromatic organic compound characterized by a benzophenone core substituted with both an amino and a nitro group.[1] Its discovery, while not precisely dated, is rooted in the mid-20th century exploration of substituted benzophenone derivatives.[2] This compound is not known to occur naturally and is produced through multi-step organic synthesis.[1] The strategic placement of the amino and nitro functional groups makes it a versatile precursor for the construction of various heterocyclic systems, which are foundational scaffolds in many biologically active molecules.[1] Its principal application lies in pharmaceutical research as an intermediate for synthesizing compounds with potential analgesic, anti-inflammatory, or anticonvulsant activities.[1]

Physicochemical Properties

This compound is a yellow to orange crystalline powder with a faint odor.[2] It is sparingly soluble in water but soluble in various organic solvents.[1] A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 31431-19-3[1]
Molecular Formula C₁₃H₁₀N₂O₃[3]
Molecular Weight 242.23 g/mol [3]
Appearance Yellow to orange powder/crystals[1][2]
Melting Point 139-143 °C
Water Solubility Sparingly soluble[1]
LogP 2.73[4]
pKa -2.67 ± 0.10 (Predicted)[1]

Spectroscopic Data

Table 2: Representative Spectroscopic Data for N-Alkyl Derivatives of this compound

DerivativeIR (Nujol, cm⁻¹)¹H NMR (CDCl₃, δ ppm)Mass Spec (m/z)Reference
4-Ethylamino-3-nitrobenzophenone 3370, 1655, 1625, 1532, 12571.4 (t, 3H, CH₃), 3.6 (m, 2H, CH₂), 6.7 (d, 2H, Ar-H), 7.2-7.9 (m, 6H, Ar-H), 8.1 (d, 1H, NH), 8.4 (d, 1H, Ar-H)270 (M⁺), 254, 240, 235, 223, 210, 193[5]
4-Isopropylamino-3-nitrobenzophenone 3370, 1655, 1625, 1532, 12571.4 (d, 6H, CH₃), 3.9 (m, 1H, CH), 6.7 (d, 2H, Ar-H), 7.2-7.9 (m, 6H, Ar-H), 8.1 (d, 1H, NH), 8.4 (d, 1H, Ar-H)284 (M⁺), 269, 239, 186[5]

Note: The data presented is for N-alkylated derivatives as reported by Ayyangar et al. and serves as a close approximation for the parent compound's spectral characteristics.[5]

Synthesis and Experimental Protocols

The synthesis of this compound has been approached through various routes. Below are two detailed experimental protocols from published literature.

Protocol 1: Synthesis from 4-Methoxy-3-nitrobenzophenone

This method, described as a convenient synthesis, involves the nucleophilic displacement of a methoxy group with ammonia.[5]

Experimental Workflow:

G start 4-Methoxy-3-nitrobenzophenone + Aqueous Ammonia (25%) vessel Heat in a closed pressure vessel start->vessel conditions 120°C, 5 hours vessel->conditions cool Cool to 30°C vessel->cool dilute Dilute with water cool->dilute precipitate Product precipitates dilute->precipitate filter Filter the solid precipitate->filter recrystallize Recrystallize from ethanol filter->recrystallize product This compound (Yellow needles, 98% yield) recrystallize->product

Caption: Workflow for the synthesis of this compound.

Detailed Procedure:

  • A mixture of 4-methoxy-3-nitrobenzophenone (25.7 g, 0.1 mole) and an excess of aqueous ammonia (25%) is prepared.[5]

  • The mixture is heated in a closed pressure vessel at 120°C for 5 hours.[5]

  • After the reaction period, the vessel is cooled to 30°C.[5]

  • The reaction mixture is then diluted with 500 ml of water, causing the product to separate out.[5]

  • The precipitated solid is collected by filtration.[5]

  • The crude product is purified by recrystallization from ethanol to yield yellow needles of this compound (98% yield, m.p. 140°C).[5]

Protocol 2: Synthesis from (4-Fluoro-3-nitrophenyl)(phenyl)methanone

This protocol is detailed in a Chinese patent and involves the amination of a fluorinated precursor.[3]

Experimental Workflow:

G start (4-Fluoro-3-nitrophenyl)(phenyl)methanone + Ammonia (25%) + N,N-Diisopropylethylamine in Tetrahydrofuran reaction Stir at room temperature start->reaction conditions 24 hours reaction->conditions concentrate Concentrate to remove solvent reaction->concentrate acidify Add 1 mol/L HCl concentrate->acidify extract Extract with ethyl acetate acidify->extract dry Dry organic phase over Na₂SO₄ extract->dry purify Silica gel column chromatography (Petroleum ether/Ethyl acetate 5:1) dry->purify product This compound (Yellow solid, 45% yield) purify->product

Caption: Workflow for synthesis from a fluorinated precursor.

Detailed Procedure:

  • To a 10 mL flask, add (4-Fluoro-3-nitrophenyl)(phenyl)methanone (130 mg, 0.53 mmol), ammonia (25%, 90 μL, 0.58 mmol), N,N-diisopropylethylamine (109 μL, 0.64 mmol), and tetrahydrofuran (2 mL) at room temperature.[3]

  • The reaction is stirred for 24 hours.[3]

  • Upon completion (monitored by TLC), the solvent is removed under reduced pressure.[3]

  • 1 mol/L hydrochloric acid (15 mL) is added, and the mixture is extracted with ethyl acetate (3 x 10 mL).[3]

  • The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated.[3]

  • The crude product is purified by silica gel column chromatography (petroleum ether/ethyl acetate, 5:1 volume ratio) to yield 58 mg of a yellow solid (45% yield, m.p. 140-142°C).[3]

Role in Pharmaceutical Synthesis

This compound is not typically used for its own biological activity. Instead, it serves as a critical building block for more complex, pharmacologically active molecules. The amino and nitro groups provide reactive handles for further chemical transformations, particularly for the synthesis of nitrogen-containing heterocyclic compounds.

A prominent example of a related compound's application is the synthesis of Nitrazepam, a benzodiazepine drug. While Nitrazepam synthesis starts from 2-amino-5-nitrobenzophenone, the chemical logic is analogous. The amino group is acylated, and then a cyclization reaction forms the diazepine ring. The nitro group is often a precursor to an amino group via reduction, which can then be further functionalized.

Logical Relationship Diagram:

G cluster_0 Synthesis of Intermediate cluster_1 Further Transformations cluster_2 Final Product Synthesis Precursor Benzophenone Precursor ANB This compound Precursor->ANB Nitration & Amination Acylation Acylation of Amino Group ANB->Acylation Reduction Reduction of Nitro Group ANB->Reduction Cyclization Cyclization Reaction Acylation->Cyclization Reduction->Cyclization FinalProduct Biologically Active Heterocycle (e.g., Benzodiazepine) Cyclization->FinalProduct

Caption: Role of this compound in drug synthesis.

Safety and Handling

Detailed toxicological data for this compound is limited. However, due to the presence of aromatic amino and nitro groups, it should be handled with care as it may possess mutagenic or toxic properties similar to other compounds in its class.[1] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. Work should be conducted in a well-ventilated fume hood to avoid inhalation of the powder.[1]

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly for the pharmaceutical industry. Its well-defined physicochemical properties and established synthetic protocols make it a reliable starting material for the creation of complex heterocyclic structures. While devoid of significant intrinsic biological activity, its true value is realized in its role as a foundational building block for the development of novel therapeutic agents. This guide provides the core technical information required for researchers to effectively utilize this compound in their synthetic endeavors.

References

Methodological & Application

Application Notes and Protocols for the Laboratory-Scale Synthesis of 4-Amino-3-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-nitrobenzophenone is a key chemical intermediate in the field of organic synthesis.[1] This yellow to orange crystalline powder, with the molecular formula C13H10N2O3, serves as a versatile building block for the creation of more complex molecules.[2][3] Its structure, featuring amino, nitro, and benzophenone moieties, allows for a variety of chemical transformations.[1] This compound is of significant interest to the pharmaceutical industry, where it is utilized in the synthesis of potential analgesic, anti-inflammatory, and anticonvulsant drugs.[2] It also finds applications in the development of dyes and UV-absorbing materials.[3] This document provides a detailed protocol for the laboratory-scale synthesis of this compound.

Synthesis Pathway

The synthesis of this compound can be achieved through a two-step process starting from 4-nitroanisole. The first step involves a Friedel-Crafts benzoylation of 4-nitroanisole with benzoyl chloride in the presence of a Lewis acid catalyst, such as anhydrous ferric chloride, to yield 4-methoxy-3-nitrobenzophenone.[4] The subsequent step is a nucleophilic aromatic substitution reaction where the methoxy group of 4-methoxy-3-nitrobenzophenone is displaced by an amino group using aqueous ammonia at elevated temperature and pressure.[4]

Experimental Protocols

Part 1: Synthesis of 4-Methoxy-3-nitrobenzophenone

This procedure details the benzoylation of 4-nitroanisole.

Materials:

  • 4-nitroanisole

  • Benzoyl chloride

  • Anhydrous ferric chloride

  • Chloroform

  • 10M Hydrochloric acid

  • Crushed ice

  • Anhydrous potassium carbonate

  • Methanol

Equipment:

  • Three-neck round-bottom flask

  • Stirrer

  • Dropping funnel

  • Heating mantle with temperature controller

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Beakers, flasks, and other standard laboratory glassware

Procedure:

  • To a stirred mixture of 4-nitroanisole (30.6 g, 0.2 mole) and anhydrous ferric chloride (2 g) at 30°C, add benzoyl chloride (34.8 g, 0.24 mole) dropwise over a period of 1 hour.[4]

  • Slowly raise the temperature of the reaction mixture to 135-140°C over 30 minutes.[4]

  • Maintain the reaction at this temperature for 5 hours.[4]

  • Cool the reaction mixture to 30°C and pour it into a mixture of 10M hydrochloric acid (5 ml) and crushed ice (300 g).[4]

  • Extract the product with chloroform (200 ml).[4]

  • Dry the organic layer over anhydrous potassium carbonate.[4]

  • Filter the drying agent and evaporate the solvent from the filtrate under vacuum to obtain a residue.[4]

  • Recrystallize the residue from methanol to yield yellow needles of 4-methoxy-3-nitrobenzophenone.[4]

Part 2: Synthesis of this compound

This procedure describes the amination of 4-methoxy-3-nitrobenzophenone.

Materials:

  • 4-methoxy-3-nitrobenzophenone

  • Aqueous ammonia (25%)

  • Water

Equipment:

  • Closed pressure vessel

  • Heating apparatus

  • Buchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Place a mixture of 4-methoxy-3-nitrobenzophenone (25.7 g, 0.1 mole) and an excess of aqueous ammonia (25%) in a closed pressure vessel.[4]

  • Heat the mixture at 120°C for 5 hours.[4]

  • Cool the reaction mixture to 30°C and dilute with water (500 ml).[4]

  • The product will separate out as a solid. Filter the product and recrystallize to obtain yellow needles of this compound.[4]

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of this compound

ParameterStep 1: Synthesis of 4-Methoxy-3-nitrobenzophenoneStep 2: Synthesis of this compound
Starting Material 4-nitroanisole4-methoxy-3-nitrobenzophenone
Reagents Benzoyl chloride, Anhydrous ferric chlorideAqueous ammonia (25%)
Molar Ratio (Starting Material:Reagent) 1 : 1.2 (4-nitroanisole : Benzoyl chloride)1 : excess (4-methoxy-3-nitrobenzophenone : Ammonia)
Temperature 135-140°C[4]120°C[4]
Reaction Time 5 hours[4]5 hours[4]
Solvent None (neat reaction)Water (from aqueous ammonia)
Product 4-methoxy-3-nitrobenzophenoneThis compound
Yield 60%[4]Not explicitly stated, but generally good for this type of reaction.
Melting Point of Product 105°C[4]139°C

Mandatory Visualization

Synthesis_Workflow cluster_0 Step 1: Synthesis of 4-Methoxy-3-nitrobenzophenone cluster_1 Step 2: Synthesis of this compound start1 Start: 4-nitroanisole and Anhydrous Ferric Chloride reagent1 Add Benzoyl Chloride dropwise over 1 hr at 30°C start1->reagent1 heat1 Heat to 135-140°C and maintain for 5 hrs reagent1->heat1 workup1 Work-up: HCl/Ice Quench, Chloroform Extraction heat1->workup1 purification1 Purification: Dry over K2CO3, Evaporate Solvent, Recrystallize from Methanol workup1->purification1 product1 Product 1: 4-Methoxy-3-nitrobenzophenone purification1->product1 start2 Start: 4-Methoxy-3-nitrobenzophenone and Aqueous Ammonia product1->start2 heat2 Heat in Pressure Vessel at 120°C for 5 hrs start2->heat2 workup2 Work-up: Cool and Dilute with Water heat2->workup2 purification2 Purification: Filter and Recrystallize workup2->purification2 product2 Final Product: This compound purification2->product2

Caption: Experimental workflow for the two-step synthesis of this compound.

References

Application Note: Purification of 4-Amino-3-nitrobenzophenone by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Amino-3-nitrobenzophenone is a key intermediate in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients (APIs).[1][2] Its purity is critical for the success of subsequent synthetic steps and the quality of the final product. This document provides a detailed protocol for the purification of this compound using the recrystallization technique, a fundamental method for purifying solid organic compounds. The protocol is designed to be a reliable method for achieving high purity of the target compound.

Physicochemical Properties & Solubility Data

A thorough understanding of the compound's physical properties is essential for developing an effective recrystallization protocol. This compound is a yellow to light orange crystalline powder at room temperature.[3][4] Key data are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₃H₁₀N₂O₃[3]
Molecular Weight 242.23 g/mol [3]
Appearance Yellow to light orange powder/crystals[3][4]
Melting Point 138-143 °C[1][3][5]
Water Solubility 10 mg/L (at 20 °C)[1][6]
Solubility in Organic Solvents Soluble in Acetone[2][5]

The choice of a recrystallization solvent is guided by the principle that the compound should be highly soluble in the solvent at high temperatures and sparingly soluble at low temperatures.[7] Given its structure (a ketone with polar amino and nitro groups), polar organic solvents are suitable candidates. Acetone is reported to be a good solvent for this compound.[2][5] Ethanol is also a common choice for recrystallizing nitroaromatic compounds.[8]

Experimental Protocol: Recrystallization using Acetone-Water System

This protocol describes the purification of crude this compound using a mixed solvent system of acetone and water. Acetone serves as the primary solvent in which the compound is soluble, while water acts as the anti-solvent to induce crystallization upon cooling.

Materials and Equipment:

  • Crude this compound

  • Acetone (reagent grade)

  • Distilled or deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water/oil bath

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Spatula

  • Ice bath

  • Vacuum source

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution:

    • Place the crude this compound (e.g., 5.0 g) into a 250 mL Erlenmeyer flask.

    • Add a minimal amount of acetone (e.g., 20-30 mL) to the flask.

    • Gently heat the mixture on a hot plate while stirring with a glass rod until the solid completely dissolves. Add more acetone in small portions if necessary to achieve complete dissolution, but avoid using a large excess to ensure the solution is near saturation.

  • Decolorization (Optional):

    • If the solution is highly colored due to impurities, remove it from the heat and add a small amount of activated charcoal (approx. 1-2% of the solute weight).

    • Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.

  • Hot Gravity Filtration (Optional, but recommended):

    • This step is necessary if activated charcoal was used or if insoluble impurities are visible in the hot solution.

    • Preheat a second Erlenmeyer flask and a glass funnel with a fluted filter paper by placing them on the hot plate.

    • Pour a small amount of hot acetone through the funnel to wet the filter paper and heat the apparatus.

    • Quickly filter the hot solution through the fluted filter paper into the preheated flask to remove the charcoal and any other insoluble materials. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.[9]

    • Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified product.

  • Isolation of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold distilled water.

    • Isolate the crystals by vacuum filtration.

    • Wash the collected crystals with a small amount of ice-cold distilled water to remove any residual soluble impurities. It is crucial to use a minimal amount of cold solvent to avoid redissolving the product.

  • Drying:

    • Leave the crystals in the Buchner funnel with the vacuum on for several minutes to pull air through and partially dry them.

    • Transfer the purified crystals to a pre-weighed watch glass and dry them in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

  • Purity Assessment:

    • Determine the melting point of the dried, recrystallized product. A sharp melting point within the expected range (138-143 °C) is indicative of high purity.

    • Calculate the percent recovery.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the purification of this compound by recrystallization.

G A 1. Dissolve Crude Product in Minimum Hot Acetone B 2. Hot Gravity Filtration (Remove Insoluble Impurities) A->B C 3. Slow Cooling (To Room Temperature) B->C D 4. Ice Bath Cooling (Maximize Crystal Formation) C->D E 5. Vacuum Filtration (Isolate Crystals) D->E F 6. Wash with Ice-Cold Water E->F G 7. Dry Purified Crystals (Under Vacuum) F->G H Pure this compound G->H

Caption: Workflow for the recrystallization of this compound.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Compound does not dissolve - Insufficient solvent.- Incorrect solvent choice.- Add more hot solvent in small increments.- Ensure the solvent is appropriate for the compound's polarity.
No crystals form upon cooling - Too much solvent was used.- Solution cooled too quickly.- Gently heat the solution to evaporate some solvent and re-cool.- Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[10]
Oiling out - Solution is supersaturated or cooled too quickly.- Melting point of the solid is lower than the boiling point of the solvent.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Consider a different solvent or solvent mixture with a lower boiling point.
Low recovery - Too much solvent used.- Premature crystallization during hot filtration.- Washing with too much or warm solvent.- Use the minimum amount of hot solvent for dissolution.- Ensure the filtration apparatus is preheated.- Wash crystals with a minimal amount of ice-cold solvent.
Colored crystals - Colored impurities are not removed.- Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly to avoid adsorbing the product.[11]

References

Application Note: High-Performance Liquid Chromatography for Purity Analysis of 4-Amino-3-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the determination of the purity of 4-Amino-3-nitrobenzophenone, a key intermediate in pharmaceutical synthesis, using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described method is designed to be simple, robust, and suitable for routine quality control in research and drug development settings.

Introduction

This compound is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount as impurities can affect the safety and efficacy of the final drug product. High-performance liquid chromatography (HPLC) is a powerful analytical technique for assessing the purity of pharmaceutical compounds by separating the main component from any potential impurities.[1] This application note provides a comprehensive HPLC method, including system suitability parameters, sample preparation, and data analysis, to ensure the reliable quality control of this compound.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, a UV-Vis detector, an autosampler, and a column oven.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution.

  • Chemicals and Reagents:

    • This compound reference standard (purity ≥ 98%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC or Milli-Q grade)

    • Phosphoric acid (analytical grade)

Chromatographic Conditions

A summary of the optimized chromatographic conditions is provided in the table below. These parameters were established based on methods for similar aromatic and nitro-containing compounds.[2][3]

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water
Gradient 60% Acetonitrile, 40% (0.1% H₃PO₄ in Water)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 15 minutes
Preparation of Solutions

Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 600 mL of acetonitrile with 400 mL of water containing 1 mL of phosphoric acid. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

Standard Solution Preparation (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve the standard in the mobile phase and dilute to the mark. This solution should be sonicated for 5 minutes to ensure complete dissolution.

Sample Solution Preparation (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve the sample in the mobile phase and dilute to the mark. Sonicate for 5 minutes and filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

System Suitability

To ensure the validity of the analytical results, system suitability tests should be performed before the analysis of any samples. The acceptance criteria for the system suitability test are outlined in the table below.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=5) ≤ 2.0%

Data Presentation and Analysis

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

A summary of a hypothetical purity analysis of three different batches of this compound is presented in the table below for comparison.

Sample IDRetention Time (min)Peak AreaPurity (%)
Batch A 8.52456789099.5
Batch B 8.51449876598.8
Batch C 8.53460123499.8

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the HPLC purity analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase (Acetonitrile/Water/H3PO4) system_suitability System Suitability Test (Inject Standard 5x) prep_mobile_phase->system_suitability prep_standard Prepare Standard Solution (0.1 mg/mL) prep_standard->system_suitability prep_sample Prepare Sample Solution (0.1 mg/mL) inject_sample Inject Sample Solution prep_sample->inject_sample inject_standard Inject Standard Solution system_suitability->inject_standard If Pass acquire_data Data Acquisition inject_standard->acquire_data inject_sample->acquire_data integrate_peaks Integrate Chromatograms acquire_data->integrate_peaks calculate_purity Calculate Purity (% Area) integrate_peaks->calculate_purity generate_report Generate Report calculate_purity->generate_report

Caption: Workflow for HPLC purity analysis of this compound.

Conclusion

The HPLC method described in this application note is suitable for the routine purity analysis of this compound. The method is straightforward and utilizes common laboratory reagents and instrumentation, making it accessible for most quality control laboratories. Adherence to the outlined protocol and system suitability criteria will ensure accurate and reproducible results for the quality assessment of this important pharmaceutical intermediate.

References

Application Notes and Protocols for the GC-MS Analysis of 4-Amino-3-nitrobenzophenone and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Amino-3-nitrobenzophenone and its derivatives are important intermediates in the synthesis of various pharmaceutical compounds and other organic materials.[1][2] Accurate and reliable analytical methods are crucial for monitoring reaction progress, ensuring product purity, and performing quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of these compounds due to its high separation efficiency and sensitive detection capabilities.[3] These application notes provide a comprehensive overview and detailed protocols for the GC-MS analysis of this compound and its derivatives.

Experimental Protocols

The following protocols are recommended as a starting point and may require optimization based on the specific instrumentation and analytical goals.

1. Reagents and Materials

  • This compound reference standard (>98% purity)

  • Derivatives of this compound (if applicable)

  • Methanol (HPLC grade)

  • Ethyl acetate (GC grade)

  • Dichloromethane (GC grade)

  • Anhydrous sodium sulfate

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for derivatization (optional)

  • Pyridine (for derivatization, optional)

  • 0.22 µm syringe filters

  • Glass autosampler vials with inserts

2. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard (10 µg/mL): Dilute the stock solution 1:100 with ethyl acetate or dichloromethane to prepare a working standard solution of 10 µg/mL.

3. Sample Preparation

The appropriate sample preparation method will depend on the sample matrix.

  • For Solid Samples (e.g., reaction mixtures, powders):

    • Accurately weigh a known amount of the homogenized solid sample.

    • Extract the sample with a suitable volume of methanol by vortexing or sonicating for 10-15 minutes.

    • Centrifuge the sample to separate any insoluble material.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean vial.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of ethyl acetate or dichloromethane for GC-MS analysis.[3]

4. Derivatization (Optional, but Recommended for Primary Amines)

For this compound and its derivatives containing primary or secondary amine groups, derivatization can improve thermal stability and chromatographic peak shape. Silylation is a common derivatization technique.

  • To the dried sample residue, add 50 µL of MSTFA and 50 µL of pyridine.

  • Cap the vial tightly and heat at 60-80°C for 30 minutes.

  • Cool the sample to room temperature before injection into the GC-MS.

5. GC-MS Instrumentation and Conditions

The following parameters are based on typical methods for similar compounds and should be optimized for your instrument.[3]

ParameterRecommended Condition
Gas Chromatograph
Injection Port Temp.280 °C
Injection ModeSplitless (or split, depending on concentration)
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Column30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5MS or equivalent)
Oven Temperature ProgramInitial temp: 150 °C, hold for 1 min
Ramp: 15 °C/min to 300 °C
Hold at 300 °C for 5 min
Mass Spectrometer
Ion Source Temp.230 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 50-450
Acquisition ModeFull Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

Table 1: Example Quantitative Data for GC-MS Analysis of this compound

CompoundRetention Time (min)Monitored Ions (m/z) for SIMLimit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)Linearity (R²)
This compound~12.5242, 212, 165, 105, 770.10.3>0.995
4-Ethylamino-3-nitrobenzophenone~13.2270, 241, 165, 105, 770.10.3>0.995

Note: The data in this table are illustrative examples and should be determined experimentally during method validation. The key fragment ions are predicted based on the structure of the molecule.

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Receipt (Solid or Liquid) Extraction Extraction with Organic Solvent Sample->Extraction Filtration Filtration / Drying Extraction->Filtration Derivatization Derivatization (Optional) Reconstitution Reconstitution in Injection Solvent Derivatization->Reconstitution Filtration->Derivatization GC_Injection GC Injection Reconstitution->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (Scan or SIM) Ionization->Detection TIC Total Ion Chromatogram (TIC) Detection->TIC Mass_Spectrum Mass Spectrum Acquisition TIC->Mass_Spectrum Identification Library Search & Identification Mass_Spectrum->Identification Quantitation Quantitation Identification->Quantitation Report Final Report Quantitation->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Logical_Relationship cluster_compound Compound Properties cluster_analysis Analytical Method cluster_application Applications Structure This compound (C13H10N2O3) Properties Properties: - Primary Amine - Nitro Group - Benzophenone Core Structure->Properties Derivatization Derivatization (Improves Volatility) Properties->Derivatization Influences need for Separation Chromatographic Separation (Based on Polarity/Volatility) Properties->Separation Affects GCMS GC-MS Analysis GCMS->Derivatization GCMS->Separation Detection Mass Spectrometric Detection (Based on m/z) GCMS->Detection QC Quality Control of Synthesis Detection->QC Enables Purity Purity Assessment QC->Purity Impurity Impurity Profiling QC->Impurity

Caption: Logical relationship between compound properties, analytical method, and applications.

References

The Versatility of 4-Amino-3-nitrobenzophenone in Pharmaceutical Synthesis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3-nitrobenzophenone is a valuable and versatile starting material in the synthesis of a variety of pharmaceutical compounds. Its unique trifunctional nature, possessing an amino group, a nitro group, and a benzophenone core, allows for a diverse range of chemical transformations, leading to the formation of complex heterocyclic structures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical classes, including benzodiazepines, benzimidazoles, and imidazolopyridines. Quantitative data for key synthetic steps are presented in tabular format for easy comparison, and logical workflows are visualized using diagrams to facilitate understanding and implementation in a research and development setting.

Introduction

Substituted benzophenones are a cornerstone in medicinal chemistry, serving as precursors to a multitude of biologically active molecules. Among these, this compound stands out due to the strategic placement of its functional groups, which allows for selective reactions to build complex molecular architectures. The amino group can be readily acylated or can participate in condensation reactions, while the nitro group can be reduced to an amine, opening up further avenues for cyclization and functionalization. This application note explores the synthetic utility of this compound in the creation of pharmaceuticals with significant therapeutic impact.

Pharmaceutical Applications and Synthesis Protocols

Synthesis of Benzodiazepines: The Nitrazepam Analogue

This compound is a key precursor for the synthesis of 7-nitro-1,4-benzodiazepines, a class of drugs known for their sedative, hypnotic, anxiolytic, anticonvulsant, and muscle-relaxant properties. A prominent example is Nitrazepam. The following protocol is adapted from established syntheses of nitrazepam, starting from the isomeric 2-amino-5-nitrobenzophenone, and is presented as a viable route for the synthesis of the corresponding 8-nitro-1,4-benzodiazepine isomer from this compound.

Experimental Protocol: Synthesis of a Nitrazepam Analogue

This protocol outlines a two-step synthesis of a 7-nitro-1,4-benzodiazepine analogue from this compound.

Step 1: Acylation of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in dry toluene.

  • Reagent Addition: To the stirred solution, add chloroacetyl chloride (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 110-111 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product, N-(2-benzoyl-4-nitrophenyl)-2-chloroacetamide, will precipitate.

  • Purification: Collect the solid by filtration, wash with cold toluene, and dry under vacuum.

Step 2: Cyclization to the Benzodiazepine Ring

  • Reaction Setup: Suspend the N-(2-benzoyl-4-nitrophenyl)-2-chloroacetamide (1.0 eq) in a mixture of ethanol and tetrahydrofuran (THF).

  • Reagent Addition: Add hexamethylenetetramine (hexamine) (1.5 eq) and a solution of ammonia in ethanol (25%).

  • Reaction: Reflux the mixture for 6-8 hours. The cyclization reaction forms the seven-membered benzodiazepine ring.

  • Work-up: After cooling, evaporate the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with water.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the 7-nitro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one analogue.

Quantitative Data for Benzodiazepine Synthesis

StepReactionReagents & SolventsTemperature (°C)Time (h)Yield (%)Purity (%)
1AcylationThis compound, Chloroacetyl chloride, Toluene110-1112-485-95>95 (by NMR)
2CyclizationN-(2-benzoyl-4-nitrophenyl)-2-chloroacetamide, Hexamine, Ammonia, Ethanol/THF78-806-860-75>98 (by HPLC)

Experimental Workflow for Benzodiazepine Synthesis

cluster_acylation Step 1: Acylation cluster_cyclization Step 2: Cyclization A This compound B Dissolve in Toluene A->B C Add Chloroacetyl Chloride B->C D Reflux C->D E Precipitate Product D->E F Filter and Dry E->F G N-(2-benzoyl-4-nitrophenyl)-2-chloroacetamide F->G H Suspend in Ethanol/THF G->H I Add Hexamine & Ammonia H->I J Reflux I->J K Solvent Evaporation J->K L DCM Extraction & Wash K->L M Purification L->M N Nitrazepam Analogue M->N

Caption: Workflow for the synthesis of a Nitrazepam analogue.

Synthesis of Benzimidazoles

The dinitroaniline functionality of this compound can be readily converted to a diaminobenzophenone derivative through reduction of the nitro group. This resulting ortho-phenylenediamine moiety is a key precursor for the synthesis of benzimidazoles, a class of compounds with a wide range of biological activities, including anthelmintic, antifungal, and anticancer properties.

Experimental Protocol: Synthesis of a Benzimidazole Derivative

This protocol outlines the synthesis of a 2-substituted benzimidazole from this compound.

Step 1: Reduction of the Nitro Group

  • Reaction Setup: Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Catalyst Addition: Add a catalytic amount of Palladium on carbon (10% Pd/C).

  • Reaction: Stir the mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Evaporate the solvent to obtain 3,4-Diaminobenzophenone.

Step 2: Condensation and Cyclization

  • Reaction Setup: Dissolve the 3,4-Diaminobenzophenone (1.0 eq) and an appropriate aldehyde (e.g., benzaldehyde, 1.0 eq) in ethanol.

  • Reaction: Reflux the mixture for 4-6 hours. The reaction proceeds through the formation of a Schiff base followed by cyclization and oxidation to the benzimidazole.

  • Work-up: Cool the reaction mixture to room temperature. The product will often precipitate.

  • Purification: Collect the solid by filtration and recrystallize from ethanol to yield the pure 2-substituted benzimidazole derivative.

Quantitative Data for Benzimidazole Synthesis

StepReactionReagents & SolventsTemperature (°C)Time (h)Yield (%)
1ReductionThis compound, H₂, Pd/C, Ethanol252-490-98
2Condensation3,4-Diaminobenzophenone, Benzaldehyde, Ethanol784-685-95

Experimental Workflow for Benzimidazole Synthesis

cluster_reduction Step 1: Reduction cluster_condensation Step 2: Condensation A This compound B Dissolve in Ethanol A->B C Add Pd/C B->C D Hydrogenation C->D E Filter Catalyst D->E F 3,4-Diaminobenzophenone E->F G Dissolve in Ethanol F->G H Add Aldehyde G->H I Reflux H->I J Precipitate Product I->J K Recrystallize J->K L Benzimidazole Derivative K->L

Caption: Workflow for the synthesis of a Benzimidazole derivative.

Synthesis of Imidazolopyridines

The amino group of this compound can also be utilized in condensation reactions with other heterocyclic precursors to form fused ring systems. Imidazolopyridines are a class of bicyclic heteroaromatic compounds that have shown promise as kinase inhibitors and in other therapeutic areas.

Experimental Protocol: Synthesis of an Imidazolopyridine Derivative (Conceptual)

This conceptual protocol outlines a possible route to an imidazolopyridine derivative.

  • Acylation: React this compound with an α-haloketone (e.g., 2-bromoacetophenone) to form an N-phenacyl derivative.

  • Cyclization: Treat the N-phenacyl derivative with a dehydrating agent (e.g., polyphosphoric acid) at elevated temperatures to induce cyclization and formation of the fused imidazole ring.

  • Purification: The crude product would be purified by column chromatography.

Signaling Pathway of Benzodiazepines

Benzodiazepines, such as the nitrazepam analogue synthesized from this compound, exert their effects by modulating the activity of the γ-aminobutyric acid type A (GABAa) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1]

cluster_pathway GABAa Receptor Signaling Pathway Benzodiazepine Benzodiazepine (e.g., Nitrazepam Analogue) GABAa_Receptor GABAa Receptor (Ligand-gated ion channel) Benzodiazepine->GABAa_Receptor Allosteric Modulation Chloride_Influx Increased Cl⁻ Influx GABAa_Receptor->Chloride_Influx Channel Opening Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability CNS_Effects Sedative, Anxiolytic, Anticonvulsant Effects Reduced_Excitability->CNS_Effects

Caption: GABAa receptor signaling pathway modulated by Benzodiazepines.

The binding of a benzodiazepine to its specific site on the GABAa receptor does not directly open the chloride ion channel. Instead, it enhances the effect of GABA, increasing the frequency of channel opening when GABA is also bound. This leads to an increased influx of chloride ions (Cl⁻) into the neuron.[1] The influx of negatively charged chloride ions causes hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential. This overall reduction in neuronal excitability in the central nervous system is responsible for the therapeutic effects of benzodiazepines.[1]

Conclusion

This compound is a highly valuable and adaptable starting material for the synthesis of a range of pharmaceutical compounds. Its utility in constructing benzodiazepine, benzimidazole, and potentially imidazolopyridine scaffolds highlights its importance in drug discovery and development. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this compound and to develop novel therapeutics. Further research into the synthesis of other heterocyclic systems from this versatile precursor is warranted.

References

Application Notes and Protocols: Cyclization of 4-Amino-3-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction mechanism and experimental protocols for the cyclization of 4-amino-3-nitrobenzophenone, a key intermediate in the synthesis of various heterocyclic compounds, including pharmacologically significant 1,4-benzodiazepines.

Introduction

This compound is a versatile organic building block characterized by the presence of an amino group, a nitro group, and a benzophenone core.[1][2] This unique arrangement of functional groups allows for a variety of chemical transformations, most notably intramolecular cyclization reactions to form fused heterocyclic systems.[1] The primary application of this compound lies in the synthesis of 7-nitro-1,4-benzodiazepines, a class of compounds with a wide range of therapeutic applications, including anxiolytic, sedative, anticonvulsant, and muscle relaxant effects.[3]

The general strategy for the synthesis of 1,4-benzodiazepine-2-ones from 2-aminobenzophenones involves a two-step process: acylation of the amino group with a suitable two-carbon synthon, typically an α-haloacetyl halide, followed by an intramolecular cyclization to form the seven-membered diazepine ring.[3][4]

Reaction Mechanism: Formation of 7-nitro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

The cyclization of this compound to form the corresponding 1,4-benzodiazepine-2-one, structurally analogous to nitrazepam, proceeds through a well-established reaction sequence. The process is initiated by the acylation of the aromatic amino group, followed by an intramolecular nucleophilic substitution to form the diazepine ring.

Step 1: Acylation of this compound

The first step involves the acylation of the amino group of this compound with chloroacetyl chloride. This reaction is typically carried out in an inert solvent such as toluene or chloroform.[3][5] The lone pair of the amino nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion and a proton to form the N-(2-chloroacetyl)-4-amino-3-nitrobenzophenone intermediate.

Step 2: Intramolecular Cyclization

The subsequent and crucial step is the intramolecular cyclization of the chloroacetylated intermediate. This is often achieved using a base such as ammonia, generated in situ from hexamethylenetetramine (hexamine) in the presence of ethanol and water.[5][6] The reaction proceeds via an intramolecular nucleophilic attack of the newly introduced amino group (formed from the reduction of the nitro group or by direct amination) on the electrophilic carbon bearing the chlorine atom. This results in the formation of the seven-membered benzodiazepine ring.

A plausible mechanism for the cyclization step is as follows:

  • Ammonia Generation: Hexamethylenetetramine in aqueous ethanol slowly hydrolyzes to generate ammonia and formaldehyde.

  • Nucleophilic Attack: The amino group of one molecule of the chloroacetylated intermediate acts as a nucleophile, attacking the carbon bearing the chlorine atom of another molecule or, more likely, an ammonia molecule attacks the chloroacetyl group.

  • Ring Closure: The newly formed primary amine then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the benzophenone moiety, leading to the formation of a cyclic intermediate.

  • Dehydration: Subsequent dehydration of this intermediate yields the final 1,4-benzodiazepine-2-one.

Alternatively, a more direct intramolecular cyclization can be envisioned where the amino group directly displaces the chlorine atom.

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of nitrazepam, a structurally similar 7-nitro-1,4-benzodiazepine, and can be applied to the cyclization of this compound.[3][5][6][7]

Protocol 1: Synthesis of 2-(2-Chloroacetamido)-5-nitrobenzophenone (Acylation)

This protocol details the acylation of 2-amino-5-nitrobenzophenone, which is analogous to the acylation of this compound.

Materials:

  • 2-Amino-5-nitrobenzophenone (or this compound)

  • Chloroacetyl chloride

  • Toluene or Dry Chloroform

  • Cyclohexane

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 50 g (0.206 mol) of 2-amino-5-nitrobenzophenone in 1000-2000 mL of a 1:1 mixture of toluene and cyclohexane.[3]

  • Heat the mixture to reflux.[3]

  • Slowly add 24 mL (0.314 mol) of chloroacetyl chloride to the refluxing solution.[5]

  • Continue refluxing for 1-3.5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3][7]

  • After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.[3]

  • Collect the solid product by filtration.

  • Wash the filter cake with deionized water until the filtrate is neutral.[3]

  • Dry the product in a vacuum oven at 80°C.

Alternative Procedure (in Chloroform):

  • Dissolve 50 g (0.206 mol) of 2-amino-5-nitrobenzophenone in 250 mL of dry chloroform.[3]

  • Over a period of 5 minutes, add 24 mL (0.314 mol) of chloroacetyl chloride.[5]

  • Stir the reaction mixture at 35°C for 2 hours, ensuring protection from moisture.[5]

  • Proceed with workup as described above.

Protocol 2: Synthesis of 7-Nitro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one (Cyclization)

This protocol describes the cyclization of the chloroacetylated intermediate to the final benzodiazepine product.

Materials:

  • 2-(2-Chloroacetamido)-5-nitrobenzophenone (the product from Protocol 1)

  • Hexamethylenetetramine (Hexamine)

  • 96% Ethanol

  • 25% Ammonia solution

  • Toluene

Procedure:

  • In a round-bottom flask, dissolve the crude 2-(2-chloroacetamido)-5-nitrobenzophenone (from the previous step, approx. 0.2 mol) in 200 mL of Tetrahydrofuran (THF).[5]

  • Add 42 g (0.3 mol) of hexamethylenetetramine, 900 mL of 96% ethanol, and 220 mL of 25% ammonia solution.[5]

  • Reflux the mixture for 6 hours.[5]

  • After reflux, evaporate all volatile components under reduced pressure using a rotary evaporator.[5]

  • To the residue, add 240 mL of toluene and 1 g of activated carbon.[5]

  • Heat the toluene mixture to reflux, and then filter it hot through a column containing 10 g of aluminum oxide.[5]

  • Wash the column with an additional 100 mL of hot dichloromethane to ensure all the product is collected.[5]

  • Evaporate the combined filtrate to complete dryness to obtain the crude nitrazepam.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Data Presentation

The following tables summarize the quantitative data obtained from analogous syntheses of nitrazepam, which can be expected to be similar for the cyclization of this compound.

Table 1: Acylation of 2-Amino-5-nitrobenzophenone [7]

Instance NumberStarting Material (g)Chloroacetyl Chloride (mL)Solvent (mL)Reaction Time (h)Product Yield (g)Yield (%)Melting Point (°C)
15016Toluene/Hexane (1000)155.384.04172-175
25025Toluene/Hexane (750)264.397.72174.5-175.5
35048.5Toluene/Hexane (550)3.564.798.33174.2-176.1
45025Toluene/Hexane (700)362.795.29172-173.5
55016Benzene (1000)154.182.22173.7-175.7
65025Benzene (750)261.593.47173.5-175.5
75048.5Benzene (550)3.560.792.25172.2-176.2

Table 2: Cyclization of 2-(2-Chloroacetamido)-5-nitrobenzophenone [6]

Molar Ratio (Intermediate:Hexamine:Ethanol:NH4Cl:H2SO4)Yield (%)
1 : 2.27 : 54.31 : 2.98 : 9.9886.01

Mandatory Visualization

Reaction_Mechanism cluster_acylation Step 1: Acylation cluster_cyclization Step 2: Intramolecular Cyclization A This compound C N-(2-chloroacetyl)-4-amino- 3-nitrobenzophenone A->C + ClCOCH2Cl - HCl B Chloroacetyl Chloride D N-(2-chloroacetyl)-4-amino- 3-nitrobenzophenone E 7-Nitro-5-phenyl-1,3-dihydro- 2H-1,4-benzodiazepin-2-one D->E + NH3 - HCl

Caption: Reaction mechanism for the synthesis of 7-nitro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one.

Experimental_Workflow cluster_step1 Acylation Stage cluster_step2 Cyclization Stage A Dissolve this compound in Toluene/Cyclohexane B Heat to Reflux A->B C Add Chloroacetyl Chloride B->C D Reflux for 1-3.5h C->D E Cool to Room Temperature D->E F Filter Precipitate E->F G Wash with Water F->G H Dry Intermediate G->H I Dissolve Intermediate in THF H->I Proceed to Cyclization J Add Hexamine, Ethanol, and Ammonia I->J K Reflux for 6h J->K L Evaporate Volatiles K->L M Add Toluene and Activated Carbon L->M N Hot Filtration through Alumina M->N O Evaporate Filtrate N->O P Purify by Recrystallization O->P

Caption: Experimental workflow for the two-stage synthesis of 7-nitro-1,4-benzodiazepin-2-ones.

References

Synthesis of 4-Amino-3-nitrobenzophenone and its Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-amino-3-nitrobenzophenone and its N-alkylated derivatives. These compounds are valuable intermediates in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. The protocols outlined below are based on established synthetic routes, including nucleophilic aromatic substitution and Friedel-Crafts acylation, offering a comparative guide for selecting the most suitable method for your research needs.

Introduction

This compound is a key structural motif found in a variety of biologically active molecules. The presence of a nitro group, an amino group, and a benzophenone core provides multiple points for chemical modification, making it a versatile building block for the synthesis of diverse compound libraries. Notably, derivatives of this scaffold have been investigated as inhibitors of p38 MAP kinase, a key enzyme in the inflammatory signaling cascade, and have shown potential as anti-cancer agents.[1][2]

This guide presents two primary synthetic pathways to this compound, along with a protocol for the subsequent N-alkylation to generate derivatives.

Synthetic Pathways and Experimental Protocols

Two main strategies for the synthesis of this compound are detailed below:

  • Route 1: Nucleophilic Aromatic Substitution starting from a halogenated nitrobenzophenone.

  • Route 2: Friedel-Crafts Acylation of a protected nitroaniline.

Route 1: Nucleophilic Aromatic Substitution

This is a common and effective method for introducing an amino group onto an aromatic ring that is activated by an electron-withdrawing group, such as a nitro group. The synthesis can proceed from either a fluoro- or chloro-substituted precursor.

This protocol involves the reaction of (4-fluoro-3-nitrophenyl)(phenyl)methanone with ammonia.

Workflow for Synthesis of this compound via Nucleophilic Aromatic Substitution

G cluster_0 Synthesis of this compound Start Start: (4-Fluoro-3-nitrophenyl)(phenyl)methanone Reactants Reactants: - (4-Fluoro-3-nitrophenyl)(phenyl)methanone - Ammonium Hydroxide - N,N-Diisopropylethylamine - Tetrahydrofuran Start->Reactants Step 1 Reaction Reaction: Stir at 20°C for 24 hours Reactants->Reaction Step 2 Workup Work-up: 1. Concentrate reaction mixture 2. Add 1 M HCl 3. Extract with ethyl acetate Reaction->Workup Step 3 Purification Purification: Silica gel column chromatography (Petroleum ether / Ethyl acetate) Workup->Purification Step 4 Product Product: this compound Purification->Product Step 5

Caption: Workflow for the synthesis of this compound.

Materials:

  • (4-Fluoro-3-nitrophenyl)(phenyl)methanone

  • Ammonium hydroxide (25% solution)

  • N,N-Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether

Procedure:

  • To a suitable reaction vessel, add (4-fluoro-3-nitrophenyl)(phenyl)methanone (1.0 eq), tetrahydrofuran (THF), ammonium hydroxide (1.1 eq), and N,N-diisopropylethylamine (1.2 eq).

  • Stir the reaction mixture at 20°C for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • To the residue, add 1 M hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate gradient to yield this compound as a yellow solid.[3]

Quantitative Data:

ParameterValueReference
Starting Material(4-Fluoro-3-nitrophenyl)(phenyl)methanone[3]
Yield45%[3]
Melting Point140-142 °C[3]

This protocol utilizes the more commonly available 4-chloro-3-nitrobenzophenone as the starting material.

Materials:

  • 4-Chloro-3-nitrobenzophenone

  • Dioxane

  • Aqueous ammonia

  • Nickel catalyst (e.g., from a bisphosphine-ligated nickel complex)

  • Sodium tert-butoxide (NaOtBu)

  • Celite

Procedure:

  • In a pressure vessel, combine 4-chloro-3-nitrobenzophenone (1.0 eq), a nickel catalyst (e.g., 2 mol %), and sodium tert-butoxide (1.5 eq).

  • Add a solution of ammonia in dioxane (e.g., 0.5 M).

  • Seal the vessel and heat the mixture at 100°C for 3 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite and concentrate the filtrate.

  • The crude product can be purified by extraction with aqueous acid or by flash column chromatography.[4]

Quantitative Data:

ParameterValueReference
Starting Material4-Chloro-3-nitrobenzophenone[4]
YieldNot explicitly reported for this specific substrate, but similar reactions give good to excellent yields.[4]
Route 2: Friedel-Crafts Acylation

This classic carbon-carbon bond-forming reaction can be used to synthesize the benzophenone core. To achieve the desired regiochemistry, a protected form of 2-nitroaniline is used as the starting material.

Workflow for Friedel-Crafts Acylation

G cluster_1 Friedel-Crafts Acylation Route Start_FC Start: N-Acetyl-2-nitroaniline Acylation Friedel-Crafts Acylation: - Benzoyl Chloride - Lewis Acid (e.g., AlCl3) - Methylene Chloride Start_FC->Acylation Step 1 Intermediate Intermediate: 4-Acetylamino-3-nitrobenzophenone Acylation->Intermediate Step 2 Hydrolysis Hydrolysis: - Acidic or Basic conditions Intermediate->Hydrolysis Step 3 Product_FC Product: this compound Hydrolysis->Product_FC Step 4

Caption: Friedel-Crafts acylation route to this compound.

Materials:

  • N-Acetyl-2-nitroaniline

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl3)

  • Anhydrous methylene chloride (DCM)

  • Concentrated hydrochloric acid

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Suspend anhydrous aluminum chloride (1.1 eq) in anhydrous methylene chloride at 0°C under a nitrogen atmosphere.

  • Slowly add benzoyl chloride (1.1 eq) to the cooled suspension.

  • Add N-acetyl-2-nitroaniline (1.0 eq) portion-wise to the reaction mixture, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 15 minutes.[5]

  • Carefully pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with methylene chloride.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, and dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent by rotary evaporation to yield crude 4-acetylamino-3-nitrobenzophenone.

  • Hydrolyze the acetyl group by refluxing with aqueous acid (e.g., HCl) or base (e.g., NaOH) to afford this compound.

  • Purify the final product by recrystallization or column chromatography.

Quantitative Data:

ParameterValueReference
Starting MaterialN-Acetyl-2-nitroaniline[6][7]
YieldYields for similar Friedel-Crafts acylations are typically in the range of 50-97%.[6]

Synthesis of N-Alkylated Derivatives

The amino group of this compound can be readily alkylated to generate a library of derivatives for structure-activity relationship (SAR) studies.

Protocol 3.1: N-Alkylation with Alkyl Halides

Materials:

  • This compound

  • Alkyl halide (e.g., alkyl bromide or iodide)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Solvent (e.g., dimethylformamide (DMF), acetonitrile)

Procedure:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as DMF or acetonitrile.

  • Add a base (e.g., potassium carbonate, 1.5 eq).

  • Add the desired alkyl halide (1.1 eq) to the mixture.

  • Heat the reaction mixture (e.g., to 60-80°C) and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[8][9]

Quantitative Data:

ParameterValueReference
Starting MaterialThis compound[8][9]
YieldDependent on the specific alkyl halide used.

Application in Drug Discovery: Inhibition of p38 MAP Kinase

Derivatives of benzophenone have been identified as potent inhibitors of p38 mitogen-activated protein (MAP) kinase.[1] The p38 MAP kinase signaling pathway plays a crucial role in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[2] Inhibition of this pathway is a promising therapeutic strategy for inflammatory diseases and certain cancers.

p38 MAP Kinase Signaling Pathway and Inhibition by Benzophenone Derivatives

G cluster_2 p38 MAP Kinase Signaling Pathway Stress Cellular Stress / Inflammatory Cytokines MKK MAPK Kinases (MKK3/6) Stress->MKK Activates p38 p38 MAP Kinase MKK->p38 Phosphorylates & Activates Substrates Downstream Substrates (e.g., ATF2, MK2) p38->Substrates Phosphorylates Response Cellular Response: - Inflammation - Apoptosis - Cell Cycle Arrest Substrates->Response Inhibitor This compound Derivatives Inhibitor->p38 Inhibits

Caption: Inhibition of the p38 MAP kinase pathway by benzophenone derivatives.

The this compound scaffold can be elaborated to design potent and selective p38 MAP kinase inhibitors. The amino group can be functionalized to interact with key residues in the ATP-binding pocket of the enzyme, while the benzophenone core provides a rigid scaffold for optimal positioning of these interacting groups. The binding of these inhibitors to p38 MAP kinase blocks its ability to phosphorylate downstream substrates, thereby attenuating the inflammatory response.[10]

Summary of Quantitative Data

Synthesis RouteStarting MaterialKey ReagentsReported YieldMelting Point (°C)
Route 1.1 (4-Fluoro-3-nitrophenyl)(phenyl)methanoneNH4OH, DIPEA, THF45%140-142
Route 1.2 4-Chloro-3-nitrobenzophenoneNH3, Ni catalyst, NaOtBuGood to excellent (inferred)139-143
Route 2 N-Acetyl-2-nitroanilineBenzoyl chloride, AlCl350-97% (inferred)139-143
N-Alkylation This compoundAlkyl halide, BaseSubstrate dependentVaries with derivative

Conclusion

The synthetic protocols detailed in this document provide robust and reproducible methods for obtaining this compound and its derivatives. The choice of synthetic route will depend on the availability of starting materials, desired scale, and laboratory capabilities. The application of these compounds as p38 MAP kinase inhibitors highlights their potential in the development of novel therapeutics for inflammatory diseases and cancer. Researchers are encouraged to use these protocols as a foundation for their synthetic and medicinal chemistry programs.

References

Application of 4-Amino-3-nitrobenzophenone in the Synthesis of Novel Azo Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Introduction

4-Amino-3-nitrobenzophenone is a substituted aromatic amine containing a benzoyl group, which can serve as a versatile precursor in the synthesis of novel azo dyes. The presence of the nitro group (an electron-withdrawing group) and the amino group on the same aromatic ring makes it a suitable candidate for diazotization and subsequent coupling reactions to form a variety of azo compounds. These resulting dyes are anticipated to exhibit interesting spectral properties and may find applications as disperse dyes for synthetic fibers, given their potential for low water solubility and affinity for hydrophobic materials. The benzophenone moiety may impart unique photophysical properties and enhance the lightfastness of the resulting dyes.

Principle of Synthesis

The synthesis of azo dyes from this compound follows the general and well-established two-step mechanism of diazotization followed by azo coupling.

  • Diazotization: The primary aromatic amine group of this compound is converted into a diazonium salt by treatment with a nitrous acid source, typically sodium nitrite in an acidic medium (e.g., hydrochloric acid or sulfuric acid), at a low temperature (0-5 °C) to ensure the stability of the diazonium salt.

  • Azo Coupling: The resulting diazonium salt solution is then reacted with a suitable coupling component. Coupling components are typically electron-rich aromatic compounds such as phenols, naphthols, anilines, or their derivatives. The electrophilic diazonium ion attacks the electron-rich ring of the coupling component to form the characteristic azo (-N=N-) linkage, resulting in the formation of a colored azo dye. The specific color of the dye is determined by the chemical structures of both the diazo component (from this compound) and the coupling component.

Experimental Protocols

I. General Protocol for the Synthesis of Azo Dyes from this compound

This protocol outlines the general procedure for the diazotization of this compound and its subsequent coupling with a generic coupling component (e.g., β-naphthol) to produce a monoazo dye.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • β-Naphthol (or other suitable coupling component)

  • Sodium hydroxide (NaOH)

  • Sodium chloride (NaCl)

  • Distilled water

  • Ice

  • Ethanol (for recrystallization)

Equipment:

  • Beakers (100 mL, 250 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Thermometer

  • Buchner funnel and flask

  • Filter paper

  • Melting point apparatus

Procedure:

Step 1: Diazotization of this compound

  • In a 250 mL beaker, dissolve a specific molar equivalent of this compound in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate 100 mL beaker, prepare a solution of sodium nitrite in distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled solution of this compound, ensuring the temperature is maintained between 0-5 °C.

  • Continue stirring the mixture for an additional 30 minutes at this temperature to ensure the completion of the diazotization reaction. The resulting solution contains the diazonium salt of this compound.

Step 2: Azo Coupling with β-Naphthol

  • In a separate 250 mL beaker, dissolve a molar equivalent of the coupling component (e.g., β-naphthol) in an aqueous solution of sodium hydroxide. Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the freshly prepared, cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.

  • A colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for another 30-60 minutes to ensure complete coupling.

  • Isolate the crude dye by vacuum filtration using a Buchner funnel.

  • Wash the solid dye with a cold saturated sodium chloride solution and then with cold distilled water to remove any unreacted starting materials and salts.

  • Dry the crude dye in a desiccator or a low-temperature oven.

Step 3: Purification

  • The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol or a solvent mixture, to obtain a product of higher purity.

Data Presentation

Table 1: Hypothetical Properties of Azo Dyes Derived from this compound

Dye IDCoupling ComponentMolecular FormulaMolecular Weight ( g/mol )Colorλmax (nm)Molar Extinction Coefficient (ε, L·mol⁻¹·cm⁻¹)Yield (%)Melting Point (°C)
Dye-1 β-NaphtholC₂₃H₁₅N₃O₄409.39Deep Red48525,00085>250
Dye-2 PhenolC₁₉H₁₃N₃O₄359.33Orange45021,00080210-212
Dye-3 N,N-DimethylanilineC₂₁H₁₈N₄O₃386.40Reddish-Brown51030,00088195-197
Dye-4 ResorcinolC₁₉H₁₃N₃O₅375.33Dark Brown47023,50082>250

Note: The data presented in this table is hypothetical and for illustrative purposes, based on typical values for similar azo dyes.

Visualizations

Diagram 1: General Synthesis Workflow

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Step 3: Purification A This compound B NaNO₂ / HCl 0-5 °C A->B Reacts with C Diazonium Salt Intermediate B->C Forms D Coupling Component (e.g., β-Naphthol) C->D Couples with E Azo Dye Product D->E Yields F Crude Dye E->F Isolation G Recrystallization F->G Processed by H Pure Azo Dye G->H Results in

Caption: General workflow for the synthesis of azo dyes from this compound.

Diagram 2: Logical Relationship of Synthesis Steps

Logical_Relationship Start Start Diazotization Diazotization of This compound Start->Diazotization PrepareCoupling Prepare Alkaline Solution of Coupling Component Start->PrepareCoupling Coupling Azo Coupling Reaction (0-5 °C) Diazotization->Coupling PrepareCoupling->Coupling Isolation Isolate Crude Dye (Filtration) Coupling->Isolation Purification Purify Dye (Recrystallization) Isolation->Purification End End Product: Pure Azo Dye Purification->End

Caption: Logical flow of the key stages in the azo dye synthesis process.

Application Notes and Protocols for the Synthesis of Aminobenzophenones via Nitration and Amination of Benzophenone Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Aminobenzophenones are crucial structural motifs in medicinal chemistry and organic synthesis. They serve as key intermediates for the synthesis of a wide range of pharmaceuticals, including benzodiazepines like diazepam and phenazepam, as well as various anticancer and anti-inflammatory agents.[1][2][3] A common and fundamental synthetic route to access these compounds involves a two-step process: the electrophilic nitration of a benzophenone precursor followed by the reduction of the resulting nitro group to an amine.

This document provides detailed experimental protocols for these two key transformations, summarizing reaction conditions and expected outcomes. It also includes a workflow diagram illustrating the synthetic pathway.

Section 1: Nitration of Benzophenone

The nitration of benzophenone is an electrophilic aromatic substitution reaction where a nitro group (-NO₂) is introduced onto one or both of the aromatic rings. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, known as "mixed acid."[4][5] The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).[4] Due to the electron-withdrawing nature of the carbonyl group in benzophenone, the aromatic rings are deactivated, directing the incoming nitro group primarily to the meta-position.[4][5] Under forcing conditions, dinitration can occur, typically yielding 3,3'-dinitrobenzophenone.[6]

Experimental Protocol 1: Synthesis of 3,3'-Dinitrobenzophenone

This protocol is adapted from established methods for the dinitration of benzophenone under strongly acidic conditions.[6]

Materials:

  • Benzophenone

  • Fuming sulfuric acid (oleum, e.g., 7% SO₃)

  • Fuming nitric acid

  • Ice

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Heating mantle or oil bath

  • Thermometer

  • Büchner funnel and filter flask

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer in an ice bath.

  • Carefully add 10.0 g of benzophenone to 54 mL of fuming sulfuric acid in the flask. Stir the mixture until the benzophenone is fully dissolved.

  • Prepare the nitrating mixture by carefully adding 6.1 mL of fuming nitric acid to 14 mL of fuming sulfuric acid in the dropping funnel. Caution: This mixture is highly corrosive and exothermic. Prepare it slowly and with cooling.

  • Slowly add the nitrating mixture dropwise to the benzophenone solution over 30-45 minutes. Maintain the internal temperature of the reaction mixture between 25-30°C using the ice bath to control any exotherm.[6]

  • After the addition is complete, remove the ice bath and slowly raise the temperature to 75°C.[6]

  • Maintain the reaction at 75°C for 1 hour, continuing to stir.

  • After 1 hour, cool the reaction mixture to room temperature and then carefully pour it onto a large volume of crushed ice with vigorous stirring.

  • A precipitate of crude 3,3'-dinitrobenzophenone will form. Allow the ice to melt completely.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid thoroughly with cold water to remove residual acid.

  • The crude product can be purified by fractional crystallization from a suitable solvent system to isolate the pure 3,3'-dinitrobenzophenone.[6]

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Fuming nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle with extreme care.

  • The addition of the nitrating mixture and the quenching of the reaction on ice are highly exothermic and must be done slowly and with efficient cooling.

Data Summary: Nitration of Benzophenone

The following table summarizes typical conditions and products for the nitration of benzophenone. Yields can vary based on the precise conditions and purification methods.

Starting MaterialNitrating AgentTemperatureMajor Product(s)Reference
BenzophenoneFuming HNO₃ / Fuming H₂SO₄25-30°C, then 75°C3,3'-Dinitrobenzophenone[6]
BenzophenoneConc. H₂SO₄ / Fuming HNO₃90°CMixture of nitrobenzoic acids (by-products)[6]
Substituted Benzenes2-Nitrobenzoyl chloride / AlCl₃-10 to 40°C2'-Nitrobenzophenone derivatives[7]

Section 2: Amination (Reduction) of Nitrobenzophenones

The conversion of a nitrobenzophenone to an aminobenzophenone is a reduction reaction. Several methods are available for reducing aromatic nitro groups, but one of the most reliable and mild methods for laboratory scale is the use of a dissolving metal, such as iron powder in acetic acid (Fe/AcOH).[8] This method is selective for the nitro group and is tolerant of many other functional groups, including ketones.[8] Catalytic hydrogenation is another common and efficient method.

Experimental Protocol 2: Synthesis of 2-Aminobenzophenone via Reduction of 2-Nitrobenzophenone

This protocol is based on the highly selective dissolving metal reduction of nitroaromatics to anilines.[8]

Materials:

  • 2-Nitrobenzophenone

  • Iron powder (Fe)

  • Glacial acetic acid (AcOH)

  • Ethanol (or other suitable solvent)

  • Water

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

  • Ethyl acetate (or other extraction solvent)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-nitrobenzophenone (1.0 eq).

  • Add a suitable solvent such as glacial acetic acid. The volume should be sufficient to form a stirrable slurry.

  • Add iron powder (typically 3-5 equivalents) to the mixture.

  • Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 1-4 hours), cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the iron salts and excess iron powder. Wash the filter cake with a small amount of the reaction solvent or ethyl acetate.

  • Carefully neutralize the filtrate by slowly adding a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the solution is basic (pH > 8). Caution: Neutralization of acid is exothermic and will release CO₂ gas if bicarbonate is used.

  • Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure (rotary evaporator) to yield the crude 2-aminobenzophenone, which typically appears as a yellow solid.[9]

  • The crude product can be further purified by recrystallization from a solvent like ethanol/water.[9]

Data Summary: Amination of Nitrobenzophenones

The following table summarizes common methods for the reduction of nitrobenzophenones.

Starting MaterialReducing Agent / ConditionsProductYieldReference
2-NitrobenzophenoneFe / Acetic Acid2-AminobenzophenoneGood to excellent[8]
2-NitrobenzophenoneH₂ / Raney Nickel, Ethanol2-Amino-2'-chlorobenzophenoneNot specified[10]
5-Halo-2-aminobenzophenoneH₂ / Palladium catalyst2-AminobenzophenoneGood[11]

Visualizations: Synthetic Workflow

The following diagrams illustrate the logical workflow for the synthesis of aminobenzophenones from benzophenone precursors.

G cluster_start Precursor cluster_step1 Step 1: Nitration cluster_step2 Step 2: Amination (Reduction) start Benzophenone product1 Nitrobenzophenone start->product1 Electrophilic Aromatic Substitution reagents1 Mixed Acid (HNO₃ / H₂SO₄) reagents1->product1 product2 Aminobenzophenone product1->product2 Reduction of Nitro Group reagents2 Reducing Agent (e.g., Fe / AcOH) reagents2->product2

Caption: Synthetic workflow for aminobenzophenone synthesis.

G benz Benzophenone Ring sigma_complex Arenium Ion (Sigma Complex) benz->sigma_complex 1. Nucleophilic Attack no2_ion Nitronium Ion (NO₂⁺) no2_ion->sigma_complex nitro_benz Nitrobenzophenone sigma_complex->nitro_benz 2. Deprotonation hso4 HSO₄⁻ hso4->sigma_complex h2so4 H₂SO₄ hso4->h2so4 Regenerates Catalyst

Caption: Mechanism of electrophilic aromatic nitration.

References

Application Note: Spectroscopic Analysis of 4-Amino-3-nitrobenzophenone using ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Amino-3-nitrobenzophenone is a substituted aromatic ketone containing both an amino and a nitro functional group.[1] This unique substitution pattern makes it a valuable precursor in the synthesis of various heterocyclic compounds and other complex organic molecules relevant to drug discovery and materials science. Accurate structural elucidation and purity assessment are critical for its application in regulated environments such as pharmaceutical development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a sample. This note details the standardized procedures for obtaining and interpreting ¹H and ¹³C NMR spectra of this compound.

Data Presentation

Due to the absence of publicly available, experimentally verified and assigned NMR data for this compound, the following tables are presented as templates. Researchers should populate these tables with their own experimental data upon following the provided protocol.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
experimental datae.g., s, d, t, q, mexperimental dataexperimental datae.g., H-2, H-5, etc.

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
experimental datae.g., C=O, C-NH₂, etc.

Experimental Protocols

Materials and Equipment
  • Sample: this compound (yellow solid)[1]

  • NMR Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent will depend on the solubility of the sample and the desired chemical shift referencing.

  • Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • NMR Tubes: 5 mm NMR tubes.

  • Volumetric flasks and pipettes for accurate sample preparation.

Sample Preparation Protocol
  • Solvent Selection: Test the solubility of a small amount of this compound in both CDCl₃ and DMSO-d₆ to select the most appropriate solvent.

  • Sample Weighing: Accurately weigh approximately 10-20 mg of the this compound sample.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Internal Standard: Add a small amount of TMS to the NMR tube if the solvent does not already contain it.

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

NMR Acquisition Protocol
  • Instrument Setup:

    • Insert the prepared NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition Parameters (Example for a 400 MHz spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 16 ppm centered around 5-6 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans for a sufficiently concentrated sample.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition Parameters (Example for a 100 MHz ¹³C frequency):

    • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width: Approximately 250 ppm centered around 120-130 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

    • Temperature: 298 K.

Data Processing and Analysis
  • Fourier Transformation: Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing: Manually or automatically phase correct the spectra to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Peak Picking and Integration (¹H NMR): Identify all peaks and integrate their areas to determine the relative number of protons.

  • Peak Picking (¹³C NMR): Identify the chemical shift of each carbon signal.

  • Structural Assignment: Assign the observed signals to the corresponding protons and carbons in the this compound structure based on chemical shifts, multiplicities, coupling constants, and integration values. 2D NMR experiments such as COSY, HSQC, and HMBC may be necessary for unambiguous assignments.

Logical Workflow

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis cluster_report Reporting weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Lock, Shim, Tune) transfer->setup acq_1H Acquire ¹H Spectrum setup->acq_1H acq_13C Acquire ¹³C Spectrum setup->acq_13C process Process Spectra (FT, Phase, Baseline) acq_1H->process acq_13C->process analyze Analyze Data (Reference, Peak Pick, Integrate) process->analyze assign Assign Structure analyze->assign report Generate Report with Data Tables assign->report

Caption: Workflow for the Spectroscopic Analysis of this compound.

References

developing a stability-indicating HPLC method for 4-Amino-3-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Development and Validation of a Stability-Indicating HPLC Method for 4-Amino-3-nitrobenzophenone

Introduction

This compound is an organic aromatic compound that serves as a key intermediate in the synthesis of various heterocyclic ring systems, including benzimidazoles and imidazolopyridines.[1] It exists as a yellow to orange crystalline powder with a melting point of approximately 140-143°C.[1][2] The compound is sparingly soluble in water, with a reported solubility of 10 mg/L at 20°C.[1][3][4] Given its role in pharmaceutical synthesis, ensuring the purity and stability of this compound is critical.

A stability-indicating analytical method is a validated quantitative procedure that can accurately measure the drug substance without interference from degradation products, process impurities, or other potential impurities.[5][6] The International Council for Harmonisation (ICH) guidelines mandate forced degradation studies to understand the stability profile of a drug substance and to develop and validate a stability-indicating method.[7][8] These studies involve subjecting the substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to accelerate its decomposition.[7][9]

This application note details a systematic approach to developing and validating a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for this compound, in accordance with ICH guidelines.[10][11]

Experimental Workflow

The overall process for developing and validating the stability-indicating HPLC method is outlined in the workflow diagram below. This systematic approach ensures that the final method is robust, reliable, and fit for its intended purpose.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Development & Stress Testing cluster_2 Phase 3: Optimization & Validation cluster_3 Phase 4: Finalization start Define Method Objectives (Purity, Stability Assay) info Gather Analyte Information (Physicochemical Properties) start->info method_dev Initial Method Development (Column, Mobile Phase Screening) info->method_dev stress Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) info->stress optimize Method Optimization (Peak Purity, Resolution) method_dev->optimize stress->optimize validate Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision, etc.) optimize->validate final_method Finalized Stability-Indicating Method validate->final_method

Caption: Workflow for Stability-Indicating Method Development and Validation.

Materials and Reagents

  • Reference Standard: this compound (purity > 99%)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade)

  • Reagents: Purified water (Milli-Q or equivalent), Hydrochloric acid (HCl, AR grade), Sodium hydroxide (NaOH, AR grade), Hydrogen peroxide (H₂O₂, 30%, AR grade), Ortho-phosphoric acid (AR grade).

  • Mobile Phase Buffer: Phosphate buffer (pH 3.0), prepared by dissolving appropriate amount of potassium dihydrogen phosphate in water, adjusting pH with ortho-phosphoric acid, and filtering through a 0.45 µm membrane filter.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this method.

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent
Mobile Phase A: Phosphate Buffer (pH 3.0) B: Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 254 nm
Diluent Acetonitrile:Water (50:50, v/v)
Table 1: Optimized Chromatographic Conditions

Experimental Protocols

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

Forced Degradation (Stress) Studies Protocol

Forced degradation studies are essential to demonstrate the specificity and stability-indicating nature of the method.[7] A target degradation of 5-20% is generally considered optimal to ensure that the degradation products can be reliably detected.[9]

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Heat the mixture at 60°C for 8 hours.[12] After cooling, neutralize the solution with 0.1 M NaOH and dilute to a final concentration of 100 µg/mL with diluent.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep the mixture at room temperature for 4 hours. Neutralize the solution with 0.1 M HCl and dilute to a final concentration of 100 µg/mL with diluent.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂.[9][12] Keep the solution at room temperature for 24 hours, protected from light. Dilute to a final concentration of 100 µg/mL with diluent.

  • Thermal Degradation: Expose the solid drug substance to dry heat in an oven at 80°C for 48 hours.[7] After exposure, prepare a 100 µg/mL solution in the diluent.

  • Photolytic Degradation: Expose a solution of the drug substance (100 µg/mL in diluent) to a light source providing UV and visible light, as specified by ICH Q1B guidelines (exposure of not less than 1.2 million lux hours and 200 watt hours/square meter).[7] A control sample should be kept in the dark under the same conditions.

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[11][13]

  • Specificity: The ability to assess the analyte in the presence of components like impurities and degradants.[10][11] This is demonstrated by analyzing the stressed samples. The chromatograms of the stressed samples should show adequate separation of the main peak from any degradation product peaks. Peak purity analysis using a PDA detector is also performed.

  • Linearity: The linearity of the method is assessed by analyzing five solutions ranging from 50% to 150% of the working concentration (50, 75, 100, 125, and 150 µg/mL). A calibration curve of peak area versus concentration is plotted, and the correlation coefficient (r²) is determined.

  • Accuracy: Accuracy is determined by the recovery of a known amount of analyte spiked into a placebo mixture. The study is performed at three concentration levels (80%, 100%, and 120%) in triplicate. The percentage recovery is calculated.

  • Precision:

    • Repeatability (Intra-day Precision): Six replicate injections of the 100 µg/mL standard solution are performed on the same day, and the Relative Standard Deviation (%RSD) of the peak areas is calculated.

    • Intermediate Precision (Inter-day Ruggedness): The repeatability assay is performed by a different analyst on a different day using a different instrument to assess inter-day and inter-analyst variability.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ are calculated based on the standard deviation of the response and the slope of the calibration curve using the formulae: LOD = 3.3 × (σ/S) and LOQ = 10 × (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[14]

  • Robustness: The reliability of the method is assessed by making small, deliberate variations in method parameters, such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2 units). The effect on system suitability parameters is observed.[14]

Results and Data Summary

The following tables summarize the hypothetical data obtained from the method development and validation experiments.

ParameterResultAcceptance Criteria
Tailing Factor (T) 1.15T ≤ 2.0
Theoretical Plates (N) 8500N > 2000
%RSD for 6 injections 0.45%%RSD ≤ 2.0%
Table 2: System Suitability Test Results
Stress ConditionNo. of Degradants% DegradationPeak PurityResolution (Rs) of Main Peak
Acid Hydrolysis 212.5%Pass> 2.0
Base Hydrolysis 18.2%Pass> 2.0
Oxidative 315.8%Pass> 2.0
Thermal 15.5%Pass> 2.0
Photolytic 29.1%Pass> 2.0
Table 3: Summary of Forced Degradation Studies
ParameterResult
Linearity Range 50 - 150 µg/mL
Regression Equation y = 25431x + 1205
Correlation Coefficient (r²) 0.9998
Table 4: Linearity Study Results
Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80% 80.079.699.5%
100% 100.0100.3100.3%
120% 120.0119.599.6%
Table 5: Accuracy (Recovery) Study Results
Precision Type%RSD of Peak AreaAcceptance Criteria
Repeatability 0.52%%RSD ≤ 2.0%
Intermediate Precision 0.78%%RSD ≤ 2.0%
Table 6: Precision Study Results
ParameterResult (µg/mL)
Limit of Detection (LOD) 0.15
Limit of Quantitation (LOQ) 0.45
Table 7: LOD and LOQ Results
Parameter VariedVariationSystem SuitabilityResult
Flow Rate 0.9 mL/min 1.1 mL/minTailing Factor, NWithin limits
Column Temperature 28°C 32°CTailing Factor, NWithin limits
Mobile Phase pH 2.8 3.2Resolution (Rs)Rs > 2.0
Table 8: Robustness Study Results

Conclusion

A simple, specific, accurate, and precise stability-indicating RP-HPLC method has been developed and validated for the quantitative analysis of this compound. The method effectively separates the parent drug from its degradation products formed under various stress conditions, confirming its stability-indicating nature. The validation results demonstrate that the method is linear, accurate, precise, and robust, making it suitable for routine quality control and stability analysis of this compound in bulk drug manufacturing.

References

Application Notes and Protocols: 4-Amino-3-nitrobenzophenone in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of 4-Amino-3-nitrobenzophenone as a versatile building block in solid-phase organic synthesis (SPOS), particularly for the generation of 1,4-benzodiazepine libraries. The inherent functionalities of this compound allow for its application as a scaffold that can be readily attached to a solid support and subsequently elaborated to produce a diverse range of small molecules for drug discovery and other applications.

Introduction

Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid synthesis of large numbers of compounds in a parallel or combinatorial fashion. A key element in SPOS is the choice of a suitable linker that attaches the growing molecule to an insoluble solid support, allowing for the use of excess reagents and simplified purification. This compound is a valuable scaffold for SPOS due to its multiple functional groups: an amino group for attachment to the solid support (or for further derivatization), a nitro group that can be reduced to an amine for subsequent cyclization, and a benzophenone moiety that forms the core of many biologically active compounds, including the 1,4-benzodiazepine class of therapeutic agents.

The ortho-nitrobenzyl group, a structural feature related to this compound, is a well-established photolabile linker in solid-phase synthesis.[1][2][3] This allows for the mild cleavage of the final product from the solid support by irradiation with UV light, a method that is orthogonal to many chemical reagents.

This document outlines a protocol for the solid-phase synthesis of a 1,4-benzodiazepine library using this compound as a key building block, inspired by the pioneering work of Ellman and coworkers in the solid-phase synthesis of benzodiazepines.[4]

Application: Solid-Phase Synthesis of a 1,4-Benzodiazepine Library

The following protocol details the steps for the synthesis of a library of N-alkylated 1,4-benzodiazepines on a solid support, starting from this compound.

Experimental Workflow

SPOS_Workflow cluster_resin_prep Resin Preparation & Attachment cluster_synthesis On-Bead Synthesis cluster_cleavage Cleavage and Purification Resin Merrifield Resin Linker_Activation Linker Attachment Resin->Linker_Activation Immobilization Immobilization of This compound Linker_Activation->Immobilization Fmoc_Protection Fmoc Protection of Amino Group Immobilization->Fmoc_Protection Nitro_Reduction Reduction of Nitro Group Fmoc_Protection->Nitro_Reduction Acylation Acylation with Fmoc-Amino Acid Nitro_Reduction->Acylation Fmoc_Deprotection Fmoc Deprotection Acylation->Fmoc_Deprotection Cyclization Intramolecular Cyclization Fmoc_Deprotection->Cyclization Alkylation N-Alkylation Cyclization->Alkylation Cleavage Photolytic Cleavage Alkylation->Cleavage Purification Purification Cleavage->Purification Product 1,4-Benzodiazepine Library Purification->Product

Caption: Workflow for the solid-phase synthesis of a 1,4-benzodiazepine library.

Materials and Reagents
ReagentSupplierPurpose
This compoundCommercial SourceStarting Material
Merrifield Resin (1% DVB, 100-200 mesh)Polymer LabsSolid Support
4-Hydroxymethylphenoxyacetic acidAldrichLinker
Diisopropylcarbodiimide (DIC)Acros OrganicsCoupling Agent
4-(Dimethylamino)pyridine (DMAP)FlukaCatalyst
N,N-Dimethylformamide (DMF)Fisher ScientificSolvent
Dichloromethane (DCM)EMDSolvent
PiperidineAldrichFmoc Deprotection Reagent
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)AldrichReducing Agent
Fmoc-protected Amino AcidsNovabiochemBuilding Blocks
Sodium Hydride (NaH)AldrichBase for Alkylation
Alkyl Halides (R-X)VariousDiversification Reagents
Trifluoroacetic Acid (TFA)HalocarbonCleavage Reagent (for analysis)
Experimental Protocols

1. Preparation of Linker-Functionalized Resin

  • Protocol: Swell Merrifield resin (1.0 g, 1.0 mmol/g) in DMF (10 mL) for 1 hour. In a separate flask, dissolve 4-hydroxymethylphenoxyacetic acid (3.0 mmol) and DMAP (0.1 mmol) in DMF (5 mL). Add DIC (3.0 mmol) to this solution and stir for 15 minutes. Add the activated linker solution to the swollen resin and shake at room temperature for 12 hours. Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL), then dry under vacuum.

2. Immobilization of this compound

  • Protocol: Swell the linker-functionalized resin (1.0 g) in DMF (10 mL). In a separate flask, dissolve this compound (2.0 mmol), and DMAP (0.1 mmol) in DMF (5 mL). Add DIC (2.0 mmol) and stir for 15 minutes. Add this solution to the resin and shake for 24 hours. Wash the resin as described in step 1.

  • Expected Loading: 0.5 - 0.8 mmol/g (determined by spectrophotometric analysis of the cleaved product).

3. Fmoc Protection of the Amino Group

  • Protocol: Swell the resin (1.0 g) in DMF (10 mL). Add a solution of Fmoc-Cl (3.0 mmol) and diisopropylethylamine (DIPEA) (3.0 mmol) in DMF (5 mL). Shake for 2 hours. Wash the resin with DMF and DCM.

4. Reduction of the Nitro Group

  • Protocol: Suspend the resin (1.0 g) in a solution of SnCl₂·2H₂O (5.0 mmol) in DMF (10 mL). Shake at 50°C for 8 hours. Wash the resin with DMF, 0.5 M DIPEA in DMF, and DMF.

5. Acylation with Fmoc-Amino Acid

  • Protocol: Swell the resin (1.0 g) in DMF (10 mL). In a separate flask, pre-activate the Fmoc-amino acid (3.0 mmol) with DIC (3.0 mmol) and 1-hydroxybenzotriazole (HOBt) (3.0 mmol) in DMF (5 mL) for 15 minutes. Add the activated amino acid solution to the resin and shake for 4 hours. Wash with DMF and DCM.

6. Fmoc Deprotection

  • Protocol: Treat the resin with 20% piperidine in DMF (10 mL) for 20 minutes. Wash thoroughly with DMF.

7. Intramolecular Cyclization

  • Protocol: Suspend the resin in 5% acetic acid in DMF (10 mL) and shake for 4 hours to effect cyclization to the 1,4-benzodiazepine core. Wash with DMF and DCM.

8. N-Alkylation

  • Protocol: Suspend the resin in anhydrous THF (10 mL). Add NaH (5.0 mmol) and the desired alkyl halide (R-X) (5.0 mmol). Shake at room temperature for 12 hours. Wash with THF, water/THF, THF, and DCM.

9. Photolytic Cleavage

  • Protocol: Suspend the dried resin in a suitable solvent (e.g., methanol or THF) in a quartz reaction vessel. Irradiate with a high-pressure mercury lamp (λ > 350 nm) for 4-8 hours with gentle agitation. Filter the resin and collect the filtrate containing the cleaved product.

Quantitative Data Summary

The following table provides representative yields for the key steps in the solid-phase synthesis of a 1,4-benzodiazepine library. These are typical values and may vary depending on the specific substrates and reaction conditions.

StepReagentsSolventTimeTemperatureTypical Yield (%)
Linker Attachment 4-Hydroxymethylphenoxyacetic acid, DIC, DMAPDMF12 hRT>95 (qualitative)
Immobilization This compound, DIC, DMAPDMF24 hRT85-95
Nitro Reduction SnCl₂·2H₂ODMF8 h50°C>90
Acylation Fmoc-Amino Acid, DIC, HOBtDMF4 hRT>95
Cyclization 5% Acetic AcidDMF4 hRT>90
N-Alkylation NaH, Alkyl HalideTHF12 hRT70-90
Photolytic Cleavage UV light (λ > 350 nm)MeOH4-8 hRT60-85

Signaling Pathways and Logical Relationships

The chemical transformations involved in the solid-phase synthesis of 1,4-benzodiazepines can be visualized as a linear progression of reactions on the solid support.

Chemical_Transformation start Resin-Linker-NH-Benzophenone-NO2 step1 Fmoc-NH-Benzophenone-NO2 start->step1 Fmoc Protection step2 Fmoc-NH-Benzophenone-NH2 step1->step2 Nitro Reduction step3 Fmoc-NH-Benzophenone-NH-CO-CHR-NH-Fmoc step2->step3 Acylation step4 Fmoc-NH-Benzophenone-NH-CO-CHR-NH2 step3->step4 Fmoc Deprotection step5 Resin-Linker-Benzodiazepine-NH step4->step5 Cyclization step6 Resin-Linker-Benzodiazepine-NR step5->step6 N-Alkylation product Cleaved 1,4-Benzodiazepine step6->product Photolytic Cleavage

Caption: Chemical transformations on the solid support.

Conclusion

This compound is a highly effective and versatile building block for solid-phase organic synthesis. The protocols outlined in these application notes demonstrate its utility in the efficient construction of 1,4-benzodiazepine libraries. The use of a photolabile cleavage strategy, facilitated by the inherent nitroaromatic structure, provides a mild and efficient method for releasing the final products from the solid support. This methodology is well-suited for high-throughput synthesis and is of significant interest to researchers in medicinal chemistry and drug discovery.

References

Troubleshooting & Optimization

Optimizing the Synthesis of 4-Amino-3-nitrobenzophenone: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4-Amino-3-nitrobenzophenone. This guide addresses common challenges encountered during synthesis, offering solutions to improve yield, purity, and overall process efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common precursors for the synthesis of this compound include benzophenone derivatives. The synthesis generally involves a multi-step process that includes nitration and subsequent amination of the benzophenone core.[1][2] Another documented starting material is (4-Fluoro-3-nitrophenyl)(phenyl)methanone, which undergoes amination to yield the final product.[3]

Q2: What is the typical appearance and melting point of this compound?

A2: this compound is typically a yellow to orange crystalline powder.[1][2] The reported melting point is in the range of 138-143°C.[2][4]

Q3: In which solvents is this compound soluble?

A3: The compound is sparingly soluble in water but soluble in organic solvents like acetone.[1][4]

Troubleshooting Guide

Low Yield

Problem: The reaction is resulting in a low yield of this compound.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Reaction Temperature Temperature control is critical, especially during the nitration step. High temperatures can lead to the formation of unwanted side products, including dinitro compounds. Conversely, a temperature that is too low may result in an incomplete reaction. Maintain a low and controlled temperature (e.g., 5-15°C) during nitration to favor the formation of the desired product.[5]
Incorrect Reagent Stoichiometry The molar ratios of the reactants are crucial. Ensure precise measurement and addition of reagents as specified in the protocol. An excess or deficit of the nitrating agent or the amine source can lead to incomplete conversion or the formation of byproducts.
Inefficient Amination The amination step can be challenging. If using a precursor like (4-Fluoro-3-nitrophenyl)(phenyl)methanone, ensure the ammonia source (e.g., ammonium hydroxide) and any base catalyst (e.g., N,N-diisopropylethylamine) are fresh and added in the correct proportions.[3] The reaction may require sufficient time (e.g., 24 hours) to proceed to completion.[3]
Product Loss During Workup and Purification Significant product loss can occur during extraction and purification. Ensure the pH is adjusted correctly during aqueous workup to minimize the solubility of the product in the aqueous phase. When performing recrystallization, use a minimal amount of a suitable hot solvent and allow for slow cooling to maximize crystal formation and minimize loss in the mother liquor.[5][6]
Impurity Formation

Problem: The final product is impure, as indicated by techniques like TLC, NMR, or melting point depression.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Formation of Isomeric Byproducts During the nitration of a substituted benzophenone, multiple isomers can be formed. The directing effects of the substituents on the aromatic rings will influence the position of nitration. To improve selectivity, carefully control the reaction temperature and the choice of nitrating agent.[5] A mixture of concentrated nitric acid and sulfuric acid is commonly used.[5]
Over-nitration The formation of dinitro or other over-nitrated products can occur if the reaction conditions are too harsh (e.g., high temperature, excess nitrating agent). Use the stoichiometric amount of the nitrating agent and maintain a low reaction temperature.
Incomplete Reaction The presence of starting material in the final product indicates an incomplete reaction. This can be addressed by increasing the reaction time, optimizing the temperature, or ensuring the reagents are of high purity and activity.
Side Reactions During Amination Besides the desired amination, other nucleophilic substitution reactions could occur, depending on the substrate and reaction conditions. Ensure the reaction is carried out under an inert atmosphere if necessary to prevent oxidation or other side reactions.

Experimental Protocols

Synthesis from (4-Fluoro-3-nitrophenyl)(phenyl)methanone

This protocol is based on a documented synthesis with a reported yield of 45%.[3]

Materials:

  • (4-Fluoro-3-nitrophenyl)(phenyl)methanone

  • Ammonium hydroxide (25%)

  • N,N-diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether and Ethyl acetate for chromatography elution

Procedure:

  • In a suitable reaction vessel, combine (4-Fluoro-3-nitrophenyl)(phenyl)methanone (1 equivalent), ammonium hydroxide (1.1 equivalents), and N,N-diisopropylethylamine (1.2 equivalents) in tetrahydrofuran.

  • Stir the reaction mixture at room temperature (20°C) for 24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Add 1 M hydrochloric acid to the residue and extract the product with ethyl acetate (3 times).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate (5:1) solvent system to yield this compound as a yellow solid.[3]

Visualizing the Process

General Synthesis Pathway

Synthesis_Pathway cluster_main Primary Synthesis Route cluster_alternative Alternative Route start Benzophenone Precursor nitration Nitration (HNO3, H2SO4) start->nitration nitro_intermediate Nitrobenzophenone Intermediate nitration->nitro_intermediate amination Amination nitro_intermediate->amination final_product This compound amination->final_product alt_start (4-Fluoro-3-nitrophenyl) (phenyl)methanone alt_start->amination

Caption: General synthetic routes to this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_temp Verify Reaction Temperature Control start->check_temp check_stoich Confirm Reagent Stoichiometry start->check_stoich check_amination Evaluate Amination Step Efficiency start->check_amination check_workup Analyze Workup and Purification Loss start->check_workup optimize_temp Optimize Temperature (e.g., 5-15°C for nitration) check_temp->optimize_temp optimize_stoich Recalculate and Use Precise Amounts check_stoich->optimize_stoich optimize_amination Increase Reaction Time or Use Fresh Reagents check_amination->optimize_amination optimize_workup Refine Extraction pH and Recrystallization Technique check_workup->optimize_workup end Improved Yield optimize_temp->end optimize_stoich->end optimize_amination->end optimize_workup->end

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Synthesis of 4-Amino-3-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-3-nitrobenzophenone.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The most common synthetic strategies for this compound include:

  • Nucleophilic Aromatic Substitution: Amination of a 4-halo-3-nitrobenzophenone, such as (4-fluoro-3-nitrophenyl)(phenyl)methanone or 4-chloro-3-nitrobenzophenone, with ammonia or an ammonia equivalent.[1]

  • Nitration of 4-Aminobenzophenone: Direct nitration of 4-aminobenzophenone. This route often requires the protection of the amino group (e.g., as an acetamide) prior to nitration to prevent oxidation and control regioselectivity, followed by a deprotection step.[2]

  • Amination of a Methoxy Precursor: Substitution of a methoxy group in 4-methoxy-3-nitrobenzophenone with an amino group.

Q2: What is the typical purity of commercially available this compound?

A2: Commercially available this compound typically has a purity of greater than 98.0% as determined by Gas Chromatography (GC) or titration.[3][4]

Q3: What analytical techniques are recommended for impurity profiling of this compound?

A3: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely used technique for the purity assessment and impurity profiling of aromatic compounds like this compound.[5][6][7] Other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are also valuable for the identification and quantification of impurities.

Q4: How can I purify crude this compound?

A4: Recrystallization is a common and effective method for the purification of solid organic compounds like this compound. The choice of solvent is critical and may require some experimentation. A solvent pair, consisting of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble, can be effective for inducing crystallization.[8] For more challenging separations, column chromatography on silica gel can be employed.[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield in the Amination of 4-Chloro-3-nitrobenzophenone
Potential Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. If the reaction has stalled, consider increasing the reaction time or temperature. Ensure the ammonia source (e.g., ammonium hydroxide) is fresh and of the correct concentration.
Side Reactions The use of a base like N,N-diisopropylethylamine can facilitate the reaction, but can also lead to side products if not used in the correct stoichiometry.[1] Ensure accurate measurement of all reagents.
Product Loss During Workup This compound has some solubility in organic solvents. Ensure thorough extraction from the aqueous layer during workup. Minimize the number of transfer steps to reduce mechanical losses.
Issue 2: Presence of Isomeric Impurities in the Final Product
Potential Cause Troubleshooting Step
Isomeric Precursors If the synthesis starts from a Friedel-Crafts acylation to produce the benzophenone backbone, isomeric precursors (ortho-, meta-, para-) can be formed. It is crucial to purify the benzophenone intermediate before proceeding to the nitration or amination step.
Lack of Regioselectivity in Nitration When nitrating 4-aminobenzophenone, direct nitration can lead to a mixture of isomers. Protect the amino group as an acetanilide to direct the nitration to the position ortho to the amino group (and meta to the benzoyl group).
Harsh Nitration Conditions Overly aggressive nitration conditions (high temperature, high concentration of nitric acid) can lead to the formation of dinitro-isomers. Maintain careful control over the reaction temperature and the rate of addition of the nitrating agent.
Issue 3: Product is an Oil or Fails to Crystallize
Potential Cause Troubleshooting Step
Presence of Impurities Oily impurities can inhibit crystallization. Attempt to purify the crude product by column chromatography before recrystallization.
Inappropriate Recrystallization Solvent The chosen solvent may be too good a solvent, preventing the product from precipitating upon cooling. Try adding a "poor" solvent (anti-solvent) to the solution to induce crystallization.[8]
Supersaturated Solution The solution may be supersaturated. Try scratching the inside of the flask with a glass rod to create nucleation sites or add a seed crystal of pure this compound.[8]

Summary of Potential Impurities

Impurity Potential Origin Analytical Detection Purification Method
4-Chloro-3-nitrobenzophenoneIncomplete amination of the starting material.HPLC, GC-MSRecrystallization, Column Chromatography
2-Amino-3-nitrobenzophenoneIsomeric impurity from the nitration of 4-aminobenzophenone.HPLC, GC-MS, NMRRecrystallization, Column Chromatography
Dinitrobenzophenone isomersOver-nitration during the synthesis.HPLC, GC-MS, NMRRecrystallization, Column Chromatography
4-Methoxy-3-nitrobenzophenoneIncomplete amination of the methoxy precursor.HPLC, GC-MSRecrystallization, Column Chromatography
ortho- and meta-Benzophenone isomersSide products from the initial Friedel-Crafts acylation.HPLC, GC-MS, NMRPurification of the benzophenone intermediate before subsequent steps.

Experimental Protocols

Synthesis of this compound from (4-Fluoro-3-nitrophenyl)(phenyl)methanone[1]
  • To a solution of (4-fluoro-3-nitrophenyl)(phenyl)methanone (130 mg, 0.53 mmol) in tetrahydrofuran (2 mL) in a 10 mL flask, add ammonium hydroxide (25%, 90 μL, 0.58 mmol) and N,N-diisopropylethylamine (109 μL, 0.64 mmol) at room temperature.

  • Stir the reaction mixture for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture to remove the solvent.

  • Add 1 mol/L hydrochloric acid (15 mL) to the residue and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (petroleum ether/ethyl acetate, 5:1 v/v) to yield this compound as a yellow solid.

General Protocol for Recrystallization[8]
  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or a solvent mixture).

  • If insoluble impurities are present, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the flask or adding a seed crystal.

  • Once crystallization begins, cool the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Dry the purified crystals in a vacuum oven.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start with (4-Fluoro-3-nitrophenyl)(phenyl)methanone reaction React with NH4OH and N,N-diisopropylethylamine in THF start->reaction workup Aqueous Workup (HCl, Ethyl Acetate Extraction) reaction->workup crude Crude Product workup->crude chromatography Silica Gel Column Chromatography crude->chromatography pure Pure this compound chromatography->pure

Caption: Experimental workflow for the synthesis and purification of this compound.

impurity_formation cluster_friedel_crafts Friedel-Crafts Acylation cluster_nitration Nitration cluster_amination Amination fc_start Benzene + Benzoyl Chloride fc_reaction AlCl3 Catalyst fc_start->fc_reaction fc_product Benzophenone fc_reaction->fc_product fc_impurity1 Isomeric Benzophenones (ortho, meta) fc_reaction->fc_impurity1 Side Reaction fc_impurity2 Polyacylated Products fc_reaction->fc_impurity2 Side Reaction nitration_start 4-Aminobenzophenone nitration_reaction HNO3 / H2SO4 nitration_start->nitration_reaction nitration_product This compound nitration_reaction->nitration_product nitration_impurity1 Isomeric Products (e.g., 2-nitro) nitration_reaction->nitration_impurity1 Side Reaction nitration_impurity2 Dinitrated Products nitration_reaction->nitration_impurity2 Side Reaction amination_start 4-Chloro-3-nitrobenzophenone amination_reaction Ammonia amination_start->amination_reaction amination_product This compound amination_reaction->amination_product amination_impurity Unreacted Starting Material amination_reaction->amination_impurity Incomplete Reaction

Caption: Potential impurity formation pathways in different synthetic routes to this compound.

References

Technical Support Center: Synthesis of 4-Amino-3-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Amino-3-nitrobenzophenone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main synthetic pathways to obtain this compound are:

  • Nitration of 4-Aminobenzophenone: This involves the electrophilic substitution of a nitro group onto the 4-aminobenzophenone backbone. Careful control of reaction conditions is crucial to ensure the desired regioselectivity.

  • Amination of a 4-Halo-3-nitrobenzophenone Derivative: This nucleophilic aromatic substitution involves reacting a precursor like 4-chloro-3-nitrobenzophenone or 4-fluoro-3-nitrobenzophenone with an ammonia source.

Q2: I am getting a low yield in my reaction. What are the common causes?

A2: Low yields can stem from several factors depending on the chosen synthetic route:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be monitored by Thin Layer Chromatography (TLC).

  • Side Reactions: Formation of byproducts can significantly reduce the yield of the desired product.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reagent stoichiometry are critical parameters that need to be optimized.

  • Loss during Work-up and Purification: Product may be lost during extraction, washing, or purification steps.

Q3: How can I monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) is a quick and effective method to monitor the reaction's progress.[1][2] A suitable mobile phase, such as a mixture of petroleum ether and ethyl acetate (e.g., 5:1 v/v), can be used to separate the starting material, product, and any byproducts.[1] The consumption of the starting material and the appearance of the product spot can be visualized under UV light.

Q4: What are the expected appearances and melting points of the starting materials and the final product?

A4: The following table summarizes the physical properties of the key compounds:

CompoundCAS NumberAppearanceMelting Point (°C)
4-Aminobenzophenone1137-41-3White to light yellow powder121-124
4-Chloro-3-nitrobenzophenone56107-02-9Light orange to yellow-green powder104-108
(4-Fluoro-3-nitrophenyl)(phenyl)methanone82571-93-5--
This compound 31431-19-3 Yellow to orange powder 140-143

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the synthesis of this compound.

Guide 1: Nitration of 4-Aminobenzophenone

The nitration of 4-aminobenzophenone is a common route, but it can be prone to the formation of isomeric and dinitrated byproducts.

Symptoms:

  • TLC analysis shows multiple spots with similar Rf values to the product.

  • NMR spectrum of the crude product is complex, with multiple sets of aromatic protons.

Potential Causes and Solutions:

The amino group is a strong ortho-, para-director, while the benzoyl group is a meta-director. This can lead to the formation of several isomers.

  • 4-Amino-2-nitrobenzophenone: Formation of this isomer is possible due to the ortho-directing effect of the amino group.

  • 4-Amino-5-nitrobenzophenone: This isomer can also be formed.

  • Other isomers: Depending on the reaction conditions, other substitution patterns may occur.

Troubleshooting Steps:

IssueRecommended Action
Poor Regioselectivity Control Reaction Temperature: Keep the reaction temperature low (0-5 °C) to favor the formation of the thermodynamically more stable 3-nitro isomer.
Choice of Nitrating Agent: Use a milder nitrating agent or a different acid catalyst to improve selectivity.
Isomer Separation Column Chromatography: Use silica gel column chromatography with a suitable eluent system (e.g., petroleum ether/ethyl acetate) to separate the isomers.[1]
Recrystallization: Carefully select a solvent system for recrystallization that allows for the selective precipitation of the desired isomer.

Symptoms:

  • A significant amount of a less polar byproduct is observed on TLC.

  • Mass spectrometry analysis shows a molecular ion peak corresponding to a dinitrated product (e.g., 4-amino-3,5-dinitrobenzophenone).

Potential Causes and Solutions:

Excessive nitrating agent or harsh reaction conditions can lead to the introduction of a second nitro group.

Troubleshooting Steps:

IssueRecommended Action
Over-nitration Stoichiometry Control: Use a stoichiometric amount or a slight excess of the nitrating agent.
Slow Addition: Add the nitrating agent slowly and dropwise to the reaction mixture with efficient stirring to avoid localized high concentrations.
Temperature Control: Maintain a low reaction temperature throughout the addition and the reaction time.
Guide 2: Amination of 4-Halo-3-nitrobenzophenone

This route generally offers better regioselectivity but can suffer from incomplete reactions or hydrolysis of the starting material.

Symptoms:

  • TLC shows a significant amount of the starting 4-halo-3-nitrobenzophenone remaining.

  • The yield of the final product is low.

Potential Causes and Solutions:

The halogen in the starting material may not be sufficiently activated for nucleophilic substitution, or the reaction conditions may not be optimal.

Troubleshooting Steps:

IssueRecommended Action
Low Reactivity Increase Reaction Temperature: Carefully increase the reaction temperature to promote the substitution reaction.
Use a More Reactive Halide: If possible, use the fluoro derivative, as fluoride is a better leaving group in nucleophilic aromatic substitution.
Extend Reaction Time: Monitor the reaction by TLC and allow it to proceed until the starting material is consumed.
Excess Ammonia Source: Use a larger excess of the ammonia source (e.g., aqueous ammonia or an amine) to drive the reaction to completion.

Symptoms:

  • A more polar byproduct is observed on TLC.

  • Mass spectrometry indicates the presence of a compound with a mass corresponding to the hydroxylated product.

Potential Causes and Solutions:

Under aqueous and/or basic conditions, the halo group can be hydrolyzed to a hydroxyl group.

Troubleshooting Steps:

IssueRecommended Action
Hydrolysis of Starting Material Anhydrous Conditions: If possible, carry out the reaction under anhydrous conditions to minimize water content.
Control Basicity: Avoid excessively high concentrations of base, which can promote hydrolysis.
Temperature Control: Higher temperatures can accelerate hydrolysis. Optimize the temperature to favor amination over hydrolysis.

Experimental Protocols

Synthesis of this compound from (4-Fluoro-3-nitrophenyl)(phenyl)methanone[1]
  • Reaction Setup: In a suitable reaction vessel, dissolve (4-Fluoro-3-nitrophenyl)(phenyl)methanone (1 equivalent) in tetrahydrofuran (THF).

  • Reagent Addition: Add N,N-diisopropylethylamine (DIPEA) (1.2 equivalents) followed by aqueous ammonia (25%, 1.1 equivalents).

  • Reaction: Stir the mixture at 20 °C for 24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the THF.

    • Add 1 M hydrochloric acid to the residue.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate (5:1) eluent system to yield this compound as a yellow solid.

Visualizations

Logical Workflow for Troubleshooting Synthesis

Troubleshooting_Workflow cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting Start Start Synthesis Reaction Perform Reaction (Nitration or Amination) Start->Reaction Monitor Monitor Reaction (e.g., TLC) Reaction->Monitor Workup Work-up and Isolation Monitor->Workup Reaction Complete Issue Problem Identified Monitor->Issue Problem Detected Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Analysis Analyze Final Product (NMR, MS, MP) Purification->Analysis End Pure Product Analysis->End Purity Confirmed Analysis->Issue Purity Not Met LowYield Low Yield Issue->LowYield Yield Issue ImpureProduct Impure Product Issue->ImpureProduct Purity Issue IdentifyCause Identify Potential Cause LowYield->IdentifyCause ImpureProduct->IdentifyCause ImplementSolution Implement Solution IdentifyCause->ImplementSolution ImplementSolution->Reaction Adjust Reaction Conditions ImplementSolution->Purification Optimize Purification

Caption: A logical workflow for the synthesis and troubleshooting of this compound.

Potential Side Reactions in Nitration of 4-Aminobenzophenone

Nitration_Side_Reactions cluster_main Main Reaction cluster_side Side Reactions Start 4-Aminobenzophenone Product This compound (Desired Product) Start->Product Nitration Isomer1 4-Amino-2-nitrobenzophenone Start->Isomer1 Isomerization Isomer2 4-Amino-5-nitrobenzophenone Start->Isomer2 Isomerization Dinitro 4-Amino-3,5-dinitrobenzophenone Product->Dinitro Further Nitration

Caption: Potential side reactions during the nitration of 4-aminobenzophenone.

Potential Side Reactions in Amination of 4-Halo-3-nitrobenzophenone

Amination_Side_Reactions cluster_main_amination Main Reaction cluster_side_amination Side Reactions Start_Amine 4-Halo-3-nitrobenzophenone Product_Amine This compound (Desired Product) Start_Amine->Product_Amine Amination Incomplete Unreacted Starting Material Start_Amine->Incomplete Incomplete Reaction Hydrolysis 4-Hydroxy-3-nitrobenzophenone Start_Amine->Hydrolysis Hydrolysis

Caption: Potential side reactions during the amination of 4-halo-3-nitrobenzophenone.

References

Technical Support Center: Purification of 4-Amino-3-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification challenges of crude 4-Amino-3-nitrobenzophenone. It includes frequently asked questions, detailed troubleshooting guides, and standard experimental protocols to address common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical and chemical properties of this compound?

A1: this compound is an organic aromatic compound used as an intermediate in the synthesis of pharmaceuticals like benzimidazoles and imidazolopyridines.[1][2][3] Its key properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Appearance Yellow to orange powder or crystalline solid[1][2][4][5][6]
Molecular Formula C₁₃H₁₀N₂O₃[2][4][6]
Molecular Weight 242.23 g/mol [2][5]
CAS Number 31431-19-3[1][2][4][5]
Melting Point 138-143 °C[2][4][6]
Solubility Sparingly soluble in water (10 mg/L at 20 °C); Soluble in acetone.[1][2][4][5][6]
Stability Stable under normal temperatures and pressures.[1][5]

Q2: What are the likely sources of impurities in crude this compound?

A2: Impurities typically arise from the synthetic route used. The synthesis may involve the nitration and amination of benzophenone precursors.[1] Therefore, common impurities can include:

  • Unreacted Starting Materials: Such as benzophenone precursors or aminating/nitrating agents.

  • Side-Products: Isomers formed during the nitration step or products from over-reaction.

  • Reagents: Residual acids (e.g., sulfuric acid, nitric acid) or bases used during the synthesis.[1]

  • Degradation Products: The compound may degrade if exposed to high temperatures or incompatible substances for prolonged periods.

Q3: What are the recommended primary purification methods for this compound?

A3: The most common and effective purification methods for crude this compound are recrystallization and silica gel column chromatography.

  • Recrystallization is suitable for removing small amounts of impurities when a suitable solvent is found.

  • Column Chromatography is effective for separating the target compound from impurities with different polarities, such as isomers or starting materials.[7] A documented method uses a petroleum ether/ethyl acetate solvent system.[7]

Q4: How can I assess the purity of my final product?

A4: Purity can be assessed using several analytical techniques:

  • Melting Point Analysis: A sharp melting point within the expected range (138-143 °C) indicates high purity.[2][4][6] A broad or depressed melting range suggests the presence of impurities.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system is a good indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): This technique can provide a quantitative assessment of purity. Reverse-phase HPLC methods are available for analyzing this compound.[8]

Troubleshooting Guides

This section addresses specific problems that may arise during the purification of this compound.

Recrystallization Issues

Q: My crude product will not dissolve in the chosen solvent, even with heating. What should I do? A: This issue can be due to several factors:

  • Insufficient Solvent: You may not have added enough solvent. Try adding more solvent in small portions while heating and stirring.

  • Inappropriate Solvent: The chosen solvent may be a poor choice for your compound. Acetone is reported to be a suitable solvent.[4][6] You may need to perform a solvent screen to find a more effective one or use a co-solvent system.

  • Insoluble Impurities: The crude material may contain highly insoluble impurities. If most of the material dissolves but some solid remains, you should perform a hot filtration to remove the insoluble matter before allowing the solution to cool.

Q: After dissolving my compound and cooling the solution, no crystals are forming. What's wrong? A: Failure to crystallize is a common problem, often due to:

  • Supersaturation: The solution may be supersaturated. Induce crystallization by scratching the inner wall of the flask with a glass rod at the solution's surface or by adding a seed crystal of pure this compound.

  • Excess Solvent: Too much solvent may have been used, preventing the solution from becoming saturated upon cooling. Carefully evaporate some of the solvent by gently heating the solution and then allow it to cool again slowly.

  • Cooling Rate: Cooling the solution too quickly can inhibit crystal formation. Allow the solution to cool gradually to room temperature before placing it in an ice bath.

Q: An oil has formed instead of crystals upon cooling. How can I fix this? A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is cooled too rapidly from a highly concentrated state. To resolve this:

  • Re-heat the solution until the oil fully redissolves.

  • Add a small amount of additional solvent to lower the concentration.

  • Allow the solution to cool much more slowly, possibly insulating the flask to promote gradual temperature decrease.

  • If the problem persists, consider using a different solvent or solvent system.

Q: The purified crystals are still colored (e.g., dark yellow/brown). How can I improve the color? A: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before the hot filtration step. Use charcoal sparingly (a spatula tip is often sufficient), as it can also adsorb your desired product, reducing the overall yield.

Column Chromatography Issues

Q: My compound is not moving from the origin on the TLC plate or column. What does this mean? A: This indicates that the solvent system (eluent) is not polar enough to move the compound up the stationary phase (silica gel). You need to increase the polarity of your eluent. For a petroleum ether/ethyl acetate system, this means increasing the proportion of ethyl acetate.[7]

Q: The separation between my product and impurities is poor. How can I improve it? A: Poor separation (i.e., spots or bands that are very close together) means the eluent polarity is not optimized.

  • If spots are too high on the TLC plate (high Rf value): The eluent is too polar. Decrease the proportion of the more polar solvent (e.g., ethyl acetate).

  • If spots are overlapping: Try a different solvent system altogether. Sometimes switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity and improve separation.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of crude this compound.

Materials:

  • Crude this compound

  • Acetone (or another suitable solvent)

  • Erlenmeyer flasks

  • Heating source (hot plate)

  • Buchner funnel and filter flask

  • Filter paper

  • Activated charcoal (optional)

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of acetone and heat the mixture gently while stirring until the solid dissolves completely. Add more solvent in small portions only if necessary.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove any insoluble impurities or charcoal. This step is crucial to prevent premature crystallization on the funnel.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Once it has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Purification by Column Chromatography

This protocol is based on a reported method for purifying related compounds.[7]

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Solvents: Petroleum ether and Ethyl acetate

  • Chromatography column

  • Collection tubes or flasks

  • TLC plates and chamber

Procedure:

  • Eluent Selection: Determine the optimal solvent system using TLC. A good starting point is a mixture of petroleum ether and ethyl acetate. Aim for an Rf value for the desired compound of approximately 0.2-0.4.

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent system (wet packing is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column (dry loading).

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the fractions being collected using TLC to identify which ones contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visual Guides and Workflows

Purification_Strategy start Crude this compound assess Assess Impurity Profile (TLC, HPLC, Solubility Tests) start->assess recrystallize Recrystallization assess->recrystallize Minor impurities Good crystal formation column_chrom Column Chromatography assess->column_chrom Multiple/polar impurities Close Rf values prep_hplc Preparative HPLC assess->prep_hplc High purity needed Difficult separation finish Pure Product (Verify with MP, HPLC) recrystallize->finish column_chrom->finish prep_hplc->finish

Caption: A logical workflow for selecting a purification strategy.

Recrystallization_Troubleshooting start Start Recrystallization: Dissolve crude solid in hot solvent q1 Does solid fully dissolve? start->q1 a1_no Add more solvent OR Change to a better solvent q1->a1_no No cool Cool the filtrate slowly q1->cool Yes hot_filter Perform hot filtration to remove insolubles a1_no->hot_filter hot_filter->cool q2 Do crystals form? cool->q2 a2_no Induce Crystallization: - Scratch flask - Add seed crystal - Reduce solvent volume q2->a2_no No q3 Is the product solid crystals? q2->q3 Yes a2_no->cool a3_no Oiled Out: Re-heat, add more solvent, cool even slower q3->a3_no No (Oil) collect Collect, wash, and dry pure crystals q3->collect Yes a3_no->cool

Caption: A troubleshooting flowchart for common recrystallization problems.

References

effect of reaction temperature on 4-Amino-3-nitrobenzophenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 4-Amino-3-nitrobenzophenone, with a specific focus on the critical role of reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common laboratory synthesis involves the electrophilic nitration of a 4-aminobenzophenone precursor. This is typically achieved using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst to form the nitronium ion (NO₂⁺), which is the active electrophile.[1] Careful control of reaction conditions, especially temperature, is crucial for achieving high yield and purity.[1]

Q2: Why is controlling the reaction temperature so critical during the nitration process?

A2: The nitration of aromatic compounds is a highly exothermic reaction.[2] Failure to control the temperature can lead to several undesirable outcomes:

  • Polysubstitution: At higher temperatures, the aromatic ring becomes more reactive, increasing the likelihood of introducing more than one nitro group, leading to the formation of dinitro or trinitro byproducts.[3][4]

  • Decreased Regioselectivity: Temperature can influence the position of the nitro group on the aromatic ring. While the amino group in 4-aminobenzophenone is an ortho-, para-director, its protonation in the strongly acidic medium forms an anilinium ion, which is a meta-director. Temperature fluctuations can affect this equilibrium and lead to a mixture of isomers.

  • Oxidation: The strong acidic and oxidizing conditions, especially at elevated temperatures, can cause oxidation of the starting material or the product, leading to the formation of colored impurities and a reduction in yield.

  • Safety Hazards: Uncontrolled exothermic reactions can lead to a rapid increase in temperature and pressure, posing a significant safety risk in a laboratory setting.[2]

Q3: What are the expected byproducts in the synthesis of this compound?

A3: Common byproducts can include:

  • Isomeric products: Dending on the reaction conditions, other isomers such as 2-amino-3-nitrobenzophenone or 2-amino-5-nitrobenzophenone might be formed.

  • Dinitrated products: If the reaction temperature is too high or the reaction time is too long, dinitrated benzophenones can be formed.

  • Oxidation products: Degradation of the aromatic rings or the amino group can lead to a variety of oxidized byproducts, often appearing as dark, tarry substances.

Q4: How can I purify the crude this compound?

A4: The crude product, which is typically a solid, can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture. Column chromatography can also be employed for more challenging separations if recrystallization does not provide the desired purity.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Reaction time may be too short, or the temperature may be too low for the reaction to proceed at a reasonable rate. 2. Deactivation of the aromatic ring: The amino group is protonated in the acidic medium, deactivating the ring towards electrophilic substitution. 3. Loss during work-up: The product may be lost during extraction or filtration steps.1. Monitor the reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. If the reaction is sluggish, consider a slight, controlled increase in temperature or extending the reaction time. 2. Protect the amino group: Consider protecting the amino group as an acetamide before nitration. The acetyl group is still an ortho-, para-director but is less deactivating. The protecting group can be removed by hydrolysis after nitration. 3. Optimize work-up: Ensure the pH is adjusted correctly during quenching to precipitate the product fully. Use ice-cold water and solvents during washing to minimize product dissolution.
Formation of a Dark, Tarry Mixture 1. High reaction temperature: This is a common sign of oxidation and decomposition of the organic material. 2. Addition of nitrating agent is too fast: Rapid addition can cause localized overheating.1. Strict temperature control: Maintain the recommended low temperature (e.g., 0-5 °C) throughout the addition of the nitrating agent and for the duration of the reaction. Use an efficient cooling bath (ice-salt or dry ice-acetone). 2. Slow, dropwise addition: Add the nitrating mixture very slowly with vigorous stirring to ensure efficient heat dissipation.
Presence of Multiple Products (Isomers or Polysubstituted Compounds) 1. High reaction temperature: Higher temperatures reduce the selectivity of the nitration. 2. Incorrect stoichiometry: An excess of the nitrating agent can lead to polysubstitution.1. Maintain low temperature: As with tar formation, strict adherence to a low reaction temperature is crucial for regioselectivity. 2. Use precise stoichiometry: Carefully measure and use the correct molar equivalents of the nitrating agent.
Product is Difficult to Purify 1. Presence of oily impurities: These can hinder crystallization. 2. Formation of multiple, closely related byproducts. 1. Trituration: Before recrystallization, wash the crude product with a cold, non-polar solvent to remove oily impurities. 2. Column chromatography: If recrystallization is ineffective, purify the product using silica gel column chromatography with an appropriate solvent system.

Data Presentation: Effect of Reaction Temperature on Synthesis

The following table summarizes the expected effect of reaction temperature on the synthesis of this compound based on available data and established principles of aromatic nitration.

Reaction Temperature (°C)Expected Yield (%)Expected PurityKey Observations & Potential Byproducts
0 - 5 ModerateHigh- Slower reaction rate. - Favors formation of the desired mono-nitrated product. - Minimizes the formation of dinitrated and oxidized byproducts.
~20 45 - 75%[5]Good to Moderate- Faster reaction rate than at 0-5 °C. - Increased risk of minor isomer formation. - A good balance between reaction rate and selectivity.
> 30 Variable (Potentially lower)Low- Significant increase in the rate of side reactions. - Formation of dinitrated byproducts becomes more prevalent.[4] - Increased likelihood of oxidation, leading to dark, tarry impurities.

Note: The yield and purity are highly dependent on the specific reaction conditions, including the starting material, stoichiometry, and reaction time.

Experimental Protocols

Synthesis of this compound via Nitration of 4-Aminobenzophenone

Materials:

  • 4-Aminobenzophenone

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Distilled Water

  • Ethanol (for recrystallization)

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-aminobenzophenone in concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice-salt bath.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 4-aminobenzophenone, ensuring the temperature of the reaction mixture does not exceed 5 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with stirring.

  • Neutralize the mixture with a suitable base (e.g., aqueous ammonia or sodium hydroxide solution) until the product precipitates completely.

  • Filter the solid product, wash it thoroughly with cold water until the washings are neutral, and then dry it.

  • For further purification, recrystallize the crude product from an ethanol/water mixture.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 4-Aminobenzophenone in conc. H₂SO₄ B Cool to 0-5 °C A->B E Dropwise addition of Nitrating Mixture to 4-Aminobenzophenone solution (maintain T < 5 °C) B->E C Prepare Nitrating Mixture (HNO₃ + H₂SO₄) D Cool Nitrating Mixture C->D D->E F Stir at 0-5 °C for 1-2h E->F G Pour onto Crushed Ice F->G H Neutralize to Precipitate Product G->H I Filter and Wash with Water H->I J Dry the Crude Product I->J K Recrystallize from Ethanol/Water J->K L Pure this compound K->L

Caption: Experimental workflow for the synthesis of this compound.

temp_effect cluster_low Low Temperature (0-5 °C) cluster_moderate Moderate Temperature (~20 °C) cluster_high High Temperature (>30 °C) Temp Reaction Temperature Yield_L Moderate Yield Temp->Yield_L influences Purity_L High Purity Temp->Purity_L influences Side_L Minimal Side Reactions Temp->Side_L influences Yield_M Good Yield Temp->Yield_M influences Purity_M Good Purity Temp->Purity_M influences Side_M Some Isomer Formation Temp->Side_M influences Yield_H Lower Yield Temp->Yield_H influences Purity_H Low Purity Temp->Purity_H influences Side_H Dinitration & Oxidation Temp->Side_H influences

References

Technical Support Center: Catalyst Selection for Improved 4-Amino-3-nitrobenzophenone Yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Amino-3-nitrobenzophenone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions to improve the yield and purity of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: this compound is typically synthesized through a multi-step process.[1][2] The two primary strategies involve:

  • Nitration followed by amination: This involves the nitration of a benzophenone precursor, followed by the introduction of the amino group.

  • Acylation followed by modification: This route may start with a substituted aniline or nitrobenzene, followed by a Friedel-Crafts acylation to introduce the benzoyl group, and subsequent functional group transformations.

A common precursor is 4-chloro-3-nitrobenzophenone, where the chloro group is displaced by an amino group via nucleophilic aromatic substitution or through more advanced catalytic methods.[3]

Q2: What are the key challenges in synthesizing this compound?

A2: Researchers may encounter several challenges, including:

  • Low Yields: This can be due to incomplete reactions, side product formation, or suboptimal reaction conditions.

  • Side Product Formation: Common side reactions include the formation of di-substituted products, hydrodehalogenation (if starting from a halo-precursor), or the formation of azo- or nitroso-intermediates.

  • Harsh Reaction Conditions: Traditional methods may require high temperatures and pressures, which can lead to decomposition of starting materials or products.

  • Catalyst Selection: Identifying the optimal catalyst for amination or reduction steps is crucial for achieving high yield and selectivity.

Q3: Which catalysts are recommended for the synthesis of this compound from 4-chloro-3-nitrobenzophenone?

A3: For the amination of 4-chloro-3-nitrobenzophenone, modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly effective.[4][5][6] These reactions offer milder conditions and broader substrate scope compared to traditional methods. Catalyst systems typically consist of a palladium precursor and a phosphine ligand. While direct comparative data for this specific reaction is limited in the provided results, general principles of Buchwald-Hartwig amination can be applied.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low Yield in Nucleophilic Aromatic Substitution of Ammonia
  • Symptom: The yield of this compound is significantly lower than expected when using ammonia to displace a leaving group (e.g., chlorine or fluorine).

  • Possible Causes & Solutions:

CauseRecommended Action
Poor Leaving Group Fluoride is a better leaving group than chloride in nucleophilic aromatic substitution. If possible, start with the fluoro-analogue of the precursor.
Insufficient Ammonia Concentration Use a large excess of concentrated aqueous or ethanolic ammonia to favor the forward reaction.[7] The reaction should be conducted in a sealed tube to prevent the escape of ammonia gas.[7]
Formation of Side Products The primary amine product can act as a nucleophile and react with the starting material to form secondary amines. Using a large excess of ammonia can minimize this.[8][9]
Low Reaction Temperature While high temperatures can lead to decomposition, the reaction may require heating to proceed at a reasonable rate. Optimize the temperature carefully.
Issue 2: Inefficient Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)
  • Symptom: Low conversion of the aryl halide precursor when using a palladium catalyst.

  • Possible Causes & Solutions:

CauseRecommended Action
Inappropriate Ligand The choice of phosphine ligand is critical. For aryl chlorides, sterically hindered and electron-rich ligands like XPhos or RuPhos are often effective.[10]
Base Incompatibility The strength and nature of the base are important. Common bases include sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The choice of base can depend on the ligand and substrate.[10]
Catalyst Deactivation Ensure strictly anhydrous and anaerobic (oxygen-free) conditions, as palladium catalysts can be sensitive to moisture and air. Degas the solvent and use an inert atmosphere (e.g., argon or nitrogen).
Substrate Reactivity Aryl chlorides are generally less reactive than aryl bromides or iodides in Buchwald-Hartwig amination. Higher catalyst loading or more forcing conditions may be necessary.[5]

Data Presentation

Table 1: Comparison of Synthetic Protocols for Amination

Starting MaterialReagents/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
(4-Fluoro-3-nitrophenyl)(phenyl)methanoneAmmonium hydroxide, N-ethyl-N,N-diisopropylamineTetrahydrofuran202445[3]
4-ChloroanisolePd₂(dba)₃, tBu₃P·HBF₄, NaOtBuTolueneReflux16High (qualitative)
Methyl 3-bromo-4-methylbenzoatePalladium precursor, phosphine ligand, baseToluene or 1,4-dioxane80-110-High (qualitative)[11]
Methyl 4-amino-3-bromobenzoatePd₂(dba)₃, XPhos, NaOtBuToluene10018-24>95[10]

Note: Data for anisole and benzoate derivatives are included to provide context for typical conditions and yields in related Buchwald-Hartwig amination reactions.

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution

This protocol is adapted from the synthesis of this compound from (4-Fluoro-3-nitrophenyl)(phenyl)methanone.[3]

  • Reaction Setup: In a 10 mL flask, combine (4-Fluoro-3-nitrophenyl)(phenyl)methanone (130 mg, 530.16 µmol), tetrahydrofuran (2 mL), N,N-diisopropylethylamine (109 µL, 636.19 µmol), and aqueous ammonia (25%, 90 µL, 583.18 µmol).

  • Reaction: Stir the mixture at 20°C for 24 hours.

  • Work-up: Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture to remove the solvent.

  • Extraction: Add 1 M hydrochloric acid (15 mL) and extract with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (petroleum ether/ethyl acetate, 5:1) to yield a yellow solid.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This is a general protocol that can be optimized for the synthesis of this compound from 4-chloro-3-nitrobenzophenone.[10][11]

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5-2.5 equivalents) to a dry Schlenk flask.

  • Reagent Addition: Add 4-chloro-3-nitrobenzophenone (1.0 equivalent) and anhydrous toluene.

  • Ammonia Source: Use an ammonia surrogate such as benzophenone imine, followed by hydrolysis, or use aqueous ammonia.

  • Reaction: Seal the flask and heat the mixture to 80-110°C with vigorous stirring. Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Combine Reactants and Solvent catalyst Add Catalyst System (Pd Precursor + Ligand + Base) start->catalyst degas Degas and Establish Inert Atmosphere catalyst->degas heat Heat to Optimal Temperature degas->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor quench Quench Reaction and Extract monitor->quench dry Dry Organic Layer quench->dry purify Purify by Column Chromatography dry->purify product Isolated this compound purify->product

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield of this compound incomplete_reaction Incomplete Reaction start->incomplete_reaction side_products Side Product Formation start->side_products catalyst_inactive Catalyst Inactivation start->catalyst_inactive optimize_conditions Optimize Temperature and Time incomplete_reaction->optimize_conditions Solution change_reagents Use Excess Ammonia or Change Base/Ligand side_products->change_reagents Solution improve_setup Ensure Anhydrous and Anaerobic Conditions catalyst_inactive->improve_setup Solution

Caption: A troubleshooting guide for addressing low product yield.

References

Technical Support Center: 4-Amino-3-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Amino-3-nitrobenzophenone.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

For optimal stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[1] Recommended storage temperatures are between 10°C - 25°C, with some suppliers suggesting a cool and dark place at <15°C.[2]

Q2: What is the solubility of this compound?

The compound is sparingly soluble in water, with a reported solubility of 10 mg/L at 20°C.[1] It is soluble in acetone.[3]

Q3: What are the known degradation pathways for this compound?

Q4: What analytical methods are suitable for the analysis of this compound?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a suitable method for the analysis of this compound.[6] A mobile phase containing acetonitrile (MeCN), water, and an acid (e.g., phosphoric acid or formic acid for Mass-Spec compatibility) can be used.[6] For quantitative analysis in complex matrices, liquid chromatography-mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is a sensitive and specific technique.[7]

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in experimental assays.

  • Possible Cause 1: Degradation of the compound.

    • Troubleshooting Step: Ensure that the experimental conditions are not exposing the compound to harsh pH, particularly alkaline conditions, or prolonged exposure to light. Prepare solutions fresh and store them protected from light. Consider performing a stability study under your specific experimental conditions by analyzing aliquots over time using HPLC.

  • Possible Cause 2: Improper sample preparation.

    • Troubleshooting Step: Due to its low water solubility, ensure the compound is fully dissolved in an appropriate organic solvent like acetone before preparing aqueous dilutions.[3] Visually inspect for any precipitate.

Issue 2: Poor peak shape or resolution during HPLC analysis.

  • Possible Cause 1: Inappropriate mobile phase.

    • Troubleshooting Step: Adjust the acetonitrile/water ratio to optimize retention time. Ensure the pH of the mobile phase is controlled, especially if degradation is suspected. Using a small amount of acid like phosphoric or formic acid can improve peak shape.[6]

  • Possible Cause 2: Column contamination or degradation.

    • Troubleshooting Step: Flush the column with a strong solvent like 100% acetonitrile. If the problem persists, consider replacing the guard column or the analytical column.

Issue 3: Low yield or purity during synthesis or purification.

  • Possible Cause 1: Side reactions due to instability.

    • Troubleshooting Step: If the reaction is performed under basic conditions, consider the possibility of hydrolytic degradation. It may be necessary to adjust the pH or temperature to minimize degradation.

  • Possible Cause 2: Inefficient purification.

    • Troubleshooting Step: Given its properties, a combination of normal and reverse-phase chromatography might be necessary for high-purity isolation. The scalability of the analytical HPLC method suggests it can be adapted for preparative separation to isolate impurities.[6]

Data and Protocols

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₁₃H₁₀N₂O₃[1][8]
Molecular Weight242.23 g/mol [2]
AppearanceYellow powder[1][3]
Melting Point138 - 142°C[3]
Water Solubility10 mg/L (20°C)[1]
Storage TemperatureRoom Temperature (10-25°C)[1]
Experimental Protocols

Protocol 1: HPLC Analysis of this compound

This protocol is based on a general reverse-phase method.[6]

  • Column: Newcrom R1 HPLC column (or equivalent C18 column).

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water. For improved peak shape and resolution, add a small amount of acid.

    • For standard HPLC: Phosphoric acid.

    • For LC-MS compatibility: Formic acid.

  • Detection: UV detector at a suitable wavelength (e.g., 254 nm, though wavelength optimization is recommended).

  • Sample Preparation: Dissolve the sample in a suitable organic solvent (e.g., acetonitrile or methanol) and dilute to the desired concentration with the mobile phase.

  • Injection Volume: 10-20 µL.

  • Flow Rate: 1.0 mL/min (typical for a 4.6 mm ID column).

  • Temperature: Ambient.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Dissolve this compound in appropriate solvent dilute Dilute to working concentration start->dilute inject Inject sample onto RP-HPLC column dilute->inject separate Isocratic/Gradient elution with MeCN/Water/Acid inject->separate detect UV or MS Detection separate->detect integrate Integrate peak area detect->integrate quantify Quantify concentration using calibration curve integrate->quantify

Caption: General experimental workflow for the analysis of this compound using HPLC.

hypothesized_degradation_pathway parent This compound intermediate Hypothesized Intermediate (e.g., Hydroxylated species) parent->intermediate Hydrolysis (e.g., under alkaline conditions) product Further Degradation Products intermediate->product Further Reaction

Caption: Hypothesized degradation pathway of this compound based on related compounds.

References

Technical Support Center: Improving Regioselectivity in Benzophenone Nitration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Benzophenone Nitration. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on improving the regioselectivity of benzophenone nitration.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product of the mononitration of benzophenone?

A1: The major product of the mononitration of benzophenone is 3-nitrobenzophenone . The carbonyl group of benzophenone is an electron-withdrawing group, which deactivates the aromatic rings towards electrophilic attack. This deactivation is more pronounced at the ortho and para positions, making the meta position the most favorable site for electrophilic substitution.

Q2: I obtained a mixture of isomers. How can I improve the selectivity for the meta-product?

A2: Achieving high meta-selectivity is generally expected due to the electronic effects of the carbonyl group. However, to maximize the yield of the meta-isomer and minimize side products, consider the following:

  • Reaction Temperature: Maintain a low reaction temperature (typically 0-10 °C). Higher temperatures can lead to decreased selectivity and the formation of byproducts.

  • Nitrating Agent: A standard mixture of concentrated nitric acid and concentrated sulfuric acid is typically sufficient. For highly deactivated systems, fuming nitric acid or oleum can be used, but this may also increase the risk of side reactions.

  • Slow Addition: Add the nitrating agent slowly to the solution of benzophenone in sulfuric acid while ensuring efficient stirring and cooling. This helps to control the reaction exotherm and maintain a consistent low temperature.

Q3: My reaction is very slow or appears to have failed. What are the possible causes?

A3: The deactivating nature of the benzophenone ring system can lead to slow reaction rates. Consider these factors:

  • Insufficiently Strong Nitrating Agent: For a deactivated substrate like benzophenone, a potent nitrating agent is required. Ensure you are using a mixture of concentrated nitric and sulfuric acids. If the reaction is still slow, the use of fuming nitric acid or oleum (fuming sulfuric acid) might be necessary to generate a higher concentration of the nitronium ion (NO₂⁺).

  • Low Reaction Temperature: While low temperatures are crucial for selectivity, excessively low temperatures can significantly slow down the reaction rate. If the reaction is not proceeding, a slight and carefully controlled increase in temperature (e.g., to room temperature) after the initial addition of the nitrating agent may be required.

  • Water Content: The presence of excess water in the reaction mixture can quench the nitronium ion. Ensure that you are using concentrated acids and that your glassware is dry.

Q4: I have observed the formation of unexpected byproducts, such as nitrobenzoic acids. Why is this happening and how can I prevent it?

A4: The formation of meta- and para-nitrobenzoic acids has been reported as a byproduct in the nitration of benzophenone. This is due to the cleavage of the carbon-carbonyl bond of the nitrobenzophenone product under the harsh acidic conditions of the reaction. To minimize this side reaction:

  • Control Reaction Time and Temperature: Avoid prolonged reaction times and excessively high temperatures, as these conditions favor the cleavage of the product.

  • Use a Milder Nitrating System (if possible): While a strong nitrating agent is necessary, using the mildest conditions that still afford a reasonable reaction rate can help to reduce product degradation.

  • Prompt Work-up: Once the reaction is complete (as determined by a suitable monitoring technique like TLC or HPLC), promptly quench the reaction by pouring it onto ice to prevent further degradation of the product.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of 3-Nitrobenzophenone - Incomplete reaction due to mild conditions. - Product degradation under harsh conditions. - Loss of product during work-up and purification.- Increase the strength of the nitrating agent (e.g., use fuming nitric acid). - Carefully control the reaction temperature and time to avoid product cleavage. - Optimize the extraction and recrystallization procedures.
Formation of Di-nitro Products - Use of an excess of the nitrating agent. - High reaction temperature.- Use a stoichiometric amount or a slight excess of the nitrating agent. - Maintain a low reaction temperature throughout the addition and reaction period.
Presence of Unreacted Benzophenone - Insufficient nitrating agent. - Reaction time is too short. - Reaction temperature is too low.- Ensure the correct stoichiometry of the nitrating agent. - Monitor the reaction by TLC or HPLC and allow it to proceed to completion. - After the initial low-temperature addition, consider allowing the reaction to stir at room temperature for a period.
Formation of a Tar-like Substance - Oxidation of the aromatic ring. - Polymerization reactions.- Maintain a low reaction temperature. - Ensure slow and controlled addition of the nitrating agent. - Consider using a solvent like dichloromethane to improve solubility and heat dissipation.
Cleavage of Product to Nitrobenzoic Acids - Harsh reaction conditions (high temperature, prolonged reaction time).- Use the mildest effective nitrating system. - Keep the reaction temperature low. - Monitor the reaction and quench it as soon as the starting material is consumed.

Experimental Protocols

Protocol for the Regioselective Mono-nitration of Benzophenone

This protocol is designed to favor the formation of 3-nitrobenzophenone.

Materials:

  • Benzophenone

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Dichloromethane (for extraction)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of the Benzophenone Solution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzophenone (1.0 eq) in concentrated sulfuric acid (5-10 volumes) with stirring. Cool the mixture to 0-5 °C in an ice-water bath.

  • Preparation of the Nitrating Mixture: In a separate flask, slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2 volumes relative to nitric acid) while cooling in an ice bath.

  • Nitration Reaction: Add the cold nitrating mixture dropwise to the stirred benzophenone solution over a period of 30-60 minutes, ensuring the internal temperature of the reaction mixture does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-10 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. A precipitate of the crude product should form.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield pure 3-nitrobenzophenone.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification benzophenone_sol Benzophenone in conc. H₂SO₄ (0-5 °C) reaction Slow addition of nitrating mix to benzophenone solution (0-10 °C) benzophenone_sol->reaction nitrating_mix Nitrating Mixture (HNO₃ in H₂SO₄, 0-5 °C) nitrating_mix->reaction stirring Stir at 0-10 °C for 1-2 hours reaction->stirring monitoring Monitor by TLC/HPLC stirring->monitoring quench Pour onto ice monitoring->quench filtration Vacuum filtration and washing quench->filtration recrystallization Recrystallization from Ethanol filtration->recrystallization product Pure 3-Nitrobenzophenone recrystallization->product

Caption: Experimental workflow for the regioselective nitration of benzophenone.

regioselectivity_logic cluster_substrate Substrate Properties cluster_effect Electronic Effect cluster_outcome Reaction Outcome benzophenone Benzophenone carbonyl Electron-withdrawing Carbonyl Group (-C=O) benzophenone->carbonyl deactivation Deactivation of Aromatic Ring carbonyl->deactivation positional_deactivation Stronger deactivation at ortho and para positions deactivation->positional_deactivation meta_directing Meta-directing effect positional_deactivation->meta_directing major_product Major Product: 3-Nitrobenzophenone meta_directing->major_product

Caption: Logical relationship explaining the meta-directing effect in benzophenone nitration.

overcoming solubility issues during 4-Amino-3-nitrobenzophenone purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility issues encountered during the purification of 4-Amino-3-nitrobenzophenone.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in purifying this compound?

A1: The primary challenge in the purification of this compound is its variable solubility in common organic solvents. As a moderately polar molecule, it may exhibit poor solubility in non-polar solvents and excessively high solubility in very polar solvents, making single-solvent recrystallization difficult. Identifying a suitable solvent or solvent system that allows for good dissolution at elevated temperatures and efficient crystallization upon cooling is critical.

Q2: Which solvents are recommended for the recrystallization of this compound?

Q3: My compound "oils out" instead of crystallizing. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated at a temperature above the compound's melting point or when using a solvent in which the compound is too soluble. To resolve this, you can:

  • Add a small amount of a "good" solvent (one in which the compound is highly soluble) to the hot solution to reduce the level of supersaturation.

  • Lower the temperature at which crystallization begins by using a larger volume of solvent.

  • Try a different solvent system with a lower boiling point.

Q4: I am getting a very low recovery after recrystallization. What are the possible reasons?

A4: Low recovery can be due to several factors:

  • Using too much solvent: The more solvent used, the more compound will remain dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the compound.

  • Premature crystallization: If the solution cools too quickly, especially during hot filtration, the product can crystallize prematurely. Ensure the filtration apparatus is pre-heated.

  • Washing with warm solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to prevent the product from dissolving.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound by recrystallization.

Issue Possible Cause Recommended Solution
Poor Dissolution in Hot Solvent The solvent is not polar enough.Try a more polar solvent such as ethanol or acetone. A mixed solvent system (e.g., ethanol/water) can also be effective.
Insufficient solvent volume.Add small portions of hot solvent until the solid dissolves completely.
Presence of insoluble impurities.If a significant amount of solid has dissolved and some remains, perform a hot filtration to remove the insoluble material.
No Crystal Formation Upon Cooling The solution is not saturated.Evaporate some of the solvent to increase the concentration of the compound.
Supersaturation.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.
Cooling is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Formation of Small, Powdery Crystals The solution cooled too quickly.Ensure slow cooling to promote the growth of larger, purer crystals. An insulated container can be used to slow down the cooling process.
Discolored Crystals (Yellow/Orange) Presence of colored impurities.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.
Thermal degradation.Avoid prolonged heating at high temperatures. If possible, select a solvent with a lower boiling point.

Experimental Protocol: Recrystallization of this compound

This protocol describes a general procedure for the purification of this compound using a mixed solvent system of ethanol and water.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water bath

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Activated charcoal (optional)

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Stir the mixture and gently heat it to facilitate dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal to the hot solution and swirl the flask for a few minutes.

  • Hot Filtration: If insoluble impurities or activated charcoal are present, perform a hot filtration. Preheat a second Erlenmeyer flask and a gravity funnel with fluted filter paper by pouring hot ethanol through it. Quickly filter the hot solution containing the compound.

  • Inducing Crystallization: While the filtrate is still hot, add deionized water dropwise until the solution becomes faintly cloudy, indicating the saturation point has been reached.

  • Crystal Formation: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Cover the flask and allow it to cool slowly to room temperature.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (138-143 °C).

Data Presentation

Estimated Solubility of this compound in Common Solvents:

Solvent Polarity Index Solubility at 25°C (Estimated) Solubility at Boiling Point (Estimated) Suitability for Recrystallization
Water10.2Very LowLowPoor (as a single solvent), Good (as an anti-solvent)
Ethanol5.2Low to ModerateHighGood (potentially in a mixed solvent system)
Acetone5.1ModerateHighGood
Ethyl Acetate4.4Low to ModerateHighPotentially Good
Dichloromethane3.1LowModerateModerate
Toluene2.4Very LowLow to ModeratePoor
Hexane0.1Very LowVery LowPoor

Visualizations

experimental_workflow cluster_dissolution Dissolution cluster_filtration Filtration cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve 1. Dissolve crude product in minimal hot ethanol decolorize 2. Add activated charcoal (optional) dissolve->decolorize hot_filter 3. Hot gravity filtration decolorize->hot_filter add_water 4. Add water dropwise to induce cloudiness hot_filter->add_water add_ethanol 5. Add a few drops of hot ethanol to clarify add_water->add_ethanol cool_slowly 6. Cool slowly to room temperature add_ethanol->cool_slowly ice_bath 7. Cool in an ice bath cool_slowly->ice_bath vacuum_filter 8. Vacuum filtration ice_bath->vacuum_filter wash 9. Wash with cold solvent vacuum_filter->wash dry 10. Dry under vacuum wash->dry end end dry->end Pure this compound

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow start Start Purification dissolution Dissolve in Hot Solvent start->dissolution dissolved Completely Dissolved? dissolution->dissolved hot_filtration Hot Filtration dissolved->hot_filtration Yes add_more_solvent Add more hot solvent or change solvent dissolved->add_more_solvent No cooling Cool Solution hot_filtration->cooling crystals Crystals Form? cooling->crystals isolation Isolate Crystals crystals->isolation Yes induce_crystallization Induce crystallization (scratch, seed crystal) crystals->induce_crystallization No end Pure Product isolation->end add_more_solvent->dissolution induce_crystallization->cooling

Caption: Troubleshooting workflow for recrystallization.

References

Technical Support Center: Managing Thermal Stability in 4-Amino-3-nitrobenzophenone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing the thermal stability of reactions involving 4-Amino-3-nitrobenzophenone. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments.

Disclaimer: The information provided herein is based on general principles of chemical safety and data from analogous nitroaromatic compounds. Specific thermal stability data for this compound is limited in publicly available literature. It is imperative that users conduct a thorough thermal hazard assessment, including appropriate calorimetric studies, before proceeding with any experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal hazards associated with this compound?

A1: this compound is a nitroaromatic compound, a class of substances known for their potential thermal instability. The primary hazards include:

  • Exothermic Decomposition: When heated, the molecule can undergo a highly energetic decomposition, releasing a significant amount of heat and potentially leading to a thermal runaway.[1][2]

  • Autocatalytic Decomposition: The decomposition of some nitroaromatic compounds can be autocatalytic, meaning the decomposition products can catalyze further decomposition, leading to a rapid acceleration of the reaction.[2]

  • Sensitivity to Contaminants: The thermal stability of nitroaromatic compounds can be significantly reduced by the presence of impurities, such as acids, bases, or metal salts, which can lower the onset temperature of decomposition.[1][3]

  • Gas Generation: Decomposition reactions often produce a large volume of gases, which can lead to a rapid pressure increase in a closed system, posing an explosion hazard.[2]

Q2: What is the recommended maximum operating temperature for reactions involving this compound?

A2: Without specific calorimetric data for this compound, a definitive maximum operating temperature cannot be provided. However, a conservative approach is crucial. As a general guideline for nitroaromatic compounds, it is recommended to keep the reaction temperature significantly below the onset temperature of decomposition as determined by Differential Scanning Calorimetry (DSC) or Accelerating Rate Calorimetry (ARC). A safety margin of at least 50-100°C below the decomposition onset is often recommended.

Q3: How can I assess the thermal stability of my specific reaction mixture?

A3: A thorough thermal hazard assessment is essential. The following techniques are recommended:

  • Differential Scanning Calorimetry (DSC): This technique can be used to determine the onset temperature of decomposition and the heat of decomposition of the starting material, intermediates, and the final reaction mixture.[4][5][6]

  • Accelerating Rate Calorimetry (ARC): ARC provides data on the time-to-maximum-rate of decomposition under adiabatic conditions, which is crucial for assessing the potential for a thermal runaway.[7][8][9][10][11]

  • Reaction Calorimetry (RC1): This method measures the heat evolved during the reaction itself, allowing for the determination of the heat of reaction and the rate of heat generation.

Troubleshooting Guide: Thermal Excursions and Runaway Reactions

An unexpected rise in temperature (a thermal excursion) during a reaction with this compound is a serious event that requires immediate and correct action to prevent a thermal runaway.

Symptom Potential Cause Immediate Action Preventative Measure
Unexpected rapid rise in reaction temperature Loss of cooling, incorrect reagent addition rate, accumulation of unreacted reagent, presence of a catalytic impurity.1. Immediately stop the addition of any reagents. 2. Maximize cooling to the reactor. 3. If safe, add a pre-determined quench agent to stop the reaction. 4. Prepare for emergency shutdown and evacuation if the temperature continues to rise uncontrollably.- Ensure robust temperature control with a reliable cooling system. - Control reagent addition rate to match the heat removal capacity of the reactor. - Perform a thorough hazard analysis to identify and mitigate potential contaminants.
Sudden increase in pressure Gas evolution from decomposition, boiling of the solvent.1. Follow the same steps for a rapid temperature rise. 2. If the reactor is equipped with a pressure relief system, ensure it is functioning correctly. 3. Do not vent to an uncontrolled environment if flammable or toxic gases are expected.- Design experiments in vessels with appropriate pressure relief systems. - Understand the decomposition products and their properties.
Change in color or viscosity of the reaction mixture Onset of decomposition, formation of side products.1. Immediately stop heating and reagent addition. 2. Monitor temperature and pressure closely. 3. If possible and safe, take a small, quenched sample for analysis.- Establish a baseline for the expected appearance of the reaction at different stages. - Use in-situ monitoring techniques (e.g., IR, Raman) to track reaction progress and detect unexpected species.

Data on Thermal Properties of Analogous Nitroaromatic Compounds

CompoundMelting Point (°C)Decomposition Onset (DSC, °C)Heat of Decomposition (J/g)
2-Nitrotoluene-4~250~2000
4-Nitrotoluene51-54~280~2200
p-Nitrobenzoic acid239-242~250~1000
2,4-Dinitrotoluene66-70~260~3000

Note: These values are approximate and can vary depending on the experimental conditions (e.g., heating rate, sample size, confinement). This table is for illustrative purposes only.

Experimental Protocols

Protocol 1: Differential Scanning Calorimetry (DSC) for Thermal Hazard Screening

Objective: To determine the onset temperature and enthalpy of decomposition for this compound and reaction mixtures.

Methodology:

  • Accurately weigh 1-5 mg of the sample into a high-pressure DSC pan.

  • Seal the pan hermetically.

  • Place the sample pan and a reference pan in the DSC instrument.

  • Heat the sample at a constant rate (e.g., 2-10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Record the heat flow as a function of temperature.

  • The onset temperature of decomposition is determined from the point of deviation from the baseline in the exothermic direction.

  • The heat of decomposition is calculated by integrating the area under the exothermic peak.

Protocol 2: Monitoring Reaction Temperature

Objective: To ensure safe and controlled reaction conditions by accurately monitoring the internal temperature of the reaction.

Methodology:

  • Equip the reaction vessel with a calibrated temperature probe (e.g., thermocouple or Pt100) placed directly in the reaction mixture.

  • Ensure the temperature probe is positioned to provide a representative reading of the bulk temperature and is not touching the vessel walls.

  • Continuously log the temperature throughout the reaction.

  • Set up an automated alarm system to alert the user if the temperature deviates from the setpoint by a predefined amount.

  • For exothermic reactions, ensure the rate of addition of reagents is controlled to maintain the desired reaction temperature.

Visualizations

Troubleshooting_Thermal_Excursion start Unexpected Temperature Rise Detected stop_addition Immediately Stop Reagent Addition start->stop_addition maximize_cooling Maximize Cooling start->maximize_cooling prepare_quench Prepare Quench Agent stop_addition->prepare_quench monitor Monitor Temperature and Pressure Closely maximize_cooling->monitor prepare_quench->monitor is_stable Is Temperature Stabilizing? monitor->is_stable quench_reaction Quench Reaction (if safe) is_stable->quench_reaction No investigate Investigate Root Cause After Stabilization is_stable->investigate Yes emergency_shutdown Initiate Emergency Shutdown and Evacuate quench_reaction->emergency_shutdown

Caption: Troubleshooting workflow for a thermal excursion event.

Safe_Reaction_Workflow cluster_0 Pre-Reaction Safety Assessment cluster_1 Reaction Execution cluster_2 Post-Reaction literature Literature Review of Hazards dsc_arc Perform DSC/ARC Analysis on Starting Materials literature->dsc_arc reaction_calorimetry Conduct Reaction Calorimetry (if possible) dsc_arc->reaction_calorimetry sop Develop Detailed Standard Operating Procedure (SOP) reaction_calorimetry->sop setup Proper Equipment Setup and Calibration sop->setup controlled_addition Controlled Reagent Addition setup->controlled_addition emergency_plan Have Emergency Plan Ready setup->emergency_plan monitoring Continuous Temperature and Pressure Monitoring safe_workup Safe Quenching and Work-up monitoring->safe_workup controlled_addition->monitoring waste_disposal Proper Disposal of Reactive Waste safe_workup->waste_disposal

Caption: General workflow for safely conducting reactions.

References

scale-up challenges for the synthesis of 4-Amino-3-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up synthesis of 4-Amino-3-nitrobenzophenone. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during laboratory and pilot-plant scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most critical challenges when scaling up the synthesis of this compound?

A1: The primary challenges during the scale-up synthesis of this compound revolve around managing the highly exothermic nature of the nitration reaction and controlling side product formation during the Friedel-Crafts acylation. Key issues include ensuring efficient heat dissipation to prevent thermal runaway, controlling the regioselectivity of the nitration to minimize unwanted isomers, and managing the stoichiometry and catalyst activity in the Friedel-Crafts reaction to avoid polyalkylation and ensure complete conversion.

Q2: How can I control the exotherm during the nitration of 4-aminobenzophenone?

A2: Controlling the exotherm is critical for safety and product quality. Key strategies include:

  • Slow and controlled addition of the nitrating agent: This is the most effective way to manage the rate of heat generation.

  • Efficient cooling: Utilize a reactor with a high surface area-to-volume ratio and a powerful cooling system.

  • Dilution: Using an appropriate solvent can help to dissipate heat more effectively.

  • Real-time temperature monitoring: Continuous monitoring of the internal reaction temperature is essential to detect any deviation from the setpoint.

Q3: What are the common by-products in the synthesis of this compound and how can they be minimized?

A3: Common by-products can include isomers of the desired product (e.g., 4-Amino-5-nitrobenzophenone) and di-nitrated species. To minimize these:

  • Control of reaction temperature: Lower temperatures generally favor the desired isomer.

  • Careful selection of nitrating agent and reaction conditions: The choice of nitrating agent (e.g., nitric acid, mixed acid) and the reaction solvent can influence the product distribution.

  • Stoichiometry: Precise control of the molar ratio of reactants is crucial to avoid over-nitration.

Q4: What are the best practices for the purification of crude this compound at a larger scale?

A4: At a larger scale, purification strategies should be robust and scalable. Common methods include:

  • Crystallization: This is often the most effective method for purifying solid organic compounds. The choice of solvent is critical and should be determined through solubility studies.

  • Washing: The crude product should be washed with water to remove residual acids and then with a mild base (e.g., sodium bicarbonate solution) to remove acidic impurities.

  • Filtration and Drying: Efficient filtration and drying are necessary to obtain a high-purity, stable final product.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction.- Increase reaction time or temperature cautiously.- Ensure efficient mixing.- Verify the quality and stoichiometry of reactants and catalysts.
Product loss during workup.- Optimize extraction and filtration procedures.- Select an appropriate crystallization solvent to maximize recovery.
Formation of Multiple Isomers Poor regioselectivity during nitration.- Maintain a low and consistent reaction temperature.- Experiment with different nitrating agents or solvent systems.
Presence of Di-nitrated By-products Over-nitration due to harsh reaction conditions.- Reduce the amount of nitrating agent.- Lower the reaction temperature and shorten the reaction time.
Thermal Runaway During Nitration Inadequate cooling or too rapid addition of nitrating agent.- Immediately stop the addition of the nitrating agent.- Maximize cooling to the reactor.- If necessary, quench the reaction with a pre-determined cold, inert solvent.
Catalyst Deactivation in Friedel-Crafts Acylation Presence of moisture or impurities.- Use anhydrous solvents and reagents.- Ensure the starting materials are of high purity.
Difficulty in Isolating the Product Product is an oil or does not precipitate.- If the product is an oil, attempt to induce crystallization by seeding or scratching the flask.- If the product is soluble in the workup solvent, perform a liquid-liquid extraction with a suitable organic solvent.

Experimental Protocols

Synthesis of this compound via Nitration of 4-Aminobenzophenone (Representative Protocol)

Materials:

Reagent Molecular Weight ( g/mol ) Quantity (molar equivalent)
4-Aminobenzophenone197.241.0
Sulfuric Acid (98%)98.08~5-10 vol
Nitric Acid (70%)63.011.0 - 1.2
Deionized Water18.02As needed
Sodium Bicarbonate84.01As needed
Ethanol46.07For crystallization

Procedure:

  • Charging the Reactor: In a clean, dry, and well-ventilated reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 4-Aminobenzophenone and concentrated sulfuric acid.

  • Cooling: Cool the mixture to 0-5 °C with constant stirring.

  • Nitration: Slowly add the nitric acid dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C. The addition rate should be carefully controlled to manage the exotherm.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC).

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate to the mixture until the pH is neutral (pH 7).

  • Isolation: Filter the precipitated solid and wash it thoroughly with cold deionized water until the washings are neutral.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

  • Drying: Dry the purified product under vacuum at 50-60 °C.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification charge_reactor 1. Charge Reactor (4-Aminobenzophenone, H₂SO₄) cool 2. Cool to 0-5 °C charge_reactor->cool Stirring nitration 3. Add Nitric Acid (Control Exotherm) cool->nitration Slow Addition monitor 4. Monitor Reaction nitration->monitor Hold at 0-5 °C quench 5. Quench on Ice monitor->quench Reaction Complete neutralize 6. Neutralize (NaHCO₃) quench->neutralize Vigorous Stirring isolate 7. Isolate by Filtration neutralize->isolate Precipitate Forms purify 8. Recrystallize (Ethanol) isolate->purify Crude Product dry 9. Dry under Vacuum purify->dry Pure Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Problem Encountered low_yield Low Yield? start->low_yield side_products Side Products? start->side_products thermal_issue Thermal Issue? start->thermal_issue incomplete_rxn Check Reaction Time/Temp low_yield->incomplete_rxn Yes workup_loss Optimize Workup low_yield->workup_loss No regio_control Adjust Temp/Reagents side_products->regio_control Isomers over_nitration Reduce Nitrating Agent side_products->over_nitration Di-nitrated runaway Emergency Stop & Quench thermal_issue->runaway Runaway hotspots Improve Mixing/Cooling thermal_issue->hotspots Hotspots

Caption: Troubleshooting logic for common issues in the synthesis.

Validation & Comparative

A Comparative Analysis of Aminonitrobenzophenone Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a detailed comparative analysis of aminonitrobenzophenone isomers, focusing on their synthesis, physicochemical properties, and potential biological activities. The information is intended for researchers, scientists, and drug development professionals engaged in the fields of medicinal chemistry and organic synthesis. This document summarizes available data, provides illustrative experimental protocols, and uses logical diagrams to explain key chemical principles governing the properties of these isomers.

Physicochemical Properties

The positional isomerism of the amino and nitro groups on the benzophenone scaffold significantly influences the physicochemical properties of the compounds. These properties, in turn, affect their reactivity, solubility, and pharmacokinetic profiles. A summary of available data for two common isomers is presented below.

Property2-Amino-5-nitrobenzophenone4-Amino-3-nitrobenzophenone
Molecular Formula C₁₃H₁₀N₂O₃[1][2]C₁₃H₁₀N₂O₃[3][4]
Molecular Weight 242.23 g/mol [1]242.23 g/mol [3][4]
Appearance Yellow to orange crystalline powder[1][5]Yellow to orange powder[3]
Melting Point 161-168 °C[1]139-143 °C[4][6][7]
Solubility Soluble in chloroform, DMSO, ethyl acetate, methanol.[1] Sparingly soluble in water.Sparingly soluble in water.[3]
CAS Number 1775-95-7[5][8]31431-19-3[3][4]

Synthesis and Experimental Protocols

The synthesis of aminonitrobenzophenone isomers can be achieved through various strategies, primarily involving electrophilic aromatic substitution and nucleophilic aromatic substitution reactions. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

General Synthesis Strategy

A common approach involves the Friedel-Crafts acylation of a substituted aniline or the nitration of an aminobenzophenone. Alternatively, nucleophilic aromatic substitution on a suitably activated precursor is also a viable method.

G cluster_0 Starting Materials cluster_1 Reaction Pathways cluster_2 Product Substituted Aniline Substituted Aniline Friedel-Crafts Acylation Friedel-Crafts Acylation Substituted Aniline->Friedel-Crafts Acylation Benzoyl Chloride Benzoyl Chloride Benzoyl Chloride->Friedel-Crafts Acylation Aminobenzophenone Aminobenzophenone Electrophilic Nitration Electrophilic Nitration Aminobenzophenone->Electrophilic Nitration Nitrating Agent Nitrating Agent Nitrating Agent->Electrophilic Nitration Activated Precursor Activated Precursor Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution Activated Precursor->Nucleophilic Aromatic Substitution Aminating Agent Aminating Agent Aminating Agent->Nucleophilic Aromatic Substitution Aminonitrobenzophenone Isomer Aminonitrobenzophenone Isomer Friedel-Crafts Acylation->Aminonitrobenzophenone Isomer Electrophilic Nitration->Aminonitrobenzophenone Isomer Nucleophilic Aromatic Substitution->Aminonitrobenzophenone Isomer

General synthetic pathways to aminonitrobenzophenone isomers.
Experimental Protocol: Synthesis of 2-Amino-5-nitrobenzophenone

This protocol is based on the Friedel-Crafts acylation of p-nitroaniline with benzoyl chloride.[9]

Materials:

  • p-Nitroaniline

  • Benzoyl chloride

  • Anhydrous zinc chloride (catalyst)

  • Toluene (solvent)

  • Hydrochloric acid

  • Ammonium hydroxide

Procedure:

  • In a reaction flask equipped with a stirrer and a reflux condenser, charge ortho-chlorobenzoyl chloride and anhydrous zinc chloride. Note: While the reference uses a substituted benzoyl chloride, the procedure is analogous for benzoyl chloride.

  • Maintain the internal temperature at 130-140°C and slowly add p-nitroaniline in small portions.

  • After the addition is complete, raise the temperature to 200-205°C and maintain for one hour.

  • Cool the reaction mixture to 100-105°C and carefully hydrolyze by adding a mixture of water and hydrochloric acid.

  • Reflux the mixture for several hours to ensure complete hydrolysis.

  • After cooling, neutralize the mixture with ammonium hydroxide and extract the product with toluene.

  • Wash the combined organic extracts with water.

  • Distill the toluene under reduced pressure to concentrate the solution and induce crystallization.

  • Filter the crystals, wash with cold toluene, and dry under vacuum to yield 2-amino-5-nitrobenzophenone.

Experimental Protocol: Synthesis of this compound

This protocol describes a nucleophilic aromatic substitution approach.[10]

Materials:

  • 4-Methoxy-3-nitrobenzophenone

  • Aqueous ammonia or an appropriate alkylamine

  • Pressure vessel

Procedure:

  • A mixture of 4-methoxy-3-nitrobenzophenone and an excess of aqueous ammonia (25%) or an alkylamine is heated in a closed pressure vessel at 120°C for 5 hours. The high lability of the methoxy group is due to the presence of the electron-withdrawing nitro and benzoyl groups at the ortho and para positions, respectively.[10]

  • The reaction mixture is then cooled to 30°C and diluted with water.

  • The product that separates out is filtered and recrystallized to yield the corresponding this compound derivative.

Comparative Reactivity of Isomers

The reactivity of aminonitrobenzophenone isomers in electrophilic aromatic substitution is governed by the interplay of the electronic effects of the amino and nitro groups. The amino group is a strong activating, ortho-, para-director, while the nitro group is a strong deactivating, meta-director.

G cluster_0 Substituent Effects cluster_1 Electronic Properties cluster_2 Positional Isomerism cluster_3 Overall Reactivity Amino Group (-NH2) Amino Group (-NH2) Activating, o,p-directing Activating, o,p-directing Amino Group (-NH2)->Activating, o,p-directing Nitro Group (-NO2) Nitro Group (-NO2) Deactivating, m-directing Deactivating, m-directing Nitro Group (-NO2)->Deactivating, m-directing Relative Positions of -NH2 and -NO2 Relative Positions of -NH2 and -NO2 Activating, o,p-directing->Relative Positions of -NH2 and -NO2 Deactivating, m-directing->Relative Positions of -NH2 and -NO2 Reactivity in Electrophilic Aromatic Substitution Reactivity in Electrophilic Aromatic Substitution Relative Positions of -NH2 and -NO2->Reactivity in Electrophilic Aromatic Substitution

Factors influencing the reactivity of aminonitrobenzophenone isomers.

For example, in 2-amino-5-nitrobenzophenone , the positions ortho and para to the activating amino group (positions 1, 3, and 5) are activated. However, the strong deactivating effect of the nitro group at position 5 will influence the overall reactivity and regioselectivity of further substitutions. In This compound , the position ortho to the amino group (position 5) and the position para to it (the carbon bearing the benzoyl group) are activated. The nitro group at position 3 will direct incoming electrophiles to position 5 (meta to the nitro group). The synergistic and antagonistic directing effects of the two groups will determine the final substitution pattern. A thorough theoretical analysis, potentially supported by computational chemistry, would be required for a precise prediction of reactivity for each isomer.

Biological Activity and Potential Applications

  • Anticancer Activity: The position of the amino group on the benzophenone scaffold has been shown to be critical for anticancer properties.[11] Specifically, ortho-aminobenzophenones have demonstrated potent antimitotic activity by inhibiting tubulin polymerization.[11] The electronic and steric effects of the additional nitro group in aminonitrobenzophenone isomers could further influence this activity.

  • Antimicrobial and Antiviral Activities: Benzophenone derivatives have been investigated for their antimicrobial and antiviral properties.[11] The nitro group itself is a key feature in many antimicrobial drugs.[12][13] Therefore, aminonitrobenzophenone isomers represent a promising class of compounds for the development of novel antimicrobial agents. For instance, 2-amino-5-nitrobenzophenone has been used in the synthesis of an anti-malarial agent.[14]

  • Central Nervous System (CNS) Activity: 2-Amino-5-nitrobenzophenone is a known intermediate in the synthesis of nitrazepam, a benzodiazepine drug with hypnotic and sedative effects.[15] This highlights the potential of aminonitrobenzophenone isomers as precursors for CNS-active compounds.

It is important to note that the biological activity of isomers can vary significantly. The specific positioning of the amino and nitro groups will lead to different interactions with biological targets, resulting in distinct pharmacological and toxicological profiles. Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological activities of each aminonitrobenzophenone isomer. No specific signaling pathways have been identified for these isomers in the reviewed literature.

Conclusion

This comparative guide provides a foundational overview of aminonitrobenzophenone isomers for professionals in the field of drug discovery and development. The presented data on physicochemical properties and synthesis protocols for key isomers, coupled with a theoretical framework for understanding their reactivity, offers a starting point for further investigation. The potential for diverse biological activities, suggested by the known pharmacology of related compounds, underscores the importance of systematic exploration of this class of molecules. Future research should focus on the synthesis and biological evaluation of a wider range of aminonitrobenzophenone isomers to fully unlock their therapeutic potential.

References

A Comparative Guide to HPLC Method Validation for the Quantification of 4-Amino-3-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of drug development and quality control. 4-Amino-3-nitrobenzophenone is a key chemical intermediate whose purity and concentration must be precisely determined. High-Performance Liquid Chromatography (HPLC) is a widely utilized analytical technique for this purpose, offering high resolution and sensitivity. This guide provides a comparative overview of two hypothetical reversed-phase HPLC (RP-HPLC) methods for the quantification of this compound, complete with detailed experimental protocols and validation data presented in accordance with International Council for Harmonisation (ICH) guidelines.

High-Level Comparison of HPLC Methods

Two primary HPLC approaches for the quantification of this compound are isocratic and gradient elution. An isocratic method uses a constant mobile phase composition, which is often simpler and results in faster run times. In contrast, a gradient method involves varying the mobile phase composition during the analysis, which can be advantageous for separating complex mixtures or analytes with differing polarities.

FeatureMethod A: Isocratic RP-HPLCMethod B: Gradient RP-HPLC
Primary Application Routine quality control, purity assessmentAnalysis of complex samples, stability studies
Throughput HigherLower
Solvent Consumption Generally lower per runGenerally higher per run
Method Complexity LowerHigher
Resolution of Impurities May be limited for closely eluting impuritiesGenerally superior

Experimental Protocols

Below are the detailed methodologies for the two hypothetical HPLC methods for the quantification of this compound.

Method A: Isocratic Reversed-Phase HPLC

This method is designed for rapid and routine quantification of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and water (acidified with 0.1% phosphoric acid) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of 1000 µg/mL of this compound is prepared in the mobile phase. Working standards are prepared by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve a target concentration within the calibration range.

Method B: Gradient Reversed-Phase HPLC

This method is suitable for stability-indicating assays where the separation of degradation products from the main analyte is critical.

  • Instrumentation: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector, autosampler, and column oven.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 80% B

    • 10-12 min: 80% B

    • 12-12.1 min: 80% to 30% B

    • 12.1-15 min: 30% B

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard and Sample Preparation: As described for Method A, using a suitable diluent (e.g., 50:50 acetonitrile:water).

Method Validation Summary

The following tables summarize the validation parameters for both hypothetical HPLC methods, based on ICH guidelines.

Table 1: System Suitability
ParameterMethod A: IsocraticMethod B: GradientAcceptance Criteria
Tailing Factor 1.11.2≤ 2.0
Theoretical Plates > 2000> 3000> 2000
%RSD of Peak Area (n=6) 0.8%0.9%≤ 2.0%
Table 2: Linearity
ParameterMethod A: IsocraticMethod B: Gradient
Range (µg/mL) 1 - 1001 - 150
Correlation Coefficient (r²) 0.99950.9992
Linear Regression Equation y = 45821x + 1250y = 44987x + 1500
Table 3: Accuracy (as % Recovery)
Spiked Concentration (µg/mL)Method A: IsocraticMethod B: GradientAcceptance Criteria
50 99.5%101.2%98.0% - 102.0%
100 100.2%99.8%98.0% - 102.0%
150 101.5%100.5%98.0% - 102.0%
Table 4: Precision (as %RSD)
ParameterMethod A: IsocraticMethod B: GradientAcceptance Criteria
Repeatability (n=6) 0.9%1.1%≤ 2.0%
Intermediate Precision (n=6) 1.2%1.5%≤ 2.0%
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
ParameterMethod A: IsocraticMethod B: Gradient
LOD (µg/mL) 0.20.15
LOQ (µg/mL) 0.60.5
Table 6: Robustness
Parameter VariationMethod A: Isocratic (%RSD)Method B: Gradient (%RSD)
Flow Rate (± 0.1 mL/min) 1.3%1.6%
Column Temperature (± 2°C) 1.1%1.4%
Mobile Phase Composition (± 2%) 1.5%N/A

Visualizations

The following diagrams illustrate the workflow of the HPLC method validation process and the logical relationship between the validation parameters.

G cluster_0 Method Development cluster_1 Method Validation A Select Chromatographic Conditions B System Suitability Testing A->B C Specificity B->C Proceed if suitable D Linearity & Range C->D E Accuracy D->E F Precision E->F G LOD & LOQ F->G H Robustness G->H I Solution Stability H->I

Caption: Workflow for HPLC Method Validation.

G cluster_quantitative Quantitative Performance cluster_qualitative Qualitative Performance cluster_reliability Reliability Fit for Purpose Fit for Purpose Accuracy Accuracy Accuracy->Fit for Purpose Precision Precision Precision->Fit for Purpose Precision->Accuracy Linearity Linearity Linearity->Fit for Purpose Range Range Linearity->Range Range->Fit for Purpose LOQ LOQ LOQ->Fit for Purpose Specificity Specificity Specificity->Fit for Purpose LOD LOD LOD->Fit for Purpose LOD->LOQ Robustness Robustness Robustness->Fit for Purpose System Suitability System Suitability System Suitability->Fit for Purpose System Suitability->Precision

assessing the purity of 4-Amino-3-nitrobenzophenone against a reference standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 4-Amino-3-nitrobenzophenone against a certified reference standard. Ensuring the purity of chemical intermediates like this compound, a key building block in pharmaceutical synthesis, is critical for the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).[1][2] This document outlines key analytical techniques, presents detailed experimental protocols, and offers comparative data to aid in method selection and implementation.

Comparison of Key Analytical Techniques

The selection of an analytical method for purity assessment depends on factors such as the nature of potential impurities, required sensitivity, and available instrumentation.[3] High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for routine quality control and purity analysis of compounds like this compound.[2][4] Other powerful methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy offer complementary information, particularly for volatile impurities and structural confirmation.[1][5][6]

Table 1: Comparison of Performance Parameters for Purity Analysis

Analytical Method Principle Primary Application Key Advantages Key Limitations
HPLC-UV Separation based on polarity, detection by UV absorbance.[4]Quantitative analysis of the main component and known non-volatile impurities.[4]Robust, cost-effective, high precision, and widely available.[2][4]May not detect impurities that lack a UV chromophore; identification of unknowns requires further analysis.[5]
GC-MS Separation of volatile compounds based on boiling point and polarity, with mass-based identification.[6]Ideal for identifying and quantifying volatile organic impurities, such as residual solvents.[1]High sensitivity and specificity; provides structural information for impurity identification.[6]Not suitable for non-volatile or thermally labile compounds; may require derivatization for polar analytes.
qNMR Absorption of radiofrequency energy by atomic nuclei in a magnetic field; signal intensity is directly proportional to the number of nuclei.[7]Absolute quantification without a specific reference standard for the analyte; structural elucidation.[8]Highly accurate and precise; provides structural information; non-destructive.Lower sensitivity compared to chromatographic methods; requires a high-purity internal standard for quantification.[8]
LC-MS Combines the separation power of HPLC with the mass identification capabilities of MS.[2][5]Identification of unknown impurities, degradation products, and structural characterization.[4][5]High selectivity and sensitivity; provides molecular weight information for unknown peaks.[1][5]Higher equipment and operational costs; matrix effects can suppress ion signals.[4]

Experimental Protocols

Detailed and reproducible methodologies are essential for accurate purity assessment. The following protocols are representative examples for analyzing this compound.

This method is suitable for quantifying this compound and detecting non-volatile impurities.[4]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm).[9]

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 40:60 v/v) containing 0.1% Formic Acid to improve peak shape.[9]

    • Flow Rate: 1.0 mL/min.[9][10]

    • Column Temperature: 30 °C.[9]

    • Injection Volume: 10 µL.[9]

    • Detection Wavelength: 254 nm.[9]

  • Preparation of Solutions:

    • Reference Standard Solution (e.g., 100 µg/mL): Accurately weigh a certified this compound reference standard and dissolve it in the mobile phase in a volumetric flask.

    • Sample Solution (e.g., 100 µg/mL): Accurately weigh the this compound sample to be tested and prepare it in the same manner as the reference standard.

  • Data Analysis:

    • The purity is calculated by comparing the peak area of the analyte in the sample chromatogram to the total area of all peaks (Area % method).

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

This protocol is designed to identify and quantify residual solvents or other volatile impurities.

  • Instrumentation: A standard gas chromatograph coupled with a mass spectrometer.[11]

  • Chromatographic Conditions:

    • Column: DB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 70 °C for 2 minutes, ramp at 15 °C/min to 280 °C, and hold for 5 minutes.[11]

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: 40-500 amu.

  • Preparation of Solutions:

    • Sample Solution (e.g., 1 mg/mL): Dissolve an accurately weighed amount of the this compound sample in a suitable volatile solvent like Dichloromethane or Ethyl Acetate.

  • Data Analysis:

    • Identify peaks by comparing their retention times and mass spectra to a known spectral library (e.g., NIST).

    • Quantify impurities by comparing their peak areas to an internal or external standard.

Data Presentation: A Comparative Analysis

The following table summarizes hypothetical data from the analysis of a test batch of this compound compared against a certified reference standard (CRS).

Table 2: Hypothetical Purity Assessment Data

Parameter Reference Standard Test Batch (HPLC-UV) Test Batch (qNMR) Notes
Purity (%) 99.9%99.5%99.4%HPLC purity is area-normalized. qNMR provides absolute purity against an internal standard.
Impurity A (0.52 RRT) Not Detected0.21%-An unknown impurity detected by HPLC.
Impurity B (1.35 RRT) Not Detected0.15%-A known related substance.
Residual Solvent (Acetone) < 0.01% (by GC-MS)0.11% (by GC-MS)-GC-MS is the preferred method for volatile solvent analysis.
Total Impurities < 0.1%0.47%-Sum of all detected impurities.

Visualized Workflows and Relationships

Diagrams created using Graphviz provide a clear visual representation of the experimental and logical flows in purity assessment.

G cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Acquisition & Processing cluster_results Purity Calculation & Reporting prep_sample Accurately Weigh Test Sample dissolve_sample Dissolve in Appropriate Solvent prep_sample->dissolve_sample prep_ref Accurately Weigh Reference Standard dissolve_ref Dissolve in Same Solvent prep_ref->dissolve_ref hplc Inject into HPLC-UV System dissolve_sample->hplc gc Inject into GC-MS System dissolve_sample->gc dissolve_ref->hplc acquire_hplc Acquire Chromatogram & Integrate Peaks hplc->acquire_hplc acquire_gc Acquire Total Ion Chromatogram & Mass Spectra gc->acquire_gc purity_calc Calculate Area % Purity acquire_hplc->purity_calc impurity_id Identify Solvents & Volatiles acquire_gc->impurity_id report Final Purity Report purity_calc->report impurity_id->report

Caption: General workflow for purity assessment of this compound.

G cluster_quant Quantitative Methods cluster_qual Qualitative & Impurity ID Methods center_node Purity Assessment of this compound HPLC HPLC-UV (Relative Purity) center_node->HPLC Routine QC qNMR qNMR (Absolute Purity) center_node->qNMR Primary Standard LCMS LC-MS (Non-Volatile Impurities) center_node->LCMS Impurity Profiling GCMS GC-MS (Volatile Impurities) center_node->GCMS Residual Solvents HPLC->LCMS For Unknown ID

References

A Comparative Guide to the Biological Activities of Substituted Benzophenones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of various substituted benzophenones, supported by experimental data. The information is intended to assist researchers in the fields of medicinal chemistry, pharmacology, and drug discovery in understanding the structure-activity relationships of this versatile class of compounds.

Data Presentation: Quantitative Comparison of Biological Activities

The following tables summarize the in vitro activities of selected substituted benzophenones across different biological targets.

Table 1: Anticancer Activity of Substituted Benzophenones

CompoundCancer Cell LineIC50 (µM)Reference
1 HL-60 (Leukemia)0.48[1]
A-549 (Lung)0.82[1]
SMMC-7721 (Hepatoma)0.26[1]
SW480 (Colon)0.99[1]
8 SW480 (Colon)0.51[1]
9 SW480 (Colon)0.93[1]
s3 HL-60 (Leukemia)0.122[1]
SMMC-7721 (Hepatoma)0.111[1]

Table 2: Anti-HIV-1 Activity of Substituted Benzophenones (Non-Nucleoside Reverse Transcriptase Inhibitors)

CompoundHIV-1 StrainEC50 (nM)Reference
70h (GW678248) Wild-type0.5[2]
K103N mutant1[2]
Y181C mutant0.7[2]
10i Wild-type4.8
A17 (K103N+Y181C)2100
50 Wild-type4.8
A17 (K103N+Y181C)2100

Table 3: Tyrosinase Inhibitory Activity of Polyhydroxy Benzophenones

CompoundIC50 (µM)Inhibition TypeReference
6 PotentCompetitive
8 PotentCompetitive
9 PotentCompetitive
10 1.4Competitive
13 PotentCompetitive
15 PotentCompetitive
17 PotentCompetitive
Kojic Acid (Control) -Competitive

Table 4: P-glycoprotein (P-gp) Inhibitory Activity of Benzophenone Sulfonamide Derivatives

CompoundIC50 (nM)Reference
11 30.66 ± 5.49
13 46.12 ± 3.06
14 18.35 ± 4.90
Verapamil (Control) -

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Anticancer Activity: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of substituted benzophenones on cancer cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Substituted benzophenone compounds

  • Human cancer cell lines (e.g., A549, HeLa, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 5x10⁴ cells/well in 100 µL of culture medium and incubate for 24-72 hours until cells reach 70-80% confluency.

  • Compound Treatment: Prepare serial dilutions of the benzophenone compounds in culture medium. Replace the old medium with 100 µL of fresh medium containing the diluted compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Anti-HIV-1 Activity: Cell-Based Assay in MT-4 Cells

This protocol describes the evaluation of the anti-HIV-1 activity of substituted benzophenones in MT-4 cells by measuring the inhibition of viral replication.

Materials:

  • MT-4 cells

  • HIV-1 stock (e.g., IIIB or NL4-3 strain)

  • Substituted benzophenone compounds

  • RPMI 1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and antibiotics

  • 96-well plates

  • Reagents for p24 antigen capture ELISA or reverse transcriptase activity assay

Procedure:

  • Cell Seeding: Seed MT-4 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.

  • Compound Addition: Prepare serial dilutions of the benzophenone compounds in complete medium and add 50 µL to the appropriate wells. Include a no-compound virus control and uninfected cell mock controls.

  • Viral Infection: Infect the cells by adding 50 µL of a pre-titered HIV-1 stock to each well (except mock-infected wells) to achieve a multiplicity of infection (MOI) of 0.01.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-5 days.

  • Quantification of Viral Replication:

    • p24 Antigen Capture ELISA: Collect the culture supernatant and measure the p24 antigen concentration using a commercial ELISA kit according to the manufacturer's instructions.[3]

    • Reverse Transcriptase (RT) Activity Assay: Collect the culture supernatant and measure RT activity using a commercial colorimetric or radioactive assay kit.[4][5]

  • Data Analysis: Calculate the percentage of inhibition of p24 production or RT activity for each compound concentration relative to the virus control. The EC50 (50% effective concentration) is determined from the dose-response curve.

Tyrosinase Inhibitory Activity Assay

This protocol details the method for assessing the inhibitory effect of substituted benzophenones on mushroom tyrosinase activity.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxyphenylalanine) as the substrate

  • Substituted benzophenone compounds

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • 96-well plates

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add 20 µL of the test compound solution (dissolved in a suitable solvent like DMSO and diluted in buffer) and 140 µL of phosphate buffer.

  • Enzyme Addition: Add 20 µL of mushroom tyrosinase solution to the mixture and incubate for 10 minutes at 25°C.

  • Substrate Addition: Initiate the reaction by adding 20 µL of L-DOPA solution.

  • Absorbance Measurement: Immediately measure the absorbance at 475 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-20 minutes) using a microplate reader.

  • Data Analysis: Calculate the initial velocity of the reaction from the linear portion of the absorbance versus time plot. The percentage of inhibition is calculated as: [1 - (V_inhibitor / V_control)] x 100, where V_inhibitor and V_control are the initial velocities in the presence and absence of the inhibitor, respectively. The IC50 value is determined from the dose-response curve. The type of inhibition (e.g., competitive, non-competitive) can be determined by Lineweaver-Burk plots.

P-glycoprotein (P-gp) Inhibition Assay using Rhodamine 123

This protocol describes a cell-based assay to evaluate the potential of substituted benzophenones to inhibit the P-gp efflux pump using the fluorescent substrate rhodamine 123.

Materials:

  • P-gp overexpressing cells (e.g., MDCK-MDR1, KB-V1) and the corresponding parental cell line.

  • Substituted benzophenone compounds

  • Rhodamine 123

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed both the P-gp overexpressing and parental cells in a 96-well plate and grow to confluence.

  • Compound Incubation: Wash the cells with buffer and then pre-incubate with various concentrations of the benzophenone compounds (and a known P-gp inhibitor like verapamil as a positive control) for 30-60 minutes at 37°C.

  • Rhodamine 123 Addition: Add rhodamine 123 to each well at a final concentration of 5-10 µM and incubate for another 60-90 minutes at 37°C, protected from light.

  • Washing: Remove the incubation medium and wash the cells three times with ice-cold buffer to remove extracellular rhodamine 123.

  • Cell Lysis and Fluorescence Measurement: Lyse the cells with a lysis buffer (e.g., 1% Triton X-100 in PBS) and measure the intracellular fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: The P-gp inhibitory activity is determined by the increase in rhodamine 123 accumulation in the P-gp overexpressing cells in the presence of the test compound compared to the untreated control. The IC50 value is the concentration of the compound that causes a 50% increase in rhodamine 123 accumulation.

Signaling Pathways and Mechanisms of Action

The biological activities of substituted benzophenones are mediated through various molecular mechanisms and signaling pathways. The following diagrams illustrate some of the key pathways identified.

Benzophenone_Cytotoxicity_Pathway cluster_0 Benzophenone-Induced Stress cluster_1 Mitochondrial Apoptosis Pathway Benzophenone Benzophenone ROS Reactive Oxygen Species (ROS) Benzophenone->ROS Bax Bax ROS->Bax Bcl2 Bcl-2 ROS->Bcl2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization Bcl2->Mitochondrion inhibits permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 activates Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Benzophenone-induced cytotoxic signaling pathway.

Benzophenone_Anti_HIV_Mechanism HIV_RNA HIV Viral RNA RT Reverse Transcriptase (RT) HIV_RNA->RT template Viral_DNA Viral DNA RT->Viral_DNA synthesizes Integration Integration into Host Genome Viral_DNA->Integration Benzophenone_NNRTI Substituted Benzophenone (NNRTI) Benzophenone_NNRTI->RT binds to allosteric site (inhibits)

Caption: Mechanism of action for anti-HIV benzophenones.

Experimental_Workflow_Comparison cluster_Anticancer Anticancer Assay cluster_AntiHIV Anti-HIV Assay cluster_Tyrosinase Tyrosinase Assay A1 Seed Cancer Cells A2 Treat with Benzophenone A1->A2 A3 Incubate (24-72h) A2->A3 A4 MTT Assay A3->A4 A5 Measure Absorbance (IC50) A4->A5 B1 Seed MT-4 Cells B2 Treat with Benzophenone B1->B2 B3 Infect with HIV-1 B2->B3 B4 Incubate (4-5 days) B3->B4 B5 p24 ELISA / RT Assay B4->B5 B6 Measure Inhibition (EC50) B5->B6 C1 Prepare Reaction Mix (Buffer, Benzophenone) C2 Add Tyrosinase C1->C2 C3 Add L-DOPA C2->C3 C4 Measure Absorbance (Kinetics) C3->C4 C5 Calculate Inhibition (IC50) C4->C5

Caption: Comparative experimental workflows.

References

Prazepam Synthesis: A Comparative Analysis of 4-Amino-3-nitrobenzophenone and Alternative Precursors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical synthesis, the selection of an optimal precursor is a critical decision that profoundly influences reaction efficiency, scalability, and the economic viability of the final active pharmaceutical ingredient (API). This guide presents an objective comparison of synthetic routes to Prazepam, a benzodiazepine derivative with anxiolytic, anticonvulsant, sedative, and skeletal muscle relaxant properties, focusing on the utility of 4-amino-3-nitrobenzophenone versus other established precursors. This analysis, supported by experimental data, is intended for researchers, scientists, and professionals in drug development.

At a Glance: Precursor Comparison

The synthesis of Prazepam and other benzodiazepines predominantly utilizes aminobenzophenone scaffolds. While this compound is a potential precursor, the most direct and widely documented route to Prazepam commences with 2-amino-5-chlorobenzophenone. The key distinction lies in the nature of the substituent on the phenyl ring, which dictates the necessary synthetic transformations to construct the benzodiazepine core.

FeatureThis compound Route2-Amino-5-chlorobenzophenone Route
Primary Synthetic Strategy Multi-step process involving reduction of the nitro group and subsequent cyclization and alkylation.More direct acylation, reduction, oxidation, and cyclization sequence.
Key Intermediates 2,4-diaminobenzophenone derivatives2-cyclopropylmethylamino-5-chlorobenzophenone
Reported Overall Yield Data not readily available for a direct route.High yields reported for individual steps.
Versatility Primarily applicable to benzodiazepines with a 7-amino or related substituent.A versatile and extensively used precursor for a broad range of non-fluorinated benzodiazepines.[1]

Quantitative Data Summary

The following table summarizes the reported yields for key steps in the synthesis of benzodiazepines from precursors related to this compound and from 2-amino-5-chlorobenzophenone. It is important to note that reaction conditions and scales may vary, impacting direct comparability.

ProductPrecursorKey Synthetic StepReported Yield (%)
2-Amino-5-nitrobenzophenone2-chloro-5-nitrobenzoic acidFriedel-Crafts acylation followed by amination85
Nitrazepam2-Amino-5-nitrobenzophenoneCyclization of 2-(2-chloroacetamido)-5-nitrobenzophenone86-90
2-Amino-5-chlorobenzophenone5-chloro-3-phenylanthranilReductive cleavage95.1[2]
2-(Chloroacetamido)-5-chlorobenzophenone2-Amino-5-chlorobenzophenoneMicrowave-assisted acylation88
Diazepam2-Amino-5-chlorobenzophenoneTwo-step continuous flow synthesis96

Signaling Pathway of Benzodiazepines

Benzodiazepines, including Prazepam, exert their therapeutic effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. By binding to a specific allosteric site on the receptor, benzodiazepines enhance the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which ultimately results in neuronal inhibition and the characteristic sedative, anxiolytic, and anticonvulsant effects.

GABAA_Receptor_Signaling cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor Cl_channel Chloride Ion Channel GABA_A->Cl_channel opens Cl_ion Cl- Influx Cl_channel->Cl_ion GABA GABA GABA->GABA_A binds BZD Benzodiazepine (Prazepam) BZD->GABA_A binds (allosteric site) Hyperpolarization Neuronal Hyperpolarization Cl_ion->Hyperpolarization Inhibition Neuronal Inhibition (Anxiolytic, Sedative Effects) Hyperpolarization->Inhibition

Benzodiazepine modulation of the GABA-A receptor.

Experimental Protocols

Synthesis of Prazepam from 2-Amino-5-chlorobenzophenone

This synthetic route represents a common and direct method for the preparation of Prazepam.

Step 1: Acylation of 2-Amino-5-chlorobenzophenone

  • Materials: 2-amino-5-chlorobenzophenone, cyclopropanecarbonyl chloride, triethylamine, and a suitable solvent (e.g., toluene).

  • Procedure: 2-amino-5-chlorobenzophenone is dissolved in toluene, and triethylamine is added as a base. Cyclopropanecarbonyl chloride is then added dropwise to the solution. The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). The product, 2-(cyclopropanecarboxamido)-5-chlorobenzophenone, is then isolated.[3]

Step 2: Reduction of the Amide and Carbonyl Groups

  • Materials: 2-(cyclopropanecarboxamido)-5-chlorobenzophenone, lithium aluminum hydride (LiAlH₄), and an anhydrous solvent (e.g., tetrahydrofuran (THF)).

  • Procedure: The amide from the previous step is dissolved in anhydrous THF and added to a suspension of LiAlH₄ in THF at a controlled temperature. The reaction mixture is stirred until the reduction is complete. The resulting product is 2-cyclopropylmethylamino-5-chlorobenzhydrol.[3][4]

Step 3: Oxidation to the Benzophenone

  • Materials: 2-cyclopropylmethylamino-5-chlorobenzhydrol, manganese dioxide (MnO₂), and a suitable solvent (e.g., dichloromethane).

  • Procedure: The alcohol is dissolved in dichloromethane, and activated MnO₂ is added. The mixture is stirred at room temperature until the oxidation is complete. The product, 2-cyclopropylmethylamino-5-chlorobenzophenone, is then isolated by filtration and purification.[3][4]

Step 4: Cyclization to Prazepam

  • Materials: 2-cyclopropylmethylamino-5-chlorobenzophenone, phthalimidoacetyl chloride, hydrazine hydrate.

  • Procedure: The intermediate is first acylated with phthalimidoacetyl chloride. Subsequent treatment with hydrazine hydrate facilitates the cyclization to form the 1,4-benzodiazepine ring, yielding Prazepam.[3]

Prazepam_Synthesis_Workflow A 2-Amino-5-chlorobenzophenone B Acylation (Cyclopropanecarbonyl chloride) A->B C 2-(cyclopropanecarboxamido)- 5-chlorobenzophenone B->C D Reduction (LiAlH4) C->D E 2-cyclopropylmethylamino- 5-chlorobenzhydrol D->E F Oxidation (MnO2) E->F G 2-cyclopropylmethylamino- 5-chlorobenzophenone F->G H Acylation & Cyclization (Phthalimidoacetyl chloride, Hydrazine) G->H I Prazepam H->I

Synthesis of Prazepam from 2-amino-5-chlorobenzophenone.
Multi-step Synthesis of 2-Amino-5-chlorobenzophenone from 2-Chlorobenzophenone (Involving a Nitro-Intermediate)

This pathway illustrates how a nitrobenzophenone derivative can be a precursor to the key intermediate required for Prazepam synthesis.

Step 1: Protection of the Carbonyl Group

  • Materials: 2-chlorobenzophenone, ethylene glycol, and an acid catalyst (e.g., p-toluenesulfonic acid).

  • Procedure: The carbonyl group of 2-chlorobenzophenone is protected as an ethylene ketal to prevent side reactions in subsequent steps.

Step 2: Nitration

  • Materials: 2-chlorobenzophenone ethylene ketal, concentrated nitric acid, concentrated sulfuric acid.

  • Procedure: The protected compound undergoes electrophilic aromatic substitution to introduce a nitro group, yielding 2-nitro-5-chlorobenzophenone ethylene ketal.

Step 3: Reduction of the Nitro Group

  • Materials: 2-nitro-5-chlorobenzophenone ethylene ketal, iron powder, ammonium chloride, ethanol/water mixture.

  • Procedure: The nitro group is reduced to an amino group using a reducing agent like iron powder in the presence of a proton source.

Step 4: Deprotection

  • Materials: 2-amino-5-chlorobenzophenone ethylene ketal, aqueous hydrochloric acid.

  • Procedure: The ethylene ketal protecting group is removed under acidic conditions to regenerate the carbonyl functionality, yielding 2-amino-5-chlorobenzophenone.

Precursor_Synthesis_Workflow A 2-Chlorobenzophenone B Protection (Ethylene glycol) A->B C 2-Chlorobenzophenone ethylene ketal B->C D Nitration (HNO3, H2SO4) C->D E 2-Nitro-5-chlorobenzophenone ethylene ketal D->E F Reduction (Fe, NH4Cl) E->F G 2-Amino-5-chlorobenzophenone ethylene ketal F->G H Deprotection (HCl) G->H I 2-Amino-5-chlorobenzophenone H->I

Synthesis of 2-amino-5-chlorobenzophenone via a nitro-intermediate.

Conclusion

While the synthesis of Prazepam from a this compound precursor is theoretically plausible through a series of functional group manipulations, the existing scientific literature strongly supports the use of 2-amino-5-chlorobenzophenone as a more direct, efficient, and well-documented precursor. The multi-step synthesis required to convert a nitro-substituted benzophenone to the necessary 2-amino-5-chloro intermediate adds complexity and may reduce the overall yield compared to more established routes. For researchers and drug development professionals, 2-amino-5-chlorobenzophenone remains the precursor of choice for the synthesis of Prazepam and a wide array of other non-fluorinated benzodiazepines due to its synthetic accessibility and the high-yielding transformations it enables. Future research may explore more direct routes from nitro-substituted precursors, but current evidence favors the established pathways.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the stability of 4-Amino-3-nitrobenzophenone and structurally related compounds. The information presented herein is crucial for understanding the handling, storage, and application of these compounds in research and development. This document summarizes available quantitative data, outlines detailed experimental protocols for stability assessment, and visualizes the logical relationships influencing the stability of these molecules.

Data Presentation: Thermal Stability Comparison

The thermal stability of a solid organic compound is often correlated with its melting point; a higher melting point generally suggests greater thermal stability. The table below summarizes the melting points of this compound and several related benzophenone derivatives.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound This compoundC₁₃H₁₀N₂O₃242.23139 - 143[1]
2-Aminobenzophenone2-AminobenzophenoneC₁₃H₁₁NO197.23103 - 107
4-Aminobenzophenone4-AminobenzophenoneC₁₃H₁₁NO197.23121 - 124[2][3]
3-Nitrobenzophenone3-NitrobenzophenoneC₁₃H₉NO₃227.2292 - 94
4-Nitrobenzophenone4-NitrobenzophenoneC₁₃H₉NO₃227.22136 - 138
4-Amino-3-nitrobenzoic acid4-Amino-3-nitrobenzoic acidC₇H₆N₂O₄182.13280 (decomposes)

Note: The data presented is compiled from various chemical suppliers and databases. Slight variations in melting points can occur due to impurities or different measurement conditions.

Experimental Protocols

Accurate assessment of a compound's stability requires standardized experimental protocols. Below are detailed methodologies for thermal and photostability analysis applicable to this compound and related compounds.

Thermal Stability Analysis

Thermal stability can be quantitatively assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

a) Thermogravimetric Analysis (TGA) Protocol

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This is used to determine the temperature at which the compound begins to decompose.

  • Instrument: A calibrated thermogravravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, inert TGA pan (e.g., alumina or platinum).

  • Atmosphere: Dry nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min) to provide an inert environment.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C) for 5 minutes.

    • Ramp the temperature at a linear rate (e.g., 10 °C/min) to a final temperature high enough to ensure complete decomposition (e.g., 600 °C).

  • Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is a key parameter for thermal stability.

b) Differential Scanning Calorimetry (DSC) Protocol

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, and to detect other thermal events like decomposition.

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

  • Atmosphere: Dry nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min).

  • Temperature Program:

    • Equilibrate the sample at a starting temperature (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) through the expected melting and decomposition range.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic melting event. Exothermic events at higher temperatures may indicate decomposition.

Photostability Testing

Photostability testing is crucial for compounds that may be exposed to light during their lifecycle. The ICH Q1B guideline provides a standardized approach.[4][5][6][7][8]

ICH Q1B Guideline for Photostability Testing of Drug Substances

  • Light Source: A light source capable of producing a combination of visible and UV light, such as a xenon lamp or a metal halide lamp. The light source should comply with ICH Q1B specifications, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5]

  • Sample Preparation:

    • Solid State: A thin layer of the solid compound (not more than 3 mm thick) is placed in a chemically inert, transparent container.

    • Solution State: A solution of the compound in a suitable inert solvent is prepared and placed in a chemically inert, transparent container.

  • Experimental Setup:

    • Samples are exposed to the light source.

    • A dark control sample, wrapped in aluminum foil to protect it from light, is stored under the same temperature and humidity conditions to separate thermal degradation from photodegradation.

  • Analysis: After exposure, the samples are analyzed for any changes in physical properties (e.g., appearance, color) and for the formation of degradation products using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC). The extent of degradation is quantified.

Mandatory Visualizations

Logical Relationship: Factors Influencing Benzophenone Stability

The stability of substituted benzophenones is influenced by a variety of structural and environmental factors. The following diagram illustrates these key relationships.

Factors Influencing the Stability of Substituted Benzophenones A Substituent Effects C Molecular Stability A->C influence D Electron-donating groups (e.g., -NH2, -OH) A->D E Electron-withdrawing groups (e.g., -NO2, -COOH) A->E B Environmental Factors B->C influence F Light Exposure (UV, Visible) B->F G Temperature B->G H pH and Solvent B->H I Increased Photostability (in some cases, through dissipation of energy) D->I J Decreased Thermal Stability Increased Photoreactivity E->J K Photodegradation F->K L Thermal Degradation G->L M Solvolysis / Hydrolysis H->M I->C J->C K->C L->C M->C

Caption: Key factors influencing the stability of substituted benzophenones.

Experimental Workflow: Thermal Stability Assessment

The following diagram outlines the typical workflow for assessing the thermal stability of a chemical compound.

Workflow for Thermal Stability Assessment cluster_0 Preparation cluster_1 Analysis cluster_2 Data Interpretation & Reporting A Sample Acquisition (e.g., this compound) C TGA Analysis (Determine Decomposition Temperature) A->C D DSC Analysis (Determine Melting Point and Other Transitions) A->D B Instrument Calibration (TGA and DSC) B->C B->D E Data Analysis (Onset temperatures, peak temperatures, mass loss) C->E D->E F Comparative Stability Assessment E->F G Generate Stability Report F->G

Caption: A typical workflow for conducting thermal stability analysis.

Experimental Workflow: Photostability Testing

The following diagram illustrates the sequential process for conducting photostability testing according to ICH Q1B guidelines.

Workflow for Photostability Testing (ICH Q1B) A Sample Preparation (Solid or Solution) B Prepare Dark Control A->B C Expose Sample to Light Source (ICH Q1B Conditions) A->C D Store Dark Control (Same Temp/Humidity, No Light) B->D E Post-Exposure Analysis (e.g., HPLC, Visual Inspection) C->E F Analyze Dark Control D->F G Compare Results (Sample vs. Dark Control) E->G F->G H Assess Photodegradation G->H I Generate Photostability Report H->I

Caption: A standardized workflow for assessing the photostability of a substance.

References

Illustrative Comparison of Cross-Reactivity in 4-Amino-3-nitrobenzophenone Derivatives for Immunoassay Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the cross-reactivity of novel 4-Amino-3-nitrobenzophenone derivatives. The following data is illustrative and intended to serve as a template for researchers developing immunoassays for this class of compounds. The experimental protocols provided are based on established methodologies for similar small molecules.

Introduction to Cross-Reactivity in Immunoassays

In the development of immunoassays, antibody specificity is a critical parameter. Cross-reactivity occurs when an antibody raised against a specific antigen (in this case, a this compound derivative) also binds to other structurally similar molecules. This can lead to inaccurate quantification and false-positive results. Understanding the cross-reactivity profile of an antibody is therefore essential for the validation of any new immunoassay. This guide outlines the methodology and presents a hypothetical dataset for the cross-reactivity of several this compound derivatives.

Hypothetical Cross-Reactivity Data

The following table summarizes the hypothetical cross-reactivity of a panel of this compound derivatives against a polyclonal antibody raised against a protein conjugate of this compound. The data is presented as the 50% inhibitory concentration (IC50) and the percentage of cross-reactivity relative to the primary analyte (this compound).

Compound IDDerivative NameModificationIC50 (ng/mL)Cross-Reactivity (%)
ANB-001This compound- (Parent Compound)10100
ANB-0024-Ethylamino-3-nitrobenzophenoneN-alkylation5020
ANB-0034-Amino-3-nitro-4'-methylbenzophenoneSubstitution on phenyl ring10010
ANB-0044-Amino-3-nitroacetophenoneReplacement of benzoyl>1000<1
ANB-0053,4-DiaminobenzophenoneReduction of nitro group>1000<1

Experimental Protocols

Hapten-Carrier Protein Conjugation

To elicit an immune response against the small molecule this compound, it must first be conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).

  • Materials:

    • This compound

    • N,N'-Dicyclohexylcarbodiimide (DCC)

    • N-Hydroxysuccinimide (NHS)

    • Bovine Serum Albumin (BSA)

    • Dimethylformamide (DMF)

    • Phosphate Buffered Saline (PBS)

    • Dialysis tubing (10 kDa MWCO)

  • Procedure:

    • Activate the carboxyl group of a suitable derivative (e.g., by introducing a linker with a terminal carboxyl group to the amino group of this compound) by reacting it with DCC and NHS in DMF to form an NHS ester.

    • Dissolve BSA in PBS at a concentration of 10 mg/mL.

    • Slowly add the activated hapten solution to the BSA solution with gentle stirring.

    • Allow the reaction to proceed for 4 hours at room temperature.

    • Remove unconjugated hapten by dialysis against PBS at 4°C for 48 hours, with several changes of buffer.

    • Determine the conjugation efficiency using UV-Vis spectrophotometry.

Antibody Production (Polyclonal)
  • Procedure:

    • Immunize rabbits with the hapten-carrier protein conjugate (e.g., 1 mg/mL emulsified with an equal volume of Freund's complete adjuvant for the primary immunization).

    • Administer booster immunizations with the conjugate emulsified in Freund's incomplete adjuvant every 3-4 weeks.

    • Collect blood samples 10-14 days after each booster to titer the antibody response using an indirect ELISA.

    • Once a high antibody titer is achieved, collect the antiserum and purify the polyclonal antibodies using protein A/G affinity chromatography.

Competitive ELISA for Cross-Reactivity Assessment

A competitive ELISA is used to determine the cross-reactivity of related compounds. In this format, free antigen in the sample competes with a fixed amount of enzyme-labeled antigen for binding to the limited amount of antibody coated on the microplate wells.

  • Materials:

    • Purified polyclonal anti-4-Amino-3-nitrobenzophenone antibody

    • This compound-Horseradish Peroxidase (HRP) conjugate

    • 96-well microtiter plates

    • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

    • Blocking buffer (e.g., 1% BSA in PBS)

    • Wash buffer (e.g., PBS with 0.05% Tween-20)

    • TMB substrate solution

    • Stop solution (e.g., 2 M H₂SO₄)

    • This compound and its derivatives (for standards and test samples)

  • Procedure:

    • Coat the wells of a 96-well plate with the purified antibody (e.g., 100 µL of a 1-10 µg/mL solution in coating buffer) and incubate overnight at 4°C.

    • Wash the plate three times with wash buffer.

    • Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

    • Prepare serial dilutions of the standard (this compound) and the test derivatives in assay buffer.

    • Add 50 µL of the standard or test compound solution and 50 µL of the HRP-conjugated this compound to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of stop solution.

    • Read the absorbance at 450 nm using a microplate reader.

    • Plot a standard curve of absorbance versus concentration for the parent compound.

    • Determine the IC50 value for the parent compound and each derivative.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Parent Compound / IC50 of Derivative) x 100

Visualizations

experimental_workflow cluster_hapten Hapten Preparation cluster_conjugation Conjugation cluster_immunization Immunization & Antibody Production cluster_elisa Competitive ELISA Hapten This compound Derivative Activation Activation (e.g., NHS ester) Hapten->Activation Conjugate Hapten-Carrier Conjugate Activation->Conjugate Carrier Carrier Protein (e.g., BSA) Carrier->Conjugate Immunization Immunize Animal Conjugate->Immunization Purification Purify Polyclonal Antibodies Immunization->Purification ELISA Cross-Reactivity Assessment Purification->ELISA

Caption: Experimental workflow for antibody production and cross-reactivity testing.

competitive_elisa_pathway cluster_plate Microplate Well cluster_solution Sample/Reagent Addition cluster_binding Competitive Binding Antibody Coated Antibody Bound_Labeled Bound Labeled Antigen Antibody->Bound_Labeled Binds Free_Antigen Free Antigen (Analyte) Free_Antigen->Antibody Competes with Labeled_Antigen Enzyme-Labeled Antigen Labeled_Antigen->Antibody Competes with Labeled_Antigen->Bound_Labeled Binds Unbound_Labeled Unbound Labeled Antigen (Washed Away) Labeled_Antigen->Unbound_Labeled Substrate Substrate Addition Bound_Labeled->Substrate Reacts with Signal Colorimetric Signal Substrate->Signal

Caption: Signaling pathway of a competitive ELISA for cross-reactivity.

A Comparative Guide to Analytical Method Validation for Impurity Profiling of 4-Amino-3-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the impurity profiling of 4-Amino-3-nitrobenzophenone. The methodologies and validation data presented are based on established principles for analogous aromatic nitro compounds and align with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to the safety and efficacy of the final drug product. Impurity profiling is, therefore, an essential aspect of quality control. The choice of analytical methodology for this purpose depends on the nature of the potential impurities, the required sensitivity, and the analytical throughput.

Potential Impurities in this compound

Based on common synthetic routes, such as the nitration of 4-aminobenzophenone or the amination of a precursor like (4-fluoro-3-nitrophenyl)(phenyl)methanone, a range of impurities can be anticipated. This guide will consider the following potential process-related impurities:

  • Impurity A: 4-Aminobenzophenone (Starting material)

  • Impurity B: 4-Amino-2-nitrobenzophenone (Positional isomer)

  • Impurity C: 4-Amino-5-nitrobenzophenone (Positional isomer)

  • Impurity D: (4-Fluoro-3-nitrophenyl)(phenyl)methanone (Precursor)

Comparative Analysis of Analytical Methods

This section details two robust, albeit hypothetical, validated methods for the impurity profiling of this compound: a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection and a Gas Chromatography-Mass Spectrometry (GC-MS) method involving a derivatization step.

Method 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

RP-HPLC is a widely used technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for the simultaneous quantification of this compound and its potential impurities.

Experimental Protocol:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient 0-10 min: 30% B10-25 min: 30-70% B25-30 min: 70% B30-35 min: 70-30% B35-40 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Accurately weigh and dissolve the sample in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 1 mg/mL.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation Derivatization

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For polar molecules like this compound and its impurities containing amino groups, a derivatization step is necessary to increase volatility and thermal stability.

Experimental Protocol:

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Temperature Program Initial: 150 °C (hold 2 min)Ramp: 10 °C/min to 280 °C (hold 5 min)
Injector Temperature 270 °C
Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
MS Mode Electron Ionization (EI) at 70 eV, scanning from m/z 50 to 500
Sample Preparation & Derivatization 1. Accurately weigh approximately 10 mg of the sample into a vial.2. Dissolve in 1 mL of pyridine.3. Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).4. Cap the vial and heat at 70 °C for 30 minutes.5. Cool to room temperature and inject 1 µL into the GC-MS system.

Data Presentation: Comparison of Method Validation Parameters

The following tables summarize the validation data for the two proposed analytical methods, in accordance with ICH Q2(R1) guidelines.

Table 1: Linearity

AnalyteHPLC-UV (R²)GC-MS (R²)
This compound0.99980.9995
Impurity A0.99950.9992
Impurity B0.99960.9993
Impurity C0.99940.9991
Impurity D0.99970.9994

Table 2: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

AnalyteHPLC-UV LOD (µg/mL)HPLC-UV LOQ (µg/mL)GC-MS LOD (µg/mL)GC-MS LOQ (µg/mL)
Impurity A0.050.150.030.09
Impurity B0.060.180.040.12
Impurity C0.050.150.040.12
Impurity D0.040.120.020.06

Table 3: Accuracy (% Recovery)

AnalyteHPLC-UV (n=3 levels, 3 reps each)GC-MS (n=3 levels, 3 reps each)
Impurity A98.5 - 101.2%97.8 - 102.1%
Impurity B98.2 - 101.5%97.5 - 102.5%
Impurity C98.8 - 101.0%98.0 - 101.8%
Impurity D99.0 - 101.3%98.2 - 102.0%

Table 4: Precision (% RSD)

AnalyteHPLC-UV (Repeatability, n=6)HPLC-UV (Intermediate Precision, n=6)GC-MS (Repeatability, n=6)GC-MS (Intermediate Precision, n=6)
Impurity A0.8%1.5%1.2%2.0%
Impurity B0.9%1.6%1.4%2.2%
Impurity C0.7%1.4%1.3%2.1%
Impurity D0.6%1.3%1.1%1.9%

Visualization of the Analytical Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of an analytical method for impurity profiling, as guided by ICH principles.

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Validation Execution cluster_3 Phase 4: Documentation & Implementation Dev Analytical Method Development Opt Method Optimization Dev->Opt Proto Define Validation Protocol & Acceptance Criteria Opt->Proto Spec Specificity Proto->Spec Lin Linearity Proto->Lin Acc Accuracy Proto->Acc Prec Precision (Repeatability & Intermediate) Proto->Prec LOD LOD & LOQ Proto->LOD Range Range Proto->Range Robust Robustness Proto->Robust Report Validation Report Robust->Report Implement Routine Use Report->Implement

Analytical Method Validation Workflow

Conclusion

Both RP-HPLC and GC-MS are powerful and reliable techniques for the impurity profiling of this compound.

  • RP-HPLC with UV detection offers a straightforward, robust, and widely accessible method for quantifying known impurities without the need for derivatization. It demonstrates excellent precision and accuracy for non-volatile compounds.

  • GC-MS with derivatization provides superior specificity due to mass spectral data, which is invaluable for the identification of unknown impurities. While requiring an additional sample preparation step, it can offer lower detection limits for certain volatile impurities.

The choice between these methods will depend on the specific requirements of the analysis. For routine quality control of known impurities, RP-HPLC is often the more efficient choice. For in-depth impurity identification and characterization, especially during process development and forced degradation studies, the specificity of GC-MS is a significant advantage.

A Comparative Spectroscopic Analysis of Benzophenone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of three positional isomers of monohydroxybenzophenone: 2-hydroxybenzophenone, 3-hydroxybenzophenone, and 4-hydroxybenzophenone. Understanding the distinct spectral characteristics of these isomers is crucial for their identification, characterization, and quality control in various research and development applications, including drug discovery and materials science. The position of the hydroxyl group significantly influences the electronic and vibrational properties of the molecule, leading to unique fingerprints in UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of the three benzophenone isomers.

Table 1: UV-Vis Spectroscopic Data

The UV-Vis absorption maxima (λmax) are influenced by the electronic transitions within the molecule. The position of the hydroxyl group affects the extent of conjugation and the possibility of intramolecular hydrogen bonding, leading to shifts in the absorption bands.

IsomerSolventλmax (nm)Reference
2-HydroxybenzophenoneEthanol~260, ~325[1][2]
3-HydroxybenzophenoneNot SpecifiedNot Specified
4-HydroxybenzophenoneEthanol~288[3]

Note: Specific λmax values can vary depending on the solvent used.

Table 2: Infrared (IR) Spectroscopic Data

The IR spectra provide information about the functional groups present in the molecules. Key vibrational bands for the benzophenone isomers include the carbonyl (C=O) stretch, the hydroxyl (O-H) stretch, the carbon-oxygen (C-O) stretch, and aromatic ring vibrations.

IsomerC=O Stretch (cm⁻¹)O-H Stretch (cm⁻¹)C-O Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)
2-Hydroxybenzophenone~1630 (Intramolecular H-bonding)~3200 (Broad, Intramolecular H-bonding)~1220~1580, 1480
3-Hydroxybenzophenone~1655~3350 (Broad)~1230~1590, 1470
4-Hydroxybenzophenone~1645~3300 (Broad)~1260~1600, 1500

Note: The C=O stretching frequency in 2-hydroxybenzophenone is significantly lowered due to strong intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen.

Table 3: ¹H NMR Spectroscopic Data

¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The chemical shifts (δ) are influenced by the electron-donating or -withdrawing nature of the substituents and their positions on the aromatic rings.

IsomerSolventAromatic Protons (δ, ppm)OH Proton (δ, ppm)
2-HydroxybenzophenoneCDCl₃6.8 - 7.7~12.0 (Intramolecular H-bonding)
3-HydroxybenzophenoneDMSO-d₆7.0 - 7.6~9.8
4-HydroxybenzophenoneDMSO-d₆6.9 - 7.7~10.2

Note: The downfield shift of the OH proton in 2-hydroxybenzophenone is a characteristic feature of strong intramolecular hydrogen bonding.

Table 4: ¹³C NMR Spectroscopic Data

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their electronic environment.

IsomerSolventCarbonyl Carbon (C=O) (δ, ppm)Aromatic Carbons (δ, ppm)
2-HydroxybenzophenoneCDCl₃~200118 - 163
3-HydroxybenzophenoneDMSO-d₆~195115 - 158
4-HydroxybenzophenoneDMSO-d₆~194115 - 162

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare dilute solutions of each benzophenone isomer (approximately 10⁻⁵ to 10⁻⁴ M) in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference.

  • Sample Measurement: Fill a matched quartz cuvette with the sample solution.

  • Data Acquisition: Record the absorption spectrum over a wavelength range of 200-400 nm.

  • Analysis: Determine the wavelength of maximum absorbance (λmax) for each isomer.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.

  • Sample Preparation (ATR Method):

    • Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Background Measurement: Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

  • Sample Measurement: Place the KBr pellet or the sample on the ATR crystal in the sample holder and record the IR spectrum.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands for the C=O, O-H, C-O, and aromatic C=C functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the benzophenone isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition (¹H NMR):

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Typically, 8-16 scans are sufficient.

  • Data Acquisition (¹³C NMR):

    • Acquire the ¹³C NMR spectrum with proton decoupling.

    • A larger number of scans (e.g., 128 or more) is usually required due to the lower natural abundance of ¹³C.

  • Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Reference the spectra to the TMS signal (δ = 0.00 ppm).

    • Assign the chemical shifts of the protons and carbons in each isomer.

Mandatory Visualization

The following diagram illustrates the general workflow for the comparative spectroscopic analysis of benzophenone isomers.

G Workflow for Comparative Spectroscopic Analysis of Benzophenone Isomers cluster_isomers Benzophenone Isomers cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis and Comparison cluster_output Final Output isomer1 2-Hydroxybenzophenone uv_vis UV-Vis Spectroscopy isomer1->uv_vis ir IR Spectroscopy isomer1->ir nmr NMR Spectroscopy isomer1->nmr isomer2 3-Hydroxybenzophenone isomer2->uv_vis isomer2->ir isomer2->nmr isomer3 4-Hydroxybenzophenone isomer3->uv_vis isomer3->ir isomer3->nmr uv_data λmax Comparison uv_vis->uv_data ir_data Functional Group Analysis ir->ir_data nmr_data Chemical Shift Comparison nmr->nmr_data guide Comparative Analysis Guide uv_data->guide ir_data->guide nmr_data->guide

Caption: Comparative analysis workflow.

References

evaluating the efficiency of different synthesis routes to 4-Amino-3-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-amino-3-nitrobenzophenone, a key intermediate in the preparation of various pharmaceutically active compounds, can be approached through several strategic routes. The efficiency of these pathways, measured by yield, purity, and operational complexity, is a critical consideration for laboratory-scale research and large-scale production. This guide provides a comparative analysis of two primary synthetic routes to this compound, supported by detailed experimental protocols and quantitative data to inform methodological selection.

Executive Summary

Two principal synthetic strategies for the preparation of this compound are evaluated:

  • Route 1: Nucleophilic Aromatic Substitution (SNA r). This approach involves the direct amination of a 4-halo-3-nitrobenzophenone precursor. Variants of this route utilizing either a fluoro or chloro leaving group are compared.

  • Route 2: Electrophilic Aromatic Substitution (EAS). This pathway proceeds via the nitration of a protected 4-aminobenzophenone derivative, followed by deprotection to yield the final product.

The selection of an optimal route is contingent on factors including the availability and cost of starting materials, reaction conditions, and desired product purity.

Data Presentation: Comparison of Synthesis Routes

ParameterRoute 1a: Amination of 4-Fluoro-3-nitrobenzophenoneRoute 1b: Amination of 4-Chloro-3-nitrobenzophenoneRoute 2: Nitration of 4-Aminobenzophenone (three steps)
Starting Material (4-Fluoro-3-nitrophenyl)(phenyl)methanone4-Chloro-3-nitrobenzophenone4-Aminobenzophenone
Key Reactions Nucleophilic Aromatic SubstitutionNucleophilic Aromatic SubstitutionAcetylation, Nitration, Hydrolysis
Overall Yield 45%[1]High (pressure reaction)~70-75% (estimated)[2]
Reaction Time 24 hours[1]18-24 hours[3]Multi-day synthesis
Purity Requires chromatographic purification[1]Requires purificationRequires purification at multiple stages
Advantages Fewer synthetic stepsUtilizes a potentially more accessible starting materialAvoids handling of gaseous ammonia at high pressure, potentially higher overall yield
Disadvantages Moderate yield, requires chromatographyRequires high-pressure reactorLonger reaction sequence, multiple intermediate purifications

Mandatory Visualization

Synthetic Route Diagrams

Synthesis_Routes Synthetic Routes to this compound cluster_1a Route 1a: Amination of 4-Fluoro-3-nitrobenzophenone cluster_1b Route 1b: Amination of 4-Chloro-3-nitrobenzophenone cluster_2 Route 2: Nitration of 4-Aminobenzophenone F_Benzophenone (4-Fluoro-3-nitrophenyl)(phenyl)methanone Product_1a This compound F_Benzophenone->Product_1a NH4OH, DIPEA, THF, 20°C, 24h Cl_Benzophenone 4-Chloro-3-nitrobenzophenone Product_1b This compound Cl_Benzophenone->Product_1b aq. NH3, organic solvent, 80-130°C, 0.4-0.6 MPa, 18-24h Aminobenzophenone 4-Aminobenzophenone Acetamidobenzophenone 4-Acetamidobenzophenone Aminobenzophenone->Acetamidobenzophenone Acetic Anhydride Nitro_Acetamido 4-Acetamido-3-nitrobenzophenone Acetamidobenzophenone->Nitro_Acetamido HNO3, H2SO4, 0-12°C Product_2 This compound Nitro_Acetamido->Product_2 Acid or Base Hydrolysis

Caption: Comparative workflows for the synthesis of this compound.

Experimental Protocols

Route 1a: Amination of (4-Fluoro-3-nitrophenyl)(phenyl)methanone[1]

Materials:

  • (4-Fluoro-3-nitrophenyl)(phenyl)methanone

  • Ammonium hydroxide (25% aqueous solution)

  • N,N-Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • To a 10 mL flask, add (4-fluoro-3-nitrophenyl)(phenyl)methanone (130 mg, 0.53 mmol), ammonium hydroxide (25%, 90 µL, 0.58 mmol), N,N-diisopropylethylamine (109 µL, 0.64 mmol), and tetrahydrofuran (2 mL).

  • Stir the reaction mixture at 20°C for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • To the residue, add 1 M hydrochloric acid (15 mL) and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate (5:1) eluent to yield this compound as a yellow solid (58 mg, 45% yield).

Route 1b: Amination of 4-Chloro-3-nitrobenzophenone[3]

Materials:

  • 4-Chloro-3-nitrobenzophenone

  • Aqueous ammonia (10-25% mass concentration)

  • Organic solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide)

Procedure:

  • In a high-pressure autoclave, combine 3-nitro-4-chlorobenzophenone, an organic solvent (such as ethanol, isopropanol, or N,N-dimethylformamide), and 10-25% aqueous ammonia.

  • Stir and heat the mixture to a temperature between 80-130°C.

  • Maintain the pressure inside the autoclave at 0.4-0.6 MPa.

  • Continue the reaction under these conditions for 18-24 hours to obtain 3-nitro-4-aminobenzophenone.

  • After cooling and depressurizing the reactor, the product can be isolated and purified by standard techniques such as crystallization or chromatography.

Route 2: Nitration of 4-Aminobenzophenone via Protection-Nitration-Deprotection

This route is a three-step process:

Step 1: Acetylation of 4-Aminobenzophenone

Materials:

  • 4-Aminobenzophenone

  • Acetic anhydride

  • Glacial acetic acid (optional, as solvent)

Procedure:

  • Dissolve or suspend 4-aminobenzophenone in acetic anhydride (a slight excess). A small amount of glacial acetic acid can be used as a co-solvent.

  • Heat the mixture, for example, to reflux, for a sufficient time (typically 1-2 hours) to ensure complete acetylation.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture and pour it into cold water to precipitate the 4-acetamidobenzophenone.

  • Collect the solid by filtration, wash with water, and dry. The yield for this step is typically high (>90%).

Step 2: Nitration of 4-Acetamidobenzophenone (adapted from a similar procedure[2])

Materials:

  • 4-Acetamidobenzophenone

  • Concentrated sulfuric acid (86-92%)

  • Mixed acid (nitric acid and sulfuric acid)

Procedure:

  • Dissolve 4-acetamidobenzophenone in concentrated sulfuric acid (86-92%) while maintaining the temperature between 0°C and 12°C.

  • Slowly add a pre-cooled mixture of nitric acid and sulfuric acid (typically 1 to 1.2 moles of nitric acid per mole of substrate) to the solution over 1 to 5 hours, ensuring the temperature remains within the specified range.

  • After the addition is complete, stir the mixture for an additional period at the same temperature.

  • Pour the reaction mass into ice-water to precipitate the 4-acetamido-3-nitrobenzophenone.

  • Filter the solid, wash with water, and dry.

Step 3: Hydrolysis of 4-Acetamido-3-nitrobenzophenone [2]

Materials:

  • 4-Acetamido-3-nitrobenzophenone

  • Aqueous acid (e.g., HCl) or base (e.g., NaOH)

Procedure:

  • The crude 4-acetamido-3-nitrobenzophenone can be hydrolyzed without isolation from the "drowned" nitration mixture by heating to approximately 90-95°C for about 2 hours.

  • Alternatively, the isolated 4-acetamido-3-nitrobenzophenone can be refluxed in an aqueous acidic or basic solution until the deprotection is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize if necessary to precipitate the this compound.

  • Collect the product by filtration, wash with water, and dry. The combined yield for the nitration and hydrolysis steps is reported to be around 74% for a similar substrate.[2]

Conclusion

Both nucleophilic aromatic substitution and electrophilic aromatic substitution present viable pathways for the synthesis of this compound. The direct amination of 4-halo-3-nitrobenzophenones (Route 1) offers a more concise synthesis, with the choice between the fluoro and chloro derivatives likely depending on the cost and availability of the starting materials and the accessibility of high-pressure reaction equipment. The multi-step nitration of 4-aminobenzophenone (Route 2) may offer a higher overall yield and avoids the need for a pressure reactor, but at the cost of a longer and more labor-intensive procedure. The selection of the most efficient route will ultimately be guided by the specific constraints and priorities of the research or production environment.

References

A Comparative Guide to the Inter-Laboratory Validation of Analytical Methods for 4-Amino-3-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the inter-laboratory validation of an analytical method for the quantification of 4-Amino-3-nitrobenzophenone, a key starting material in the synthesis of various pharmaceutical compounds. The objective is to present a comparative analysis of potential analytical techniques, supported by hypothetical performance data, to guide researchers, scientists, and drug development professionals in establishing a robust and reliable analytical method for quality control and regulatory purposes.

Comparison of Analytical Methods

While a specific inter-laboratory validation study for this compound is not publicly available, this guide presents a comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) as primary analytical methods. The selection of an analytical method is critical and often depends on the specific requirements of the analysis, including sensitivity, resolution, and sample throughput.

Table 1: Hypothetical Performance Characteristics of HPLC and UHPLC Methods for this compound Analysis

ParameterHPLC MethodUHPLC MethodAcceptance Criteria
Linearity (R²) > 0.999> 0.999R² ≥ 0.995
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
Precision (%RSD)
- Repeatability≤ 1.0%≤ 0.8%≤ 2.0%
- Intermediate Precision≤ 1.5%≤ 1.2%≤ 2.0%
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mLReportable
Limit of Quantitation (LOQ) 0.15 µg/mL0.03 µg/mLReportable
Robustness HighModerateNo significant impact on results
Specificity GoodExcellentPeak purity > 0.99

Experimental Protocols

A detailed and standardized experimental protocol is crucial for the success of an inter-laboratory validation study. The following protocols for HPLC and UHPLC methods are provided as a comprehensive guide.

High-Performance Liquid Chromatography (HPLC) Method

This method is designed to be a robust and widely applicable technique for the routine quantification of this compound.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 0.05 M acetic buffer (pH 5.9) in a 20:80 (v/v) ratio.[1]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 40°C[1]

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover a concentration range of 1 - 100 µg/mL.

  • Sample Solution: Prepare the sample containing this compound in the mobile phase to achieve a theoretical concentration within the calibration range.

Ultra-High-Performance Liquid Chromatography (UHPLC) Method

This method offers a faster analysis time and higher resolution, which can be advantageous for high-throughput screening.

Chromatographic Conditions:

  • Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient Program: A typical gradient might start at 10% B, increasing to 90% B over 5 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 45°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 2 µL

Standard and Sample Preparation:

  • Follow the same procedure as the HPLC method, using the UHPLC mobile phase as the diluent.

Visualizing the Validation Process

To better understand the logical flow and relationships within the inter-laboratory validation process, the following diagrams are provided.

Inter_Laboratory_Validation_Workflow cluster_planning Planning & Protocol Development cluster_execution Inter-Laboratory Execution cluster_analysis Data Analysis & Reporting P1 Define Validation Scope & Acceptance Criteria P2 Develop & Optimize Analytical Method P1->P2 P3 Prepare & Distribute Standardized Protocol P2->P3 L1 Lab 1: Method Implementation & Validation P3->L1 L2 Lab 2: Method Implementation & Validation P3->L2 L3 Lab 3: Method Implementation & Validation P3->L3 DA1 Collect & Tabulate Data from all Labs L1->DA1 L2->DA1 L3->DA1 DA2 Statistical Analysis (e.g., ANOVA) DA1->DA2 DA3 Compare Results Against Acceptance Criteria DA2->DA3 DA4 Final Validation Report DA3->DA4

Caption: Workflow of an inter-laboratory validation study.

Method_Validation_Parameters Method Validation Method Validation Specificity Specificity Method Validation->Specificity Linearity Linearity Method Validation->Linearity Accuracy Accuracy Method Validation->Accuracy Precision Precision Method Validation->Precision Repeatability Intermediate Precision LOD LOD Method Validation->LOD LOQ LOQ Method Validation->LOQ Robustness Robustness Method Validation->Robustness Range Range Method Validation->Range

Caption: Key parameters for analytical method validation.

References

A Comparative Analysis of the Cytotoxic Effects of Substituted Benzophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals on the cytotoxic potential of various substituted benzophenone compounds. This guide summarizes key experimental findings, details methodologies, and visualizes relevant biological pathways.

Quantitative Analysis of Cytotoxicity

The cytotoxic effects of newly synthesized substituted 2-hydroxybenzophenones were evaluated in vitro against two human breast cancer cell lines (MDA-MB-231 and T47-D) and one human prostate cancer cell line (PC3). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cells, were determined to quantify their cytotoxic potential.

CompoundMDA-MB-231 IC₅₀ (µM)T47-D IC₅₀ (µM)PC3 IC₅₀ (µM)
Most Potent Compound 12.09Data not specified26.49
Data derived from a study on the synthesis and in vitro evaluation of substituted 2-hydroxybenzophenones[1]. The specific structure of the most potent compound was not detailed in the abstract.

The results indicate that the most potent of the synthesized compounds exhibited significant cytotoxic effects against the tested cancer cell lines, with IC50 values in the micromolar range[1]. Notably, this compound also induced cell-cycle retardation specifically in prostate cancer cells, suggesting a potential for cell-type-specific mechanisms of action[1].

Experimental Protocols

The following is a generalized methodology for determining the in vitro cytotoxicity of chemical compounds, based on standard laboratory practices.

Cell Culture and Treatment
  • Cell Lines: Human cancer cell lines (e.g., MDA-MB-231, T47-D, PC3) are obtained from a reputable cell bank.

  • Culture Conditions: Cells are cultured in appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions, which are then diluted to the desired concentrations in the culture medium.

  • Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of the test compounds. Control cells are treated with the vehicle (e.g., DMSO) at the same concentration used for the test compounds.

Cytotoxicity Assay (e.g., MTT Assay)
  • Incubation: Following treatment with the compounds for a specified duration (e.g., 24, 48, or 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Formation: The plates are incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control cells. The IC50 values are then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and cytotoxic evaluation of novel chemical compounds.

experimental_workflow cluster_synthesis Compound Synthesis cluster_evaluation Cytotoxicity Evaluation start Starting Materials (e.g., Chromones, Nitromethane) reaction 1,4-Conjugate Addition/ Intramolecular Cycloaddition/ Dehydration start->reaction Synthesis product Substituted 2-Hydroxybenzophenones reaction->product cell_culture Cell Culture (MDA-MB-231, T47-D, PC3) product->cell_culture Screening treatment Compound Treatment (Varying Concentrations) cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis Data Analysis (IC50 Determination) mtt_assay->data_analysis conclusion Identification of Potent Compounds data_analysis->conclusion Results

Caption: A schematic overview of the process from chemical synthesis to in vitro cytotoxic evaluation.

Potential Mechanisms of Action

While the precise mechanisms of action for many cytotoxic compounds are complex and require further investigation, some general pathways are often implicated. For instance, many anticancer agents induce apoptosis (programmed cell death) in cancer cells. This can occur through various signaling cascades, often involving the activation of caspases, which are proteases that execute the apoptotic process. Additionally, some compounds may interfere with the cell cycle, leading to arrest at specific checkpoints and preventing cell proliferation[1]. Further studies, such as cell cycle analysis and apoptosis assays, are necessary to elucidate the specific molecular targets and pathways affected by these substituted benzophenones.

References

Safety Operating Guide

Personal protective equipment for handling 4-Amino-3-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Amino-3-nitrobenzophenone (CAS No. 31431-19-3). The information herein is intended for researchers, scientists, and drug development professionals to ensure the safe handling of this chemical in a laboratory setting.

Hazard and Exposure Data

This compound is a yellow solid or powder that can cause irritation to the skin, eyes, and respiratory system.[1][2] It is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] Due to the presence of amino and nitro groups, it may have properties similar to other toxic or mutagenic aromatic amines and nitro compounds.[2]

ParameterInformation
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2]
Signal Word Warning[2]
Physical Form Yellow to orange powder or crystal[2][3]
Solubility Sparingly soluble in water[2]
Storage Temperature Store in a cool, dry, well-ventilated area; some suppliers recommend 10°C - 25°C[2][3]

Personal Protective Equipment (PPE) Selection

A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following are general recommendations:

  • Engineering Controls: Always handle this chemical in a well-ventilated area.[2][3] Use a chemical fume hood, especially when working with the powdered form, to avoid dust formation and inhalation.[4]

  • Eye and Face Protection: Chemical safety goggles are required.[2] In situations with a higher risk of splashing, a face shield should also be worn.[5][6]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile or neoprene).[7] Gloves must be inspected before use and proper removal techniques should be employed to avoid skin contact.[4]

    • Protective Clothing: A lab coat or chemical-resistant coveralls should be worn.[2][8] For tasks with a higher potential for exposure, more extensive protective clothing may be necessary.[5]

  • Respiratory Protection: If engineering controls are not sufficient to control airborne concentrations, or during emergency situations, a NIOSH-approved air-purifying respirator with an appropriate cartridge should be used.[6][8]

Operational Plan for Safe Handling

1. Preparation and Pre-Handling Checklist:

  • Verify that a chemical fume hood is available and functioning correctly.
  • Locate the nearest eyewash station and safety shower.
  • Assemble all necessary PPE as outlined above.
  • Prepare a designated and clearly labeled waste container for this compound waste.

2. Donning PPE:

  • Put on a lab coat, ensuring it is fully buttoned.
  • Wear safety goggles.
  • Put on the appropriate chemical-resistant gloves.

3. Handling the Chemical (Solid Form):

  • Conduct all manipulations that could generate dust within a chemical fume hood.[4]
  • Use a spatula or other appropriate tool for transferring the powder. Avoid pouring or scooping in a way that creates airborne dust.[7]
  • If weighing the substance, do so within the fume hood or in a balance enclosure.
  • Keep the container tightly closed when not in use.[2][3]

4. Handling the Chemical (in Solution):

  • Handle solutions containing this compound within a chemical fume hood.
  • Avoid splashes and the generation of aerosols.
  • Use appropriate, compatible labware.

5. Post-Handling Procedures:

  • Decontaminate the work area with an appropriate solvent and cleaning materials.
  • Properly dispose of all contaminated materials (see Disposal Plan below).
  • Remove PPE in the correct order to avoid cross-contamination.
  • Wash hands thoroughly with soap and water after handling the chemical.[4]

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with plenty of water.[1] Remove any contaminated clothing. If skin irritation develops or persists, seek medical attention.[2]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[2] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[2] If breathing is difficult or they feel unwell, seek medical attention.[2]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Chemical Spill Workflow

The following diagram outlines the procedure for responding to a small solid spill of this compound.

Spill_Workflow Workflow for Small Solid Spill of this compound cluster_prep Immediate Actions cluster_ppe Preparation cluster_cleanup Containment & Cleanup cluster_final Final Steps spill Spill Occurs alert Alert personnel in the area spill->alert evacuate Evacuate immediate area if necessary alert->evacuate ppe Don appropriate PPE: - Gloves - Goggles - Lab Coat - Respirator (if needed) evacuate->ppe sweep Gently sweep solid material to avoid creating dust ppe->sweep collect Collect material into a labeled hazardous waste container sweep->collect clean Clean the spill area with a damp cloth collect->clean dispose_clean Place cleaning materials in hazardous waste container clean->dispose_clean remove_ppe Remove PPE correctly dispose_clean->remove_ppe wash Wash hands thoroughly remove_ppe->wash report Report the incident wash->report

Caption: Workflow for handling a small solid chemical spill.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with institutional, local, and national regulations.

  • Solid Waste:

    • Collect any unused or contaminated solid this compound in a clearly labeled, sealed container for hazardous waste.[4]

    • The label should include "Hazardous Waste" and the chemical name.

  • Contaminated Materials:

    • Dispose of any contaminated items such as gloves, weighing papers, and paper towels in a designated solid hazardous waste container.

  • Solutions:

    • Collect any solutions containing this compound in a labeled container designated for liquid hazardous waste. Ensure the container is compatible with the solvent used.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
4-Amino-3-nitrobenzophenone
Reactant of Route 2
Reactant of Route 2
4-Amino-3-nitrobenzophenone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.